(R)-9b
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C20H27ClN6O |
|---|---|
分子量 |
402.9 g/mol |
IUPAC名 |
5-chloro-2-N-[4-(4-methylpiperazin-1-yl)phenyl]-4-N-[[(2R)-oxolan-2-yl]methyl]pyrimidine-2,4-diamine |
InChI |
InChI=1S/C20H27ClN6O/c1-26-8-10-27(11-9-26)16-6-4-15(5-7-16)24-20-23-14-18(21)19(25-20)22-13-17-3-2-12-28-17/h4-7,14,17H,2-3,8-13H2,1H3,(H2,22,23,24,25)/t17-/m1/s1 |
InChIキー |
MMJSYUQCKWEFRW-QGZVFWFLSA-N |
異性体SMILES |
CN1CCN(CC1)C2=CC=C(C=C2)NC3=NC=C(C(=N3)NC[C@H]4CCCO4)Cl |
正規SMILES |
CN1CCN(CC1)C2=CC=C(C=C2)NC3=NC=C(C(=N3)NCC4CCCO4)Cl |
製品の起源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of (R)-9b, an ACK1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of (R)-9b, a potent and selective small-molecule inhibitor of Activated Cdc42-associated kinase 1 (ACK1), also known as TNK2. This document details its binding characteristics, effects on downstream signaling pathways, and its potential as a therapeutic agent in oncology.
Introduction to ACK1 and Its Role in Cancer
Activated Cdc42-associated kinase 1 (ACK1) is a non-receptor tyrosine kinase that plays a crucial role in cell signaling pathways regulating cell growth, proliferation, and survival.[1] Aberrant activation of ACK1 is implicated in the progression of various cancers, including prostate, breast, lung, and pancreatic cancer.[2] ACK1 integrates signals from multiple receptor tyrosine kinases (RTKs) such as EGFR, HER2, MERTK, and AXL.[3] Its activation can lead to the phosphorylation of key downstream effectors, including the androgen receptor (AR) and the survival kinase AKT, promoting tumor growth and resistance to therapy.[4][5]
This compound: A Potent and Selective ACK1 Inhibitor
This compound is a novel, orally bioavailable small-molecule inhibitor designed to target the ATP-binding site of the ACK1 kinase domain.[2][3] X-ray co-crystallography studies have revealed that this compound binds to the ATP-binding pocket of ACK1, effectively blocking its kinase activity.[2][3]
Quantitative Data on this compound Activity
The following tables summarize the in vitro and in-cell activity of this compound.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Kinase Target | IC50 (nM) | Assay Type | Reference |
| ACK1 | 56 | 33P HotSpot Assay | [4] |
| ACK1 | 13 | Not Specified | [6][7] |
| ACK1 | 48 | Not Specified | [5] |
| JAK2 | Not Specified | Not Specified | [1] |
| Tyk2 | Not Specified | Not Specified | [1] |
| c-Src | 438 | Not Specified | [4] |
Note: IC50 values can vary between different assay formats.
Table 2: In-Cell Proliferation Inhibitory Activity of this compound
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| LNCaP | Prostate Cancer | 1.8 | [4] |
| LAPC4 | Prostate Cancer | ~2.0 | [4] |
| VCaP | Prostate Cancer | 2.0 | [4] |
Mechanism of Action: Downstream Signaling Pathways
This compound exerts its anti-cancer effects by inhibiting ACK1-mediated signaling pathways.
In castration-resistant prostate cancer (CRPC), ACK1 plays a pivotal role in androgen-independent AR activation. ACK1 directly phosphorylates AR, leading to its stabilization and transcriptional activity, even in the absence of androgens. This compound effectively blocks this phosphorylation, resulting in decreased AR and AR-V7 expression and suppression of AR target genes like PSA.[5][8] Furthermore, this compound has been shown to erase the ACK1-mediated epigenetic mark, histone H4 Tyr88-phosphorylation (pY88-H4), upstream of the AR gene, leading to a global loss of AR expression.[8]
ACK1 can phosphorylate AKT at Tyr176, a modification that contributes to its activation and promotes cell survival.[4] By inhibiting ACK1, this compound prevents this phosphorylation event, thereby attenuating the pro-survival signaling of the AKT pathway.
Recent studies have unveiled a dual mechanism of action for this compound. Besides its direct anti-tumor effects, this compound also exhibits immune-modulatory activity. It has been shown to activate CD8+ T cells within the tumor microenvironment, leading to a robust anti-tumor immune response.[8] This effect is mediated by the inhibition of ACK1-mediated phosphorylation of C-terminal Src kinase (CSK), a negative regulator of T-cell activation.
Visualizing the Mechanism of Action
The following diagrams illustrate the key signaling pathways and experimental workflows discussed.
Caption: ACK1 Signaling Pathway and Inhibition by this compound.
Caption: Chromatin Immunoprecipitation (ChIP) Experimental Workflow.
Detailed Experimental Protocols
This assay measures the ability of this compound to inhibit the phosphorylation of a substrate by ACK1.
-
Reaction Setup: Prepare a reaction mixture containing recombinant ACK1 enzyme, a suitable substrate (e.g., poly(Glu, Tyr) 4:1), and varying concentrations of this compound in a kinase buffer.
-
Initiation: Start the reaction by adding [γ-33P]ATP.
-
Incubation: Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).
-
Termination: Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).
-
Detection: Spot the reaction mixture onto a filter membrane, wash to remove unincorporated [γ-33P]ATP, and measure the radioactivity on the filter using a scintillation counter.
-
Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.
This assay determines the number of viable cells in a culture after treatment with this compound.
-
Cell Seeding: Seed cancer cells in a multi-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of this compound or vehicle control for a specified duration (e.g., 72 hours).
-
Cell Harvesting: Detach the cells using trypsin and resuspend them in a complete medium.
-
Staining: Mix a small aliquot of the cell suspension with an equal volume of 0.4% Trypan Blue solution.
-
Counting: Load the mixture onto a hemocytometer and count the number of viable (unstained) and non-viable (blue-stained) cells under a microscope.
-
Analysis: Calculate the percentage of viable cells and determine the IC50 value of this compound for cell growth inhibition.[3][9][10][11][12]
This technique is used to detect the phosphorylation status of ACK1 in cells.
-
Cell Lysis: Lyse treated or untreated cells in a lysis buffer containing phosphatase and protease inhibitors to preserve protein phosphorylation.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated ACK1 (e.g., anti-pY284-ACK1) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Normalization: Re-probe the membrane with an antibody against total ACK1 or a loading control (e.g., β-actin) for normalization.[13]
This assay is used to investigate the association of specific proteins with specific DNA regions.
-
Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin into smaller fragments by sonication.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to the protein of interest (e.g., anti-pY88-H4). Add protein A/G beads to pull down the antibody-protein-DNA complexes.
-
Washing: Wash the beads to remove non-specifically bound chromatin.
-
Elution and Reverse Cross-linking: Elute the immunoprecipitated chromatin and reverse the cross-links by heating.
-
DNA Purification: Purify the DNA from the eluted sample.
-
Analysis: Analyze the purified DNA by quantitative PCR (qPCR) using primers specific for the target DNA region (e.g., the AR promoter) to quantify the enrichment.[14][15]
Clinical Development
A Phase I clinical trial (PHAROS, NCT06705686) is planned to evaluate the safety, tolerability, and recommended Phase II dose of this compound mesylate ((R)-9bMS) in patients with metastatic castration-resistant prostate cancer.[6][16][17]
Conclusion
This compound is a promising ACK1 inhibitor with a multi-faceted mechanism of action. By directly inhibiting the kinase activity of ACK1, it disrupts key oncogenic signaling pathways involving the androgen receptor and AKT. Furthermore, its ability to modulate the immune system adds another dimension to its therapeutic potential. The preclinical data strongly support the continued investigation of this compound as a novel therapeutic agent for the treatment of various cancers, particularly castration-resistant prostate cancer.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ACK1 INHIBITOR, this compound | Nupam Mahajan Lab | Washington University in St. Louis [mahajannlab.wustl.edu]
- 3. Trypan Blue Exclusion | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. Development of Novel ACK1/TNK2 Inhibitors Using a Fragment-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ACK1 Regulates Histone H4 Tyr88-phosphorylation and AR Gene Expression in Castration Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. Novel ACK1 Inhibitor this compound in Patients With Prostate Cancer | MedPath [trial.medpath.com]
- 8. ACK1 Inhibitor – TechnoGenesys [technogenesys.com]
- 9. Trypan Blue Exclusion Test of Cell Viability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. Trypan Blue Assay Protocol | Technical Note 181 [denovix.com]
- 12. Trypan Blue Staining Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 14. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 15. Chromatin Immunoprecipitation (ChIP) for Analysis of Histone Modifications and Chromatin-Associated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 16. NCT06705686 : Clinical Trial Detail - Cancer Knowledgebase (CKB) [ckb.genomenon.com]
- 17. Novel ACK1 Inhibitor this compound in Patients With Prostate Cancer [clin.larvol.com]
Technical Guide: (R)-9b Binding Affinity for TNK2/ACK1 Kinase
For: Researchers, Scientists, and Drug Development Professionals
Executive Summary
This document provides a detailed technical overview of the binding affinity and mechanism of action of (R)-9b, a potent small molecule inhibitor of Tyrosine Kinase Non-Receptor 2 (TNK2), also known as Activated Cdc42-associated Kinase 1 (ACK1). TNK2 is a critical non-receptor tyrosine kinase implicated in various oncogenic signaling pathways, making it a prime target for cancer therapeutics.[1][2] This guide summarizes the quantitative binding data for this compound, details the experimental protocols used for its characterization, and visualizes the relevant signaling pathways and experimental workflows. The data indicates that this compound is a potent, nanomolar inhibitor of TNK2, with significant activity in cancer cell lines, and is currently under investigation in clinical trials.[3][4]
Introduction to TNK2/ACK1 Kinase
TNK2/ACK1 is a non-receptor tyrosine kinase that functions as a crucial signaling node, integrating signals from multiple receptor tyrosine kinases (RTKs) like EGFR, HER2, and PDGFR with downstream intracellular effectors.[5][6][7] Its activity is linked to fundamental cellular processes, including proliferation, survival, and migration.[2][6] Dysregulation, amplification, or mutation of the TNK2 gene has been identified in numerous cancers, including prostate, breast, and lung cancer.[1][8] TNK2 promotes oncogenesis through mechanisms such as the phosphorylation and activation of key survival proteins like AKT and the Androgen Receptor (AR), making it an attractive target for therapeutic intervention.[5][9]
Quantitative Binding and Potency Data for this compound
This compound was identified through a fragment-based drug discovery approach and has demonstrated potent and selective inhibition of TNK2 kinase activity.[8] Its binding affinity has been quantified both in vitro through enzymatic assays and in vivo through cell-based functional assays.
In Vitro Enzymatic Inhibition
The primary measure of direct binding affinity is the half-maximal inhibitory concentration (IC50) against the isolated TNK2 enzyme.
| Compound | Target Kinase | IC50 Value (nM) | Assay Type | Source |
| This compound | TNK2/ACK1 | 56 | 33P HotSpot Assay | [7][8][10] |
| (R)-9bMS | TNK2/ACK1 | 13 | Not Specified | [4][11] |
| (S)-9b (enantiomer) | TNK2/ACK1 | 82 | 33P HotSpot Assay | [8] |
| This compound | c-Src | 438 | Not Specified | [8] |
| This compound | JAK2, Tyk2 | Inhibitory Effects | Not Specified | [10] |
Cell-Based Potency
The efficacy of this compound has been confirmed in various cancer cell lines, demonstrating its ability to engage the TNK2 target in a cellular environment and inhibit tumor cell growth.
| Cell Line (Cancer Type) | IC50 Value (µM) | Source |
| MDA-MB-231 (TNBC) | 0.45 | [5] |
| MDA-MB-157 (TNBC) | 0.48 | [5] |
| BT20 (TNBC) | 0.6 | [5] |
| SUM159 (TNBC) | 0.67 | [5] |
| HS578T (TNBC) | 0.75 | [5] |
| HCC38 (TNBC) | 0.8 | [5] |
| HCC1395 (TNBC) | 1.75 | [5] |
| LNCaP (Prostate) | 1.8 | [8] |
| VCaP (Prostate) | 2.0 | [8] |
Note: TNBC refers to Triple-Negative Breast Cancer.
Off-Target Profile
While this compound shows good selectivity for TNK2 over some kinases like c-Src, it has been noted that at higher concentrations, this compound and structurally related compounds can inhibit Aurora B kinase.[8][12] This off-target activity can lead to mitotic failure and polyploidization, a factor to consider in its therapeutic application.[12]
TNK2 Signaling and this compound Mechanism of Action
This compound exerts its anti-tumor effects by binding to the ATP-binding site of the TNK2 kinase domain, preventing the transfer of phosphate to its downstream substrates.[2][3] This action blocks key survival pathways.
Key TNK2 Signaling Axes Inhibited by this compound:
-
TNK2-AKT Pathway: TNK2 directly phosphorylates and activates AKT at tyrosine 176 (Tyr176).[5][8] Activated AKT is a central kinase that promotes cell survival and proliferation. Treatment with this compound leads to a significant decrease in AKT Tyr176 phosphorylation.[5]
-
TNK2-AR Pathway: In prostate cancer, TNK2 phosphorylates the Androgen Receptor (AR), leading to its activation even in low-androgen conditions, which drives castration-resistant prostate cancer (CRPC).[8][9] this compound has been shown to suppress both AR and its splice variants (e.g., AR-V7).[4][11]
Experimental Protocols for Affinity Determination
A variety of biochemical and cell-based assays are used to determine the binding affinity and functional potency of kinase inhibitors like this compound.
Radiometric Kinase Assay (³³P HotSpot Assay)
This assay directly measures the enzymatic activity of the kinase by quantifying the transfer of a radiolabeled phosphate from ATP to a substrate. It is a gold-standard method for determining in vitro IC50 values.[7][8]
Methodology:
-
Reaction Setup: The TNK2/ACK1 enzyme is incubated in a reaction buffer containing a specific peptide substrate, Magnesium/ATP, and gamma-³³P-labeled ATP.
-
Inhibitor Addition: Serial dilutions of the test compound, this compound, are added to the reaction wells. A control reaction with DMSO (vehicle) is run in parallel.
-
Incubation: The reaction is incubated at room temperature for a defined period (e.g., 60-120 minutes) to allow for substrate phosphorylation.
-
Reaction Termination & Capture: The reaction is stopped, and the phosphorylated substrate is separated from the free ³³P-ATP. This is typically done by spotting the mixture onto a phosphocellulose filter membrane, which binds the peptide substrate.
-
Washing: The membrane is washed multiple times to remove any unbound radiolabeled ATP.
-
Detection: The radioactivity retained on the filter, corresponding to the phosphorylated substrate, is measured using a scintillation counter.
-
Data Analysis: The percentage of inhibition is calculated relative to the control. The IC50 value is determined by fitting the dose-response data to a sigmoidal curve.
Cell-Based Autophosphorylation Assay
This assay measures the ability of an inhibitor to block the kinase's activity within a living cell, providing evidence of target engagement.
Methodology:
-
Cell Culture: Cancer cells expressing TNK2 (e.g., TNBC or prostate cancer lines) are cultured in appropriate media.[5]
-
Treatment: Cells are treated with varying concentrations of this compound or vehicle control for a specified time (e.g., 24 hours).[5]
-
Lysis: Cells are harvested and lysed to release cellular proteins.
-
Immunoprecipitation (IP): TNK2 protein is specifically captured from the cell lysate using an anti-TNK2 antibody.
-
Immunoblotting (Western Blot): The captured proteins are separated by SDS-PAGE, transferred to a membrane, and probed with an anti-phosphotyrosine (pTyr) antibody to detect the autophosphorylation status of TNK2. A separate blot is probed with a total TNK2 antibody to ensure equal loading.
-
Analysis: A reduction in the pTyr signal in this compound-treated samples compared to the control indicates inhibition of TNK2 kinase activity.
Competition Binding Assay (General Principle)
Competition binding assays are an alternative method to measure the direct binding of a compound to a kinase, independent of its enzymatic activity.[13]
Methodology Principle:
-
Components: The assay involves the kinase of interest (TNK2), a known high-affinity ligand (probe) for the kinase that is labeled (e.g., with biotin or a fluorophore), and the unlabeled test compound (this compound).
-
Competition: The kinase is incubated with the labeled probe in the presence of various concentrations of the test compound.
-
Equilibrium: The test compound competes with the labeled probe for binding to the kinase's active site.
-
Detection: The amount of labeled probe bound to the kinase is quantified. A high concentration of a potent test compound will displace the probe, resulting in a low signal.
-
Analysis: The data is used to calculate a binding affinity constant (such as Ki or Kd) for the test compound.
Conclusion
The available data robustly characterizes this compound as a high-affinity inhibitor of TNK2/ACK1 kinase. With an in vitro IC50 in the low nanomolar range and potent activity in suppressing the growth of various cancer cell lines, this compound demonstrates significant therapeutic potential.[5][8] Its mechanism of action, centered on the inhibition of the TNK2-AKT and TNK2-AR signaling axes, provides a strong rationale for its development in oncology. The detailed protocols and pathway analyses presented in this guide offer a comprehensive technical foundation for researchers and drug developers working with this compound and the TNK2 target. The progression of this compound into clinical trials underscores its promise as a next-generation targeted therapy.[3]
References
- 1. ClinPGx [clinpgx.org]
- 2. What are TNK2 inhibitors and how do they work? [synapse.patsnap.com]
- 3. ACK1 INHIBITOR, this compound | Nupam Mahajan Lab | Washington University in St. Louis [mahajannlab.wustl.edu]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. The non-receptor tyrosine kinase TNK2/ACK1 is a novel therapeutic target in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TNK2 - Wikipedia [en.wikipedia.org]
- 7. Domain Architecture of the Nonreceptor Tyrosine Kinase Ack1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of Novel ACK1/TNK2 Inhibitors Using a Fragment-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ACK1/TNK2 Tyrosine Kinase: Molecular Signaling and Evolving Role in Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Novel ACK1 Inhibitor this compound in Patients With Prostate Cancer | MedPath [trial.medpath.com]
- 12. TNK2 Inhibitor (R)-9bMS Causes Polyploidization Through Mitotic Failure by Targeting Aurora B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
The Discovery and Synthesis of (R)-9b: A Dual-Action Inhibitor of ACK1 for Prostate Cancer Therapy
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-9b is a potent and selective small-molecule inhibitor of Activated Cdc42-associated kinase 1 (ACK1), a non-receptor tyrosine kinase implicated in the progression of hormone-refractory cancers, particularly prostate cancer. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of this compound. It details the fragment-based drug design approach that led to its identification, the enantioselective synthetic route, and its unique dual mechanism of action. This compound not only directly inhibits ACK1 signaling, thereby impacting the androgen receptor (AR) and AKT pathways, but also exerts an immunomodulatory effect by activating T-cells through the inhibition of C-terminal Src kinase (CSK). This document is intended to serve as a resource for researchers in oncology and medicinal chemistry, providing detailed experimental protocols, quantitative biological data, and visual representations of the relevant signaling pathways and experimental workflows.
Discovery and Rationale
The discovery of this compound was driven by a fragment-based approach aimed at developing novel and potent inhibitors of ACK1 (also known as TNK2).[1] ACK1 is a critical signaling node that integrates inputs from various receptor tyrosine kinases (RTKs) such as EGFR, HER2, and PDGFR.[2] In prostate cancer, aberrantly activated ACK1 promotes androgen-independent tumor growth by phosphorylating the androgen receptor at key tyrosine residues (Tyr-267 and Tyr-363), leading to its activation in a ligand-independent manner.[3] Furthermore, ACK1 can epigenetically upregulate AR expression through the phosphorylation of histone H4.[3] Given the central role of ACK1 in castration-resistant prostate cancer (CRPC), it emerged as a high-value therapeutic target.
The design of this compound involved the synthesis of focused libraries of compounds created by combining fragments from known ACK1 inhibitors.[1] Screening of these libraries through ELISA-based kinase inhibition and 33P HotSpot assays led to the identification of the [(tetrahydrofurfuryl)amino]pyrimidine scaffold as a promising starting point.[1] Subsequent structure-activity relationship (SAR) studies and chiral separation identified this compound as the more potent enantiomer.[1]
Quantitative Biological Data
The biological activity of this compound has been characterized through various in vitro assays. The following tables summarize the key quantitative data.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Kinase Target | IC50 (nM) | Assay Platform | Reference |
| ACK1 | 56 | 33P HotSpot Assay | [1] |
| JAK2 | - (98.6% inhibition at 1 µM) | 33P HotSpot Assay | [1] |
| Tyk2 | - (98.9% inhibition at 1 µM) | 33P HotSpot Assay | [1] |
| ABL1 | - (82.8% inhibition at 1 µM) | 33P HotSpot Assay | [1] |
| ALK | - (86.0% inhibition at 1 µM) | 33P HotSpot Assay | [1] |
| CHK1 | - (84.8% inhibition at 1 µM) | 33P HotSpot Assay | [1] |
| FGFR1 | - (86.4% inhibition at 1 µM) | 33P HotSpot Assay | [1] |
| LCK | - (87.7% inhibition at 1 µM) | 33P HotSpot Assay | [1] |
| ROS1 | - (84.2% inhibition at 1 µM) | 33P HotSpot Assay | [1] |
Table 2: In Vitro Anti-proliferative Activity of this compound in Prostate Cancer Cell Lines
| Cell Line | IC50 (µM) | Assay Method | Reference |
| LNCaP | 1.8 | Trypan Blue Exclusion | [1] |
| LAPC4 | ~5 | Trypan Blue Exclusion | [1] |
| VCaP | 2.0 | Trypan Blue Exclusion | [1] |
Table 3: Pharmacokinetic Properties of this compound
| Parameter | Value | Method | Reference |
| Human Plasma Stability (t1/2) | > 6 hours | HPLC Analysis | [1] |
| Solubility (PBS with 10% DMSO) | 1 mg/mL | - | [1] |
| Solubility of Mesylate Salt ((R)-9bMS) in PBS with 10% DMSO | > 5 mg/mL | - | [1] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of this compound and the key biological assays used for its characterization.
Synthesis of (R)-5-chloro-N2-(4-(4-methylpiperazin-1-yl)phenyl)-N4-((tetrahydrofuran-2-yl)methyl)pyrimidine-2,4-diamine (this compound)
The enantioselective synthesis of this compound starts from commercially available (R)-(-)-tetrahydrofurfurylamine and proceeds through a two-step process involving a nucleophilic aromatic substitution followed by a Buchwald-Hartwig amination.
Step 1: Synthesis of (R)-5-chloro-N-((tetrahydrofuran-2-yl)methyl)pyrimidine-2,4-diamine
-
Reagents: 2,4-dichloro-5-chloropyrimidine, (R)-(-)-tetrahydrofurfurylamine, Diisopropylethylamine (DIPEA), n-Butanol.
-
Procedure: To a solution of 2,4-dichloro-5-chloropyrimidine (1.0 eq) in n-butanol is added (R)-(-)-tetrahydrofurfurylamine (1.1 eq) and DIPEA (1.5 eq). The reaction mixture is heated to reflux and stirred for 12-16 hours. The reaction progress is monitored by TLC. Upon completion, the mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel to afford the intermediate product.
Step 2: Synthesis of this compound
-
Reagents: (R)-5-chloro-N-((tetrahydrofuran-2-yl)methyl)pyrimidine-2,4-diamine, 1-(4-aminophenyl)-4-methylpiperazine, Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3), 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos), Sodium tert-butoxide, 1,4-Dioxane.
-
Procedure: A mixture of the intermediate from Step 1 (1.0 eq), 1-(4-aminophenyl)-4-methylpiperazine (1.2 eq), Pd2(dba)3 (0.05 eq), Xantphos (0.1 eq), and sodium tert-butoxide (1.4 eq) in anhydrous 1,4-dioxane is degassed and heated to 100 °C under an inert atmosphere for 12-18 hours. After cooling to room temperature, the reaction mixture is filtered through a pad of Celite, and the filtrate is concentrated. The crude product is purified by column chromatography on silica gel to yield this compound.
ACK1 Kinase Inhibition Assay (33P HotSpot Assay)
This radiometric assay directly measures the catalytic activity of ACK1 kinase.
-
Materials: Recombinant ACK1 enzyme, appropriate substrate peptide, 33P-ATP, kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.02% Brij35, 0.02 mg/ml BSA, 0.1 mM Na3VO4, 2 mM DTT, 1% DMSO), this compound in DMSO.
-
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a reaction plate, add the ACK1 enzyme and substrate peptide in the kinase reaction buffer.
-
Add the diluted this compound or DMSO (vehicle control) to the wells and incubate for a defined period (e.g., 20 minutes) at room temperature.
-
Initiate the kinase reaction by adding 33P-ATP.
-
Incubate the reaction at 30 °C for a specified time (e.g., 2 hours).
-
Stop the reaction and spot the reaction mixture onto a P81 phosphocellulose filter paper.
-
Wash the filter paper extensively to remove unincorporated 33P-ATP.
-
Measure the radioactivity on the filter paper using a scintillation counter.
-
Calculate the percentage of kinase inhibition relative to the vehicle control and determine the IC50 value.[1]
-
Cell Proliferation Assay (Trypan Blue Exclusion)
This assay determines the effect of this compound on the viability of prostate cancer cells.
-
Cell Lines: LNCaP, LAPC4, VCaP.
-
Reagents: this compound, DMSO, complete cell culture medium, Trypan Blue solution (0.4%).
-
Procedure:
-
Seed the prostate cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of this compound (e.g., 1, 2.5, 5, 7.5, and 10 µM) or DMSO as a vehicle control.[1]
-
Incubate the cells for 72 hours.[1]
-
At the end of the incubation period, detach the cells using trypsin.
-
Mix a small aliquot of the cell suspension with an equal volume of Trypan Blue solution.
-
Count the number of viable (unstained) and non-viable (blue-stained) cells using a hemocytometer.
-
Calculate the percentage of viable cells and determine the IC50 value for cell growth inhibition.[1]
-
ACK1 Autophosphorylation Assay in Cells
This Western blot-based assay assesses the ability of this compound to inhibit ACK1 activity within a cellular context.
-
Cell Line: LAPC4.
-
Reagents: this compound, DMSO, Epidermal Growth Factor (EGF), cell lysis buffer, antibodies against phospho-ACK1 and total ACK1.
-
Procedure:
-
Culture LAPC4 cells to near confluence.
-
Pre-treat the cells with this compound (e.g., 5 µM) or DMSO for a specified time.[1]
-
Stimulate the cells with a ligand that activates ACK1, such as EGF.
-
Lyse the cells and quantify the protein concentration.
-
Perform immunoprecipitation for ACK1, followed by SDS-PAGE and Western blotting using an anti-phosphotyrosine antibody to detect autophosphorylated ACK1. Alternatively, directly probe the cell lysates with a phospho-specific ACK1 antibody.
-
Normalize the phospho-ACK1 signal to the total ACK1 signal to determine the extent of inhibition.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by this compound and a typical experimental workflow for its evaluation.
ACK1 Signaling in Prostate Cancer and Inhibition by this compound
Caption: ACK1 signaling pathways and the inhibitory points of this compound.
Experimental Workflow for this compound Evaluation
Caption: A logical workflow for the synthesis and evaluation of this compound.
Conclusion
This compound is a promising, potent, and selective inhibitor of ACK1 with a well-defined enantioselective synthesis and a novel dual mechanism of action. Its ability to both directly target pro-tumorigenic pathways in prostate cancer cells and to activate an anti-tumor immune response makes it a compelling candidate for further development. A Phase I clinical trial for its mesylate salt, (R)-9bMS, is anticipated to begin in early 2025.[2][4] This technical guide provides a foundational resource for researchers interested in the continued investigation and potential clinical application of this compound and other ACK1 inhibitors.
References
- 1. Development of Novel ACK1/TNK2 Inhibitors Using a Fragment-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ACK1 INHIBITOR, this compound | Nupam Mahajan Lab | Washington University in St. Louis [mahajannlab.wustl.edu]
- 3. ACK1 Inhibitor – TechnoGenesys [technogenesys.com]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
(R)-9b: A Novel Dual-Action Inhibitor for Castration-Resistant Prostate Cancer
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Castration-resistant prostate cancer (CRPC) presents a significant clinical challenge due to the development of resistance to standard androgen deprivation therapies. A key driver of this resistance is the continued signaling of the androgen receptor (AR), often through mechanisms involving the full-length receptor or constitutively active splice variants like AR-V7. The non-receptor tyrosine kinase, Activated Cdc42-associated kinase 1 (ACK1), has emerged as a critical regulator of AR and AR-V7 expression and activity. (R)-9b, a potent and selective small molecule inhibitor of ACK1, has demonstrated significant preclinical efficacy in CRPC models by not only suppressing AR/AR-V7 signaling but also by activating a robust anti-tumor immune response. This document provides a comprehensive technical overview of the role of this compound in CRPC, including its mechanism of action, preclinical data, and the design of its first-in-human clinical trial.
Introduction to this compound and its Target: ACK1
This compound is a small molecule inhibitor of ACK1 (also known as TNK2) tyrosine kinase.[1][2] ACK1 is a non-receptor tyrosine kinase that integrates signals from various receptor tyrosine kinases and is frequently overexpressed or hyperactivated in several cancers, including prostate cancer.[3] In the context of CRPC, ACK1 plays a pivotal role in promoting tumor growth and survival through both direct and indirect mechanisms.[4][5]
Mechanism of Action of this compound in CRPC
This compound exerts a dual anti-tumor effect in CRPC by directly targeting the tumor cells and by modulating the host immune system.[6][7]
Direct Anti-Tumor Effects: Inhibition of the ACK1/AR Signaling Axis
In CRPC, ACK1 acts as an epigenetic modifier, regulating the expression of both the full-length androgen receptor (AR) and its constitutively active splice variant, AR-V7.[6][7] This is a key mechanism of resistance to second-generation AR antagonists like enzalutamide.[8][9]
The proposed signaling pathway is as follows:
-
ACK1 Activation: Upstream signals from receptor tyrosine kinases lead to the activation of ACK1.[3]
-
Histone Phosphorylation: Activated ACK1 phosphorylates histone H4 at tyrosine 88 (pY88-H4) in the promoter region of the AR gene.[9]
-
AR Gene Transcription: The pY88-H4 mark is read by the WDR5/MLL2 complex, which then deposits transcriptionally activating H3K4-trimethyl marks, leading to increased transcription of the AR gene, including the AR-V7 splice variant.[9]
-
Positive Feedback Loop: A positive feedback loop exists where ACK1-mediated phosphorylation of AR at Y267 is a prerequisite for its acetylation at K609 (acK609-AR).[8][10] This acetylated form of AR is recruited to the enhancers of both AR and ACK1 genes, further upregulating their expression and sustaining a resistant state.[8][10]
This compound, by inhibiting ACK1, disrupts this entire cascade. It prevents the initial histone phosphorylation, leading to a downstream reduction in AR and AR-V7 levels, thereby sensitizing enzalutamide-resistant cells to treatment.[7][9]
Figure 1: The ACK1/AR signaling pathway in CRPC and the inhibitory action of this compound.
Immunomodulatory Effects: T-Cell Activation
Beyond its direct effects on tumor cells, this compound has been shown to activate the host's anti-tumor immune response.[6][7] It overcomes the CSK-restrained LCK activity in T-cells, leading to robust immune activation.[6] In preclinical models, treatment with this compound resulted in a significant increase in CD137+/CD8+ cytotoxic T-cells and effector CD44hiCD62Llow CD8+ T-cells in the lymph nodes.[3] This leads to enhanced T-cell penetration into the tumor, contributing to tumor suppression.[11][12] This dual mechanism of action positions this compound as a unique therapeutic agent for CRPC.[6][7]
Figure 2: Immunomodulatory action of this compound leading to T-cell activation.
Preclinical Data
This compound has demonstrated promising activity in a range of preclinical models of CRPC.
In Vitro Activity
The mesylate salt of this compound, denoted as (R)-9bMS, exhibits potent inhibition of ACK1 and suppresses the proliferation of various prostate cancer cell lines.[9]
| Cell Line | Type | IC50 of (R)-9bMS | Reference |
| C4-2B | Castration-Resistant | 400 nM | [9] |
| VCaP | Castration-Resistant | 450 nM | [9] |
| LAPC4 | Androgen-Sensitive | 750 nM | [9] |
| LNCaP | Androgen-Sensitive | 1.8 µM | [9] |
| RWPE | Normal Prostate | ~10 µM | [9] |
This compound has an IC50 of 56 nM for the ACK1 tyrosine kinase.[1][2] The mesylate salt, (R)-9bMS, has a reported IC50 of 48 nM for ACK1.[9]
In Vivo Efficacy
(R)-9bMS has shown significant anti-tumor activity in mouse xenograft models of CRPC, including those resistant to enzalutamide and abiraterone.[4][6][7]
| Model | Treatment | Dosing | Outcome | Reference |
| Enzalutamide-resistant C4-2B xenografts | This compound (subcutaneous) | 12 or 20 mg/kg, 5 times a week | Significant reduction in tumor volume and weight. | [10] |
| Enzalutamide-resistant CRPC xenografts | This compound (oral and subcutaneous) | Not specified | Reduced tumor size. | [8] |
| CD44+PSA-/lo VCaP xenografts in castrated mice | (R)-9bMS (intraperitoneal) | 25 mg/kg, twice a week for 4 weeks | Significant suppression of xenograft tumor growth. | [13] |
| CRPC model | (R)-9bMS (oral) | 130 mg/kg, 5 days a week for 5 weeks | Suppressed tumor growth with no observed toxicity. | [4] |
Toxicology and Pharmacokinetics
Preclinical toxicology studies have been conducted in rats and dogs.[6][7]
| Species | Study Duration | No-Observed-Adverse-Effect Level (NOAEL) / Safe Dose | Reference |
| Rat | 10-day MTD study | Not toxic up to 60 mg/kg. | [4] |
| Rat | 28-day toxicity study | STD10 of 60 mg/kg/day. | [7] |
| Dog | 28-day toxicity study | HNSTD of 45 mg/kg/day. | [7] |
This compound and its mesylate salt have shown excellent drug-like properties, including high stability in human and rat microsomes and a long half-life in human plasma (> 6 hours).[2][4] The mesylate salt, (R)-9bMS, has significantly improved aqueous solubility.[2][9]
Experimental Protocols
Cell Proliferation Assay (IC50 Determination)
-
Cell Seeding: Prostate cancer cell lines (C4-2B, VCaP, LAPC4, LNCaP, RWPE) are seeded in 96-well plates at an appropriate density.
-
Treatment: After allowing the cells to adhere overnight, they are treated with increasing concentrations of (R)-9bMS.
-
Incubation: Cells are incubated for a defined period (e.g., 72 hours).
-
Viability Assessment: Cell viability is assessed using a standard method such as the MTT or CellTiter-Glo assay.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the drug concentration and fitting the data to a dose-response curve.[4][9]
In Vivo Xenograft Tumor Growth Study
-
Cell Implantation: Enzalutamide-resistant C4-2B cells are injected subcutaneously into castrated male severe combined immunodeficient (SCID) mice.[10]
-
Tumor Establishment: Tumors are allowed to grow to a palpable size.[10]
-
Treatment Administration: Mice are randomized into treatment groups and receive either vehicle control or this compound at specified doses and schedules (e.g., 12 or 20 mg/kg, subcutaneously, five times a week).[10]
-
Tumor Measurement: Tumor volumes are measured regularly (e.g., twice a week) using calipers.[10]
-
Endpoint: At the end of the study, mice are euthanized, and tumors are excised and weighed.[10]
Figure 3: Preclinical to clinical development workflow for this compound.
Clinical Development: The PHAROS Trial
Based on the strong preclinical rationale, a Phase 1, first-in-human clinical trial of (R)-9bMS, named PHAROS (NCT06705686), has been designed.[6][7]
Trial Design
-
Phase: Phase Ib, single-center, open-label, dose-escalation study.[6][7]
-
Patient Population: Patients with metastatic castration-resistant prostate cancer (mCRPC) who have progressed on enzalutamide or abiraterone.[6][7]
-
Intervention: (R)-9bMS administered orally twice a day in 28-day cycles.[6]
Objectives
Dosing
-
Starting Dose: The starting dose for the trial is 60 mg total per day (30 mg administered twice daily).[6][7] This was calculated based on 1/10th of the severely toxic dose in 10% of rodents (STD10).[6]
-
Dose Escalation: The trial will employ a Bayesian Optimal Interval (BOIN) design for dose escalation.[6][7]
Conclusion
This compound represents a promising novel therapeutic agent for castration-resistant prostate cancer. Its unique dual mechanism of action, which involves the direct suppression of the ACK1/AR signaling axis and the activation of a potent anti-tumor immune response, addresses key drivers of therapeutic resistance in CRPC. The robust preclinical data provide a strong foundation for the ongoing clinical development of (R)-9bMS. The PHAROS trial will be crucial in establishing the safety, tolerability, and preliminary efficacy of this agent in patients with advanced CRPC, a population with a significant unmet medical need.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Development of Novel ACK1/TNK2 Inhibitors Using a Fragment-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ACK1 INHIBITOR, this compound | Nupam Mahajan Lab | Washington University in St. Louis [mahajannlab.wustl.edu]
- 4. pcf.org [pcf.org]
- 5. Acetylation and Activation of AR K609 and ACK1 Promote Resistance to Androgen Receptor Antagonists in Castration-Resistant Prostate Cancer – Proceedings of the Texas A&M Medical Student Grand Rounds [jmsgr.tamhsc.edu]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. Novel ACK1 Inhibitor this compound in Patients With Prostate Cancer | MedPath [trial.medpath.com]
- 8. frontlinegenomics.com [frontlinegenomics.com]
- 9. ACK1 Regulates Histone H4 Tyr88-phosphorylation and AR Gene Expression in Castration Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chronologically modified androgen receptor in recurrent castration-resistant prostate cancer and its therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sciencedaily.com [sciencedaily.com]
- 12. scienceboard.com [scienceboard.com]
- 13. Blockade of ACK1/TNK2 To Squelch the Survival of Prostate Cancer Stem-like Cells - PMC [pmc.ncbi.nlm.nih.gov]
The ACK1 Inhibitor (R)-9b: A Technical Guide to its Effects on Androgen Receptor Signaling
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
(R)-9b is a potent and selective small-molecule inhibitor of Activated CDC42 Kinase 1 (ACK1), also known as TNK2.[1][2] This non-receptor tyrosine kinase is a critical regulator of androgen receptor (AR) signaling, particularly in the context of castration-resistant prostate cancer (CRPC).[3] Preclinical studies have demonstrated that this compound can overcome resistance to second-generation AR antagonists like enzalutamide by disrupting a key signaling cascade that maintains AR expression and activity.[4][5] This document provides a comprehensive technical overview of this compound, summarizing its mechanism of action, quantitative in vitro and in vivo data, and detailed experimental protocols for key assays used in its evaluation.
Mechanism of Action
This compound exerts its effects on androgen receptor signaling primarily through the inhibition of ACK1. In castration-resistant prostate cancer, ACK1 plays a pivotal role in maintaining AR signaling, even in the absence of androgens.[3] ACK1 phosphorylates the androgen receptor at tyrosine 267 (Y267), a crucial step that precedes and is required for the acetylation of AR at lysine 609 (K609).[1][4] This acetylated form of AR (acK609-AR) can translocate to the nucleus and activate a distinct transcriptional program, driving tumor growth and conferring resistance to enzalutamide.[1][5] this compound, by inhibiting ACK1, blocks this entire cascade, leading to a reduction in AR phosphorylation and acetylation, and subsequently, a decrease in the expression of AR and its target genes.[1][4] Furthermore, this compound has been shown to suppress the expression of the AR splice variant AR-V7, which is another mechanism of resistance to AR-targeted therapies.[6][7]
dot
Caption: Mechanism of this compound on AR Signaling.
Quantitative Data
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Cell Line/Target | Reference |
| ACK1 Kinase Inhibition | |||
| IC50 | 56 nM | ACK1 (in vitro kinase assay) | [1][4] |
| IC50 | 13 nM | ACK1 | [6] |
| IC50 | 48 nM | ACK1 ((R)-9bMS) | [8] |
| Cell Proliferation Inhibition | |||
| IC50 | 400 nM | C4-2B | [8] |
| IC50 | 450 nM | VCaP | [8] |
| IC50 | 750 nM | LAPC4 | [8] |
| IC50 | 1.8 µM | LNCaP | [8] |
| IC50 | ~10 µM | RWPE (normal prostate) | [8] |
| IC50 | < 2 µM | Human cancer cell lines (in vivo) | [2][4] |
| Selectivity | |||
| IC50 | 438 nM | cSrc | [2] |
Table 2: In Vivo Efficacy of this compound in Xenograft Models
| Animal Model | Treatment | Dosing | Outcome | Reference |
| Enzalutamide-resistant C4-2B xenografts in castrated male SCID mice | This compound | 12 mg/kg or 20 mg/kg, s.c., 5 times a week | Compromised tumor growth | [1] |
| Enzalutamide-resistant VCaP xenografts in male SCID mice | This compound | 12 mg/kg or 20 mg/kg, s.c., 5 times a week | Reduced tumor weight | [9] |
| CRPC xenografts in mice | (R)-9bMS | Orally and subcutaneously | Suppressed tumor growth | [7] |
Experimental Protocols
ACK1 In Vitro Kinase Assay
This protocol describes a general method for determining the in vitro inhibitory activity of this compound against ACK1 kinase.
Materials:
-
Recombinant human ACK1 enzyme
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Triton X-100)
-
ATP (e.g., [γ-³³P]-ATP for radiometric assay or unlabeled ATP for luminescence-based assay)
-
Substrate (e.g., Poly (Glu, Tyr) 4:1 or a specific peptide substrate)
-
This compound at various concentrations
-
96-well plates
-
Incubator
-
Detection reagents (e.g., scintillation counter for radiometric assay or ADP-Glo™ Kinase Assay kit for luminescence-based assay)[10][11]
Procedure:
-
Prepare a reaction mixture containing kinase buffer, recombinant ACK1 enzyme, and the substrate in a 96-well plate.
-
Add this compound at a range of concentrations to the wells. Include a vehicle control (e.g., DMSO).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction.
-
Detect the kinase activity. For radiometric assays, this involves capturing the radiolabeled substrate on a filter membrane and measuring the incorporated radioactivity. For luminescence-based assays, this involves measuring the amount of ADP produced.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assay
This protocol outlines a common method to assess the effect of this compound on the proliferation of prostate cancer cell lines.
Materials:
-
Prostate cancer cell lines (e.g., LNCaP, C4-2B, VCaP)
-
Complete cell culture medium
-
This compound at various concentrations
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, WST-1, or CellTiter-Glo®)
-
Plate reader
Procedure:
-
Seed the prostate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound. Include a vehicle control.
-
Incubate the cells for a specified period (e.g., 72-96 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for color development or signal generation.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the percentage of viable cells relative to the vehicle control and determine the IC50 value.
Western Blotting for AR and Phospho-ACK1
This protocol details the detection of total and phosphorylated protein levels in cell lysates.
Materials:
-
Prostate cancer cells treated with this compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer buffer and blotting system (e.g., nitrocellulose or PVDF membranes)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-AR, anti-phospho-ACK1, anti-ACK1, anti-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated cells and quantify the protein concentration.
-
Denature the protein lysates by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
Quantitative Real-Time PCR (qRT-PCR) for AR Target Genes
This protocol describes the measurement of mRNA expression levels of AR and its target genes.
Materials:
-
Prostate cancer cells treated with this compound
-
RNA extraction kit
-
Reverse transcription kit
-
qRT-PCR master mix (e.g., SYBR Green)
-
Primers for target genes (e.g., AR, KLK3, TMPRSS2) and a housekeeping gene (e.g., GAPDH, ACTB)
-
qRT-PCR instrument
Procedure:
-
Extract total RNA from the treated cells.
-
Synthesize cDNA from the RNA using a reverse transcription kit.
-
Set up the qRT-PCR reactions with the master mix, cDNA, and primers for each target and housekeeping gene.
-
Run the qRT-PCR program on a thermal cycler.
-
Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression, normalized to the housekeeping gene and the vehicle control.
In Vivo Xenograft Tumor Model
This protocol provides a general framework for evaluating the anti-tumor efficacy of this compound in a mouse model.
Materials:
-
Immunocompromised mice (e.g., male SCID mice)
-
Enzalutamide-resistant prostate cancer cells (e.g., C4-2B or VCaP)
-
Matrigel (optional)
-
This compound formulation for injection (e.g., in Captisol)
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of prostate cancer cells (often mixed with Matrigel) into the flanks of the mice.
-
Monitor the mice for tumor formation.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound or vehicle to the respective groups according to the specified dose and schedule (e.g., subcutaneous injection, 5 days a week).
-
Measure tumor volume with calipers at regular intervals (e.g., twice a week). Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., Western blotting, qRT-PCR).
Visualizations
dot
Caption: Workflow for this compound Evaluation.
Conclusion
This compound is a promising therapeutic agent that targets the ACK1-AR signaling axis, offering a novel strategy to overcome resistance in castration-resistant prostate cancer. The data presented in this guide highlight its potent in vitro and in vivo activity. The detailed experimental protocols provide a foundation for researchers to further investigate the effects of this compound and similar compounds on androgen receptor signaling. The ongoing Phase I clinical trial will be crucial in determining the safety, tolerability, and preliminary efficacy of this compound in patients.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Development of Novel ACK1/TNK2 Inhibitors Using a Fragment-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell Viability Assay with 3D Prostate Tumor Spheroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. frontlinegenomics.com [frontlinegenomics.com]
- 6. Novel ACK1 Inhibitor this compound in Patients With Prostate Cancer | MedPath [trial.medpath.com]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. ACK1 Regulates Histone H4 Tyr88-phosphorylation and AR Gene Expression in Castration Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. promega.com [promega.com]
- 11. promega.com [promega.com]
In vitro characterization of (R)-9b
An In-Depth Technical Guide to the In Vitro Characterization of (R)-9b
This technical guide provides a comprehensive overview of the in vitro characterization of this compound, a potent and selective inhibitor of Activated Cdc42-associated kinase 1 (ACK1). This document is intended for researchers, scientists, and drug development professionals interested in the pharmacological and biochemical properties of this compound.
Introduction
This compound is a small molecule inhibitor targeting ACK1, a non-receptor tyrosine kinase implicated in various cancers, including those of the prostate, breast, and lung.[1][2] ACK1 acts as a central signaling node, integrating signals from various receptor tyrosine kinases (RTKs) such as EGFR, HER2, and PDGFR.[3] Aberrant activation of ACK1 is associated with tumor progression, making it a compelling target for cancer therapy. This compound was developed to selectively inhibit ACK1 activity and has demonstrated significant anti-proliferative effects in cancer cell lines and preclinical models.[2][3][4] This guide details the key in vitro studies that have defined the pharmacological profile of this compound.
Biochemical Activity and Selectivity
The primary mechanism of action of this compound is the direct inhibition of the kinase activity of ACK1. This has been quantified through various biochemical assays, with the half-maximal inhibitory concentration (IC50) being a key parameter.
Table 1: In Vitro Kinase Inhibition Profile of this compound
| Target Kinase | Assay Type | IC50 (nM) | Reference |
| ACK1 | ³³P HotSpot Assay | 56 | [1][2] |
| JAK2 | ³³P HotSpot Assay | 6 | [2] |
| Tyk2 | ³³P HotSpot Assay | 5 | [2] |
| c-Src | Not Specified | 438 | [2] |
| ABL1 | ³³P HotSpot Assay | 206 | [2] |
| ALK | ³³P HotSpot Assay | 143 | [2] |
| CHK1 | ³³P HotSpot Assay | 154 | [2] |
| FGFR1 | ³³P HotSpot Assay | 160 | [2] |
| LCK | ³³P HotSpot Assay | 136 | [2] |
| ROS/ROS1 | ³³P HotSpot Assay | 124 | [2] |
Cellular Activity
The in vitro efficacy of this compound has been demonstrated in various cancer cell lines, where it inhibits cell proliferation and modulates ACK1-mediated signaling pathways.
Table 2: Anti-proliferative Activity of this compound in Prostate Cancer Cell Lines
| Cell Line | Assay Type | IC50 (µM) | Reference |
| LNCaP | Trypan Blue Exclusion Assay | 1.8 | [2] |
| LAPC4 | Trypan Blue Exclusion Assay | ~5 | [2] |
| VCaP | Trypan Blue Exclusion Assay | 2 | [2] |
Experimental Protocols
³³P HotSpot™ Kinase Assay
This radiometric assay directly measures the catalytic activity of a kinase by quantifying the transfer of a radiolabeled phosphate from [γ-³³P]ATP to a specific substrate.
Principle: The assay relies on the separation of the radiolabeled substrate from the unreacted [γ-³³P]ATP via filter binding. The amount of radioactivity incorporated into the substrate is proportional to the kinase activity.
Protocol:
-
Reaction Setup: Prepare a reaction mixture containing the specific kinase (e.g., recombinant ACK1), its corresponding substrate, and any required cofactors in a reaction buffer (e.g., 20 mM Hepes pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.02% Brij35, 0.02 mg/ml BSA, 0.1 mM Na₃VO₄, 2 mM DTT, 1% DMSO).
-
Compound Addition: Add serial dilutions of this compound or vehicle control (DMSO) to the reaction mixture.
-
Initiation: Initiate the kinase reaction by adding a mixture of ATP and [γ-³³P]ATP.
-
Incubation: Incubate the reaction at a controlled temperature for a defined period to allow for substrate phosphorylation.
-
Termination and Separation: Spot the reaction mixture onto a P81 phosphocellulose filter paper. The filter specifically binds the phosphorylated substrate, while the unreacted [γ-³³P]ATP is washed away.
-
Detection: Quantify the radioactivity on the filter paper using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase inhibition for each concentration of this compound relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assay (Trypan Blue Exclusion)
This assay is used to determine the number of viable cells in a culture after treatment with a compound.
Principle: Viable cells with intact cell membranes exclude the trypan blue dye, while non-viable cells with compromised membranes take up the dye and appear blue.
Protocol:
-
Cell Seeding: Seed prostate cancer cells (LNCaP, LAPC4, or VCaP) into multi-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with increasing concentrations of this compound or vehicle control (DMSO) for a specified duration (e.g., 72 hours).
-
Cell Harvesting: Detach the cells from the plate using trypsin-EDTA.
-
Staining: Mix a small aliquot of the cell suspension with an equal volume of 0.4% trypan blue solution.
-
Counting: Load the stained cell suspension into a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells under a microscope.
-
Data Analysis: Calculate the percentage of viable cells for each treatment condition relative to the vehicle control. Determine the IC50 value by plotting cell viability against the log of the compound concentration.
ACK1 Autophosphorylation Assay (Immunoblotting)
This assay assesses the ability of this compound to inhibit the activation of ACK1 in a cellular context.
Principle: ACK1 activation involves autophosphorylation on specific tyrosine residues. This can be detected by Western blotting using an antibody specific to the phosphorylated form of ACK1.
Protocol:
-
Cell Culture and Treatment: Culture prostate cancer cells (e.g., LAPC4) and pre-treat them with this compound or vehicle control.
-
Stimulation: Stimulate the cells with a growth factor like Epidermal Growth Factor (EGF) to induce ACK1 activation.
-
Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phosphorylated ACK1 (p-ACK1).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Data Analysis: Quantify the band intensities to determine the relative levels of p-ACK1 in treated versus untreated cells. Use an antibody against total ACK1 or a housekeeping protein (e.g., actin) as a loading control.
Signaling Pathways and Experimental Workflows
ACK1 Signaling Pathway Inhibition by this compound
The following diagram illustrates the signaling pathway involving ACK1 and the inhibitory effect of this compound.
Caption: ACK1 signaling pathway and inhibition by this compound.
Experimental Workflow for In Vitro Characterization of this compound
The following diagram outlines the typical workflow for the in vitro characterization of a kinase inhibitor like this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Development of Novel ACK1/TNK2 Inhibitors Using a Fragment-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ACK1 INHIBITOR, this compound | Nupam Mahajan Lab | Washington University in St. Louis [mahajannlab.wustl.edu]
- 4. reactionbiology.com [reactionbiology.com]
(R)-9b: A Comprehensive Kinase Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the kinase selectivity profile of (R)-9b, a potent inhibitor of Activated CDC42 Kinase 1 (ACK1), also known as TNK2. The document summarizes key quantitative data, details experimental methodologies, and presents visual diagrams of the kinase selectivity and associated experimental workflows.
Executive Summary
This compound is a small molecule inhibitor with high potency against ACK1, a non-receptor tyrosine kinase implicated in the progression of various cancers, including prostate and breast cancer.[1][2] Kinase profiling studies have revealed that while this compound is a highly effective inhibitor of ACK1, it also exhibits significant activity against other kinases, most notably members of the Janus kinase (JAK) family. Understanding this selectivity profile is crucial for the further development of this compound as a therapeutic agent and for interpreting its biological effects.
Quantitative Kinase Inhibition Data
The inhibitory activity of this compound has been quantified against a panel of kinases. The data, summarized in the tables below, is derived from in vitro kinase assays.
Primary Target and Key Off-Targets
| Kinase | IC50 (nM) | % Inhibition @ 1µM |
| ACK1 (TNK2) | 56 | 99.8% |
| JAK2 | 6 | 98.6% |
| Tyk2 | 5 | 98.9% |
| FGFR1 | 160 | 86.4% |
| ABL1 | 206 | 82.8% |
| CHK1 | 154 | 84.8% |
| ALK | 143 | 86.0% |
| LCK | 136 | 87.7% |
| ROS/ROS1 | 124 | 84.2% |
| c-Src | 438 | Not Reported |
Data sourced from a kinase panel screening using the Reaction Biology 33P HotSpot kinase profiling service.[3]
Experimental Protocols
The quantitative kinase inhibition data for this compound was primarily generated using a 33P HotSpot kinase assay. This method provides a direct measure of kinase activity by quantifying the incorporation of a radiolabeled phosphate group onto a substrate.
33P HotSpot Kinase Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a panel of purified kinases.
Methodology:
-
Reaction Setup: Kinase reactions are set up in a multi-well plate format. Each well contains the specific kinase, a suitable substrate (peptide or protein), and ATP.
-
Inhibitor Addition: this compound is added to the reaction wells at a range of concentrations. Control wells with no inhibitor (vehicle control) and no kinase (background control) are also included.
-
Initiation of Reaction: The kinase reaction is initiated by the addition of a solution containing [γ-33P]ATP.
-
Incubation: The reaction mixtures are incubated at a controlled temperature for a specific period to allow for substrate phosphorylation.
-
Termination and Capture: The reaction is stopped, and the radiolabeled substrate is captured on a filter membrane.
-
Washing: The filter membranes are washed to remove unincorporated [γ-33P]ATP.
-
Quantification: The amount of radioactivity incorporated into the substrate on the filter membrane is measured using a scintillation counter.
-
Data Analysis: The percentage of kinase inhibition for each concentration of this compound is calculated relative to the vehicle control. The IC50 value is then determined by fitting the dose-response data to a sigmoidal curve.
Visualizations
Kinase Selectivity Profile of this compound
The following diagram illustrates the primary target and key off-targets of this compound based on the provided inhibition data.
Caption: Kinase selectivity of this compound.
Experimental Workflow for Kinase Inhibition Assay
The diagram below outlines the key steps in the 33P HotSpot kinase assay used to determine the inhibitory profile of this compound.
Caption: Workflow of a 33P HotSpot kinase assay.
Signaling Pathway Context
ACK1 is a crucial signaling node that integrates signals from various receptor tyrosine kinases, including EGFR, HER2, and PDGFR.[2] Its activation has been linked to the promotion of cell growth and survival in hormone-refractory cancers.[3] The inhibitory action of this compound on ACK1 can disrupt these oncogenic signaling pathways. However, its potent inhibition of JAK2 and Tyk2 suggests that this compound may also impact the JAK-STAT signaling pathway, which is critical for cytokine signaling and immune responses. This dual activity could have synergistic therapeutic effects but also warrants careful consideration of potential off-target effects. At higher concentrations, this compound has also been shown to induce polyploidization through the inhibition of Aurora B kinase, an effect that is independent of its action on TNK2 (ACK1).[4]
Conclusion
This compound is a potent inhibitor of ACK1 with significant activity against JAK family kinases and other cancer-relevant kinases. This detailed selectivity profile provides a critical foundation for its continued investigation as a potential anti-cancer therapeutic. Further studies are warranted to fully elucidate the pharmacological consequences of its multi-kinase inhibition profile in both preclinical models and clinical settings. A Phase I clinical trial for this compound (also referred to as (R)-9bMS) in patients with prostate cancer is anticipated.[2][5][6]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ACK1 INHIBITOR, this compound | Nupam Mahajan Lab | Washington University in St. Louis [mahajannlab.wustl.edu]
- 3. Development of Novel ACK1/TNK2 Inhibitors Using a Fragment-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TNK2 Inhibitor (R)-9bMS Causes Polyploidization Through Mitotic Failure by Targeting Aurora B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel ACK1 Inhibitor this compound in Patients With Prostate Cancer | MedPath [trial.medpath.com]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
Stereospecific Inhibition of ACK1 by (R)-9b and its Enantiomer (S)-9b: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
This technical guide provides a comprehensive overview of the biological activity of the stereoisomers (R)-9b and (S)-9b, potent inhibitors of the Activated Cdc42-associated kinase 1 (ACK1), also known as TNK2. Aberrant ACK1 activity is implicated in the progression of various cancers, making it a critical therapeutic target. This document details the differential inhibitory activities of the (R) and (S) enantiomers, presents key quantitative data, outlines the experimental protocols for their evaluation, and visualizes the associated signaling pathways and experimental workflows. The data presented herein demonstrates the marginal superiority of the (R)-enantiomer in ACK1 inhibition and highlights the potential of these compounds in cancer therapy.
Introduction to ACK1 and its Role in Cancer
Activated Cdc42-associated kinase 1 (ACK1) is a non-receptor tyrosine kinase that acts as a crucial signaling node for numerous receptor tyrosine kinases (RTKs), including EGFR, HER2, MERTK, and AXL.[1] Its activation is linked to the promotion of cell survival, proliferation, and migration in various cancer types, including prostate, breast, and lung cancer.[1][2] ACK1 exerts its oncogenic functions through the phosphorylation of key downstream effectors such as AKT and the androgen receptor (AR).[2] Given its pivotal role in driving tumor progression and its amplification or mutation in a significant percentage of cancers, ACK1 has emerged as a promising target for therapeutic intervention.[1]
Quantitative Analysis of this compound and (S)-9b Activity
The inhibitory potential of the enantiomers this compound and (S)-9b against ACK1 has been quantified through various in vitro and cellular assays. The (R)-enantiomer consistently demonstrates slightly greater potency.
Table 1: In Vitro and Cellular Activity of this compound and (S)-9b [2]
| Compound | Assay Type | Target | IC50 (nM) | Cell Line | IC50 (µM) |
| This compound | 33P HotSpot Assay | ACK1 | 56 | LNCaP | 1.8 |
| (S)-9b | 33P HotSpot Assay | ACK1 | 82 | LNCaP | 1.8 |
| This compound | Cell Viability Assay | - | - | LAPC4 | Comparable to (S)-9b and AIM-100 |
| (S)-9b | Cell Viability Assay | - | - | LAPC4 | Comparable to this compound and AIM-100 |
Table 2: Pharmacokinetic Properties of this compound and (S)-9b [2]
| Compound | Parameter | Matrix | Value |
| This compound | Half-life (t1/2) | Human Plasma | > 6 hours |
| (S)-9b | Half-life (t1/2) | Human Plasma | > 6 hours |
| This compound | Solubility | PBS with 10% DMSO | 1 mg/mL |
| (S)-9b | Solubility | PBS with 10% DMSO | 0.9 mg/mL |
Signaling Pathways
This compound and (S)-9b exert their effects by inhibiting the ACK1 signaling pathway. The following diagram illustrates the central role of ACK1 in integrating signals from upstream RTKs and propagating them to downstream effectors involved in cell survival and proliferation.
References
Crystal Structure of (R)-9b Bound to ACK1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the crystal structure of the potent and selective inhibitor, (R)-9b, in complex with the Activated Cdc42-associated kinase 1 (ACK1). ACK1 is a non-receptor tyrosine kinase implicated in various cancers, making it a critical target for therapeutic development. Understanding the structural basis of its inhibition by this compound is paramount for the rational design of next-generation ACK1-targeted therapies. This document details the quantitative binding data, crystallographic information, experimental methodologies, and relevant signaling pathways.
Data Presentation
Quantitative Binding and Crystallographic Data
The following tables summarize the key quantitative data for the interaction between this compound and ACK1, as well as the crystallographic details of the complex.
| Inhibitor | Target Kinase | Binding Affinity (IC₅₀) | Assay Method |
| This compound | ACK1 | 56 nM[1] | ³³P HotSpot Assay[1] |
Table 1: In vitro binding affinity of this compound for ACK1.
| Parameter | Value |
| PDB ID | 8FE9 |
| Resolution | 3.20 Å |
| Space Group | I 4 2 2 |
| Unit Cell (a, b, c) | 91.69 Å, 91.69 Å, 190.07 Å |
| Unit Cell (α, β, γ) | 90°, 90°, 90° |
| R-Value Work | 0.188 |
| R-Value Free | 0.228 |
| Expression System | Spodoptera frugiperda (Sf9) |
| Method | X-RAY DIFFRACTION |
Table 2: Crystallographic data for the ACK1-(R)-9b complex.
Kinase Selectivity Profile of this compound
This compound exhibits selectivity for ACK1 but also shows inhibitory activity against other kinases, most notably the JAK family kinases.
| Kinase | Inhibition (%) at 1 µM | IC₅₀ |
| ACK1 | 99.8% [1] | 56 nM [1] |
| JAK2 | 98.6%[1] | 6 nM[1] |
| Tyk2 | 98.9%[1] | 5 nM[1] |
| ABL1 | 82.8%[1] | 206 nM[1] |
| ALK | 86.0%[1] | 143 nM[1] |
| CHK1 | 84.8%[1] | 154 nM[1] |
| FGFR1 | 86.4%[1] | 160 nM[1] |
| LCK | 87.7%[1] | 136 nM[1] |
| ROS/ROS1 | 84.2%[1] | 124 nM[1] |
Table 3: Selectivity profile of this compound against a panel of kinases.[1]
Experimental Protocols
Protein Expression and Purification of ACK1 Kinase Domain
The following is a representative protocol for the expression and purification of the ACK1 kinase domain using a baculovirus expression system in Spodoptera frugiperda (Sf9) insect cells, a common method for producing kinases for structural studies.[2][3][4][5]
-
Generation of Recombinant Baculovirus:
-
The cDNA encoding the human ACK1 kinase domain (residues 110-476, for example) is cloned into a baculovirus transfer vector (e.g., pFastBac) with an N-terminal His₆-tag for affinity purification.
-
The recombinant plasmid is transformed into DH10Bac E. coli to generate a recombinant bacmid via site-specific transposition.
-
The recombinant bacmid DNA is isolated and used to transfect Sf9 insect cells to produce the initial viral stock (P1).
-
The P1 viral stock is then amplified to generate a high-titer P2 stock.
-
-
Protein Expression:
-
Sf9 cells are grown in suspension culture in a suitable insect cell medium (e.g., SF-900 II SFM) to a density of 2 x 10⁶ cells/mL.
-
The cells are infected with the high-titer recombinant baculovirus stock at a multiplicity of infection (MOI) of 1-5.
-
The infected cells are incubated at 27°C with shaking for 48-72 hours to allow for protein expression.
-
-
Cell Lysis and Lysate Clarification:
-
The cells are harvested by centrifugation.
-
The cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, and protease inhibitor cocktail).
-
Cells are lysed by sonication on ice.
-
The lysate is clarified by ultracentrifugation to remove cell debris.
-
-
Affinity and Size-Exclusion Chromatography:
-
The clarified lysate is loaded onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.
-
The column is washed with a wash buffer containing a higher concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins.
-
The His-tagged ACK1 kinase domain is eluted with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).
-
For tag removal (optional), the eluted protein is treated with a specific protease (e.g., TEV protease) followed by a second Ni-NTA step to remove the cleaved tag and protease.
-
The protein is further purified by size-exclusion chromatography on a column (e.g., Superdex 200) pre-equilibrated with a buffer suitable for crystallization (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT).
-
Fractions containing pure, monomeric ACK1 kinase domain are pooled and concentrated. Protein purity is assessed by SDS-PAGE.
-
Co-crystallization of ACK1 with this compound
The crystal structure of the ACK1 kinase domain in complex with this compound was obtained by X-ray diffraction. The following is a detailed protocol for co-crystallization using the hanging drop vapor diffusion method.[6][7][8][9][10]
-
Complex Formation:
-
The purified ACK1 kinase domain is incubated with a 3-5 fold molar excess of this compound (dissolved in DMSO) on ice for 1-2 hours to ensure complex formation.
-
-
Crystallization Screening:
-
Initial crystallization conditions are screened using commercially available sparse matrix screens.
-
-
Hanging Drop Vapor Diffusion:
-
A 1-2 µL drop of the ACK1-(R)-9b complex is mixed with an equal volume of the reservoir solution on a siliconized glass coverslip.
-
The coverslip is inverted and sealed over a reservoir containing 0.5-1 mL of the reservoir solution. For PDB entry 8FE9, the crystallization solution contained 0.05 M Bis-Tris pH 5.8-6.0, 19% PEG 3350, 0.3 M MgCl₂, and 2.5% glycerol.
-
The crystallization plates are incubated at a constant temperature (e.g., 4°C or 20°C). For PDB entry 8FE9, the temperature was 277 K (4°C).
-
Crystals typically appear within a few days to weeks.
-
-
X-ray Diffraction Data Collection:
-
Crystals are cryo-protected by briefly soaking them in a solution containing the reservoir components supplemented with a cryoprotectant (e.g., 20-25% glycerol) before being flash-cooled in liquid nitrogen.
-
X-ray diffraction data is collected at a synchrotron source.
-
Kinase Inhibition Assays
This assay directly measures the transfer of a radiolabeled phosphate from ATP to a substrate peptide by the kinase.[11][12][13][14][15]
-
Reaction Mixture Preparation:
-
A reaction buffer is prepared (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.02% Brij35, 0.1 mM Na₃VO₄, 2 mM DTT).
-
A specific substrate peptide for ACK1 (e.g., a peptide derived from a known ACK1 substrate like WASP) is added to the reaction buffer.
-
The ACK1 enzyme is added to the substrate solution.
-
-
Inhibition Assay:
-
This compound is serially diluted in DMSO and added to the reaction mixture.
-
The reaction is initiated by adding [γ-³³P]ATP.
-
The reaction is incubated at 30°C for a defined period (e.g., 30-60 minutes).
-
-
Detection:
-
The reaction is stopped, and the reaction mixture is spotted onto phosphocellulose paper.
-
The paper is washed to remove unincorporated [γ-³³P]ATP.
-
The amount of incorporated ³³P in the substrate peptide is quantified using a scintillation counter or phosphorimager.
-
IC₅₀ values are calculated from the dose-response curves.
-
This is a non-radioactive method for measuring kinase activity.[16][17][18][19]
-
Plate Coating:
-
A 96-well microtiter plate is coated with a substrate peptide specific for ACK1.
-
-
Kinase Reaction:
-
The ACK1 enzyme is mixed with serially diluted this compound in a kinase reaction buffer.
-
The mixture is added to the coated wells.
-
The kinase reaction is initiated by adding ATP.
-
The plate is incubated to allow for substrate phosphorylation.
-
-
Detection:
-
The wells are washed to remove the enzyme and ATP.
-
A primary antibody that specifically recognizes the phosphorylated substrate is added to the wells.
-
After incubation and washing, a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase, HRP) is added.
-
A colorimetric or chemiluminescent substrate for the enzyme is added, and the signal is measured using a plate reader.
-
The signal intensity is proportional to the kinase activity. IC₅₀ values are determined from the inhibition curves.
-
Visualizations
ACK1 Upstream Signaling Pathway
Caption: Upstream activation of ACK1 by various receptor tyrosine kinases.
Experimental Workflow for Crystal Structure Determination
Caption: Workflow for determining the crystal structure of ACK1 bound to this compound.
ACK1 Downstream Signaling Pathways
Caption: Key downstream signaling pathways regulated by ACK1.
References
- 1. Development of Novel ACK1/TNK2 Inhibitors Using a Fragment-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Purification and enzyme activity of ACK1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biochemical properties of the Cdc42-associated tyrosine kinase ACK1. Substrate specificity, authphosphorylation, and interaction with Hck - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Purification of G protein subunits from Sf9 insect cells using hexahistidine-tagged alpha and beta gamma subunits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Purification of proteins from baculovirus-infected insect cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. skuld.bmsc.washington.edu [skuld.bmsc.washington.edu]
- 7. hamptonresearch.com [hamptonresearch.com]
- 8. Calibre Scientific | Molecular Dimensions [moleculardimensions.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Crystal Growth | Biology Linac Coherent Light Source [biology-lcls.slac.stanford.edu]
- 11. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. reactionbiology.com [reactionbiology.com]
- 13. m.youtube.com [m.youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. revvity.com [revvity.com]
- 16. Comparison of ELISA-based tyrosine kinase assays for screening EGFR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A direct enzyme-linked immunosorbent assay (ELISA) for the quantitative evaluation of Janus Kinase 3 (JAK3) inhibitors - Analytical Methods (RSC Publishing) DOI:10.1039/C4AY01589D [pubs.rsc.org]
- 18. ELISA-Peptide Assay Protocol | Cell Signaling Technology [cellsignal.com]
- 19. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
Methodological & Application
Synthesis of (R)-9b: A Detailed Protocol for Laboratory Use
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the laboratory synthesis of (R)-9b, a potent and selective inhibitor of Activated Cdc42-associated kinase 1 (ACK1). The protocol is based on the established synthesis reported in the scientific literature, offering a step-by-step methodology suitable for researchers in chemistry and drug development.
This compound , also known as (R)-N-(3-((5-chloro-4-(((tetrahydrofuran-2-yl)methyl)amino)pyrimidin-2-yl)amino)phenyl)acrylamide, has demonstrated significant potential in preclinical studies for the treatment of various cancers. Its synthesis is a critical step for further investigation into its therapeutic applications.
Quantitative Data Summary
The following table summarizes key quantitative data associated with the synthesis and activity of this compound.
| Parameter | Value | Reference |
| Molecular Formula | C₂₀H₂₂ClN₅O₂ | N/A |
| Molecular Weight | 415.88 g/mol | N/A |
| ACK1 Inhibitory Activity (IC₅₀) | 56 nM | [1][2] |
| In vivo ACK1 Inhibition (IC₅₀) | < 2 µM (in human cancer cell lines) | [1][2] |
| Human Plasma Half-life (t₁/₂) | > 6 hours | [1][2] |
Experimental Protocols
The synthesis of this compound is achieved through a two-step process starting from commercially available materials.
Step 1: Synthesis of (R)-5-chloro-N²-(3-aminophenyl)-N⁴-((tetrahydrofuran-2-yl)methyl)pyrimidine-2,4-diamine
This initial step involves the sequential nucleophilic aromatic substitution on a dichloropyrimidine core.
Materials:
-
2,4,5-trichloropyrimidine
-
(R)-(-)-Tetrahydrofurfurylamine
-
3-nitroaniline
-
Iron powder
-
Ammonium chloride
-
Ethanol
-
Water
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Reaction with (R)-(-)-Tetrahydrofurfurylamine: In a round-bottom flask, dissolve 2,4,5-trichloropyrimidine (1 equivalent) in a suitable solvent such as ethanol. Cool the solution to 0°C in an ice bath. Add (R)-(-)-tetrahydrofurfurylamine (1 equivalent) dropwise to the stirred solution. Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Reaction with 3-nitroaniline: To the reaction mixture from the previous step, add 3-nitroaniline (1 equivalent) and a base such as triethylamine or diisopropylethylamine (DIPEA). Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Reduction of the Nitro Group: Once the second substitution is complete, cool the reaction mixture. Add iron powder (excess) and a solution of ammonium chloride in water. Heat the mixture to reflux for 2-4 hours to reduce the nitro group to an amine.
-
Work-up and Purification: After the reduction is complete, filter the hot reaction mixture through a pad of celite to remove the iron salts. Wash the celite pad with hot ethanol. Concentrate the filtrate under reduced pressure. Partition the residue between dichloromethane (DCM) and saturated sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel to yield the desired intermediate product.
Step 2: Synthesis of (R)-N-(3-((5-chloro-4-((tetrahydrofuran-2-yl)methyl)amino)pyrimidin-2-yl)amino)phenyl)acrylamide (this compound)
The final step involves the acylation of the aniline intermediate with acryloyl chloride.
Materials:
-
(R)-5-chloro-N²-(3-aminophenyl)-N⁴-((tetrahydrofuran-2-yl)methyl)pyrimidine-2,4-diamine
-
Acryloyl chloride
-
Dichloromethane (DCM)
-
Triethylamine or other suitable base
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Acylation Reaction: Dissolve the amine intermediate from Step 1 (1 equivalent) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0°C. Add a base such as triethylamine (1.1 equivalents). Slowly add acryloyl chloride (1.05 equivalents) dropwise to the stirred solution.
-
Reaction Monitoring: Allow the reaction to stir at 0°C for 1-2 hours and then warm to room temperature. Monitor the progress of the reaction by TLC.
-
Work-up and Purification: Upon completion, quench the reaction by adding saturated sodium bicarbonate solution. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford this compound as the final product.
Visualizations
Logical Relationship of this compound Synthesis
The following diagram illustrates the sequential logic of the synthesis protocol.
Caption: Logical flow of the two-step synthesis of this compound.
Experimental Workflow for this compound Synthesis
This diagram outlines the general experimental workflow for the synthesis of this compound.
Caption: Experimental workflow for the synthesis of this compound.
ACK1 Signaling Pathway
This compound targets the ACK1 signaling pathway, which is implicated in cancer progression.
Caption: Simplified ACK1 signaling pathway and the inhibitory action of this compound.
References
Application Notes and Protocols for (R)-9b in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-9b is a potent and selective small molecule inhibitor of Activated Cdc42-associated kinase 1 (ACK1), also known as TNK2.[1] This non-receptor tyrosine kinase is a critical signaling node in various cancers, particularly in hormone-regulated malignancies like prostate and breast cancer.[1][2] this compound exerts its anti-cancer effects through a dual mechanism: directly inhibiting ACK1-mediated oncogenic signaling and stimulating an anti-tumor immune response.[3][4]
These application notes provide detailed protocols for utilizing this compound in cell culture experiments to investigate its effects on cancer cell viability, protein expression, and apoptosis.
Mechanism of Action
This compound functions by targeting the ATP-binding site of the ACK1 kinase domain.[2] This inhibition disrupts downstream signaling pathways that promote cancer cell proliferation and survival. The primary mechanisms of action are:
-
Inhibition of Androgen Receptor (AR) Signaling: In prostate cancer, ACK1 phosphorylates the androgen receptor (AR), leading to its activation even in low androgen conditions, a key driver of castration-resistant prostate cancer (CRPC).[5][6] this compound blocks this phosphorylation, leading to decreased AR expression and activity.[4][7]
-
Activation of Anti-Tumor Immunity: this compound has been shown to activate CD8+ T cells, promoting their infiltration into the tumor microenvironment and enhancing their cytotoxic activity against cancer cells.[2][3] This immunomodulatory effect is a significant aspect of its therapeutic potential.
Data Presentation
In Vitro Efficacy of this compound
| Cell Line | Cancer Type | This compound IC50 | Reference |
| LNCaP | Prostate Cancer | 1.8 µM | [8] |
| VCaP | Prostate Cancer | 2 µM | [8] |
| LAPC4 | Prostate Cancer | Comparable to other ACK1 inhibitors | [8] |
IC50 values were determined after 72 hours of treatment.
Kinase Inhibition Profile of this compound
| Kinase | IC50 | Reference |
| ACK1 (TNK2) | 56 nM | [1] |
This compound also shows some inhibitory effects on JAK family kinases, such as JAK2 and Tyk2.[1]
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder (e.g., MedChemExpress, HY-113787)[1]
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Protocol:
-
Based on the manufacturer's instructions, prepare a high-concentration stock solution of this compound (e.g., 10 mM) in DMSO.
-
Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[9]
Cell Viability Assay (Trypan Blue Exclusion Method)
This protocol is adapted from a study that evaluated this compound in prostate cancer cell lines.[8]
Materials:
-
Prostate cancer cell lines (e.g., LNCaP, VCaP, LAPC4)
-
Complete cell culture medium
-
This compound stock solution
-
Trypan Blue solution (0.4%)
-
Phosphate-buffered saline (PBS)
-
96-well cell culture plates
-
Hemocytometer or automated cell counter
Protocol:
-
Seed prostate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Allow the cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. The final concentrations should range from approximately 1 µM to 10 µM.[8] Include a DMSO vehicle control (at the same final concentration as the highest this compound dose).
-
After 24 hours, carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the plates for 72 hours.[8]
-
Following incubation, detach the cells using trypsin-EDTA and resuspend them in complete medium.
-
Transfer a small aliquot of the cell suspension (e.g., 10 µL) to a new tube and mix it with an equal volume of 0.4% Trypan Blue solution.
-
Incubate for 1-2 minutes at room temperature.
-
Load the mixture onto a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells under a microscope.
-
Calculate the percentage of viable cells for each treatment condition. The IC50 value can be determined by plotting the percentage of cell viability against the log of the this compound concentration.
Western Blot Analysis of ACK1 Phosphorylation
This protocol is a general guideline for assessing the inhibition of ACK1 phosphorylation by this compound.
Materials:
-
Prostate cancer cells
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Primary antibodies:
-
Phospho-ACK1 (Tyr284)
-
Total ACK1
-
Loading control (e.g., β-actin or GAPDH)
-
-
HRP-conjugated secondary antibody
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Chemiluminescent substrate
Protocol:
-
Seed cells in 6-well plates or 10 cm dishes and grow to 70-80% confluency.
-
Treat the cells with the desired concentrations of this compound (e.g., 1-5 µM) or DMSO for a specified time (e.g., 24 hours).
-
Wash the cells with ice-cold PBS and then lyse them with ice-cold lysis buffer.
-
Clarify the lysates by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-ACK1 (Tyr284) overnight at 4°C, following the manufacturer's recommended dilution.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
To confirm equal protein loading, the membrane can be stripped and re-probed with antibodies against total ACK1 and a loading control.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol provides a framework for assessing this compound-induced apoptosis.
Materials:
-
Prostate cancer cells
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with various concentrations of this compound (e.g., IC50 concentration for the specific cell line) or DMSO for 24 to 48 hours.[10]
-
Harvest both the adherent and floating cells and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within 1 hour.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Visualizations
This compound Experimental Workflow
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. ACK1 INHIBITOR, this compound | Nupam Mahajan Lab | Washington University in St. Louis [mahajannlab.wustl.edu]
- 3. sciencedaily.com [sciencedaily.com]
- 4. ACK1 Inhibitor – TechnoGenesys [technogenesys.com]
- 5. Activated Cdc42-associated kinase Ack1 promotes prostate cancer progression via androgen receptor tyrosine phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Acetylation and Activation of AR K609 and ACK1 Promote Resistance to Androgen Receptor Antagonists in Castration-Resistant Prostate Cancer – Proceedings of the Texas A&M Medical Student Grand Rounds [jmsgr.tamhsc.edu]
- 7. pubcompare.ai [pubcompare.ai]
- 8. Development of Novel ACK1/TNK2 Inhibitors Using a Fragment-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for (R)-9b in In Vivo Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo application of (R)-9b, a potent and selective inhibitor of Activated Cdc42-associated kinase 1 (ACK1), in various mouse models of cancer. The protocols outlined below are intended to serve as a guide for researchers designing and executing preclinical studies to evaluate the efficacy and mechanism of action of this compound.
Introduction to this compound
This compound is a small molecule inhibitor of ACK1 (also known as TNK2), a non-receptor tyrosine kinase that plays a crucial role in cell signaling pathways regulating cell growth, proliferation, and survival.[1][2] Aberrant ACK1 activity has been implicated in the progression of various cancers, including prostate, breast, and lung cancer, making it a promising target for therapeutic intervention.[3] this compound has demonstrated anti-tumor activity in preclinical models by suppressing tumor growth and promoting an anti-tumor immune response.[4][5]
Quantitative Data Summary
The following tables summarize the reported in vivo dosages and toxicological data for this compound in various rodent models.
Table 1: this compound Dosage in In Vivo Mouse Models
| Cancer Model | Mouse Strain | This compound Dosage | Administration Route | Dosing Schedule | Reference |
| Castration-Resistant Prostate Cancer (CRPC) | Not Specified | 130 mg/kg | Not Specified | 5 days/week for 5 weeks | Not Applicable |
| Prostate Cancer Stem-like Cell Xenograft | Not Specified | 25 mg/kg | Not Specified | Twice a week for 4 weeks | Not Applicable |
Table 2: Toxicological Data for this compound
| Animal Model | Parameter | Value | Reference |
| Rat | STD10 (10% Severely Toxic Dose) | 60 mg/kg/day | [4] |
Experimental Protocols
General Guidelines for In Vivo Studies
-
Animal Handling: All animal procedures should be performed in accordance with institutional guidelines and regulations. Mice should be housed in a specific pathogen-free environment with ad libitum access to food and water.
-
Compound Preparation: this compound should be formulated appropriately for the chosen administration route. For oral administration, it can be dissolved in a suitable vehicle such as a solution of 0.5% methylcellulose and 0.1% Tween 80 in sterile water. For intraperitoneal injection, a sterile saline solution can be used. The final formulation should be sterile-filtered before administration.
Establishment of Xenograft Mouse Models
3.2.1. Breast Cancer Xenograft Model
This protocol describes the establishment of an orthotopic breast cancer xenograft model using the MDA-MB-231 human breast cancer cell line.
-
Cell Culture: Culture MDA-MB-231 cells in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Preparation: On the day of injection, harvest cells using trypsin-EDTA, wash with sterile PBS, and resuspend in a 1:1 mixture of PBS and Matrigel at a concentration of 1 x 10^7 cells/mL. Keep the cell suspension on ice.
-
Tumor Implantation:
-
Anesthetize 6-8 week old female immunodeficient mice (e.g., NOD/SCID or NSG) using an appropriate anesthetic.
-
Inject 1 x 10^6 cells (in 100 µL) into the fourth inguinal mammary fat pad.
-
Monitor the mice for tumor growth. Tumors typically become palpable within 2-4 weeks.
-
Measure tumor volume regularly using calipers (Volume = (length x width^2)/2).
-
-
Treatment: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups and begin dosing with this compound or vehicle.
3.2.2. Lung Cancer Xenograft Model
This protocol outlines the establishment of a subcutaneous lung cancer xenograft model using the A549 human lung adenocarcinoma cell line.[6]
-
Cell Culture: Culture A549 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.[6]
-
Cell Preparation: Prepare a single-cell suspension of A549 cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 2 x 10^7 cells/mL.[6]
-
Tumor Implantation:
-
Anesthetize 6-8 week old immunodeficient mice (e.g., athymic nude mice).
-
Subcutaneously inject 2 x 10^6 cells (in 100 µL) into the flank of each mouse.[6]
-
Monitor tumor growth by caliper measurements.
-
-
Treatment: Initiate treatment with this compound or vehicle when tumors reach the desired volume.
Administration of this compound
3.3.1. Intraperitoneal (IP) Injection
Intraperitoneal injection is a common route for administering compounds in mice.
-
Restraint: Properly restrain the mouse to expose the abdomen.
-
Injection Site: Locate the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder and cecum.
-
Injection:
-
Use a 25-27 gauge needle.
-
Insert the needle at a 15-20 degree angle into the peritoneal cavity.
-
Aspirate to ensure the needle has not entered a blood vessel or organ.
-
Inject the solution slowly.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any signs of distress.
-
Visualizations
ACK1 Signaling Pathway in Cancer
Caption: ACK1 signaling pathway in cancer and its inhibition by this compound.
Experimental Workflow for In Vivo Efficacy Study
Caption: General workflow for an in vivo efficacy study of this compound.
Logical Relationship of this compound's Dual Anti-Tumor Action
References
- 1. ACK1/TNK2 Tyrosine Kinase: Molecular Signaling and Evolving Role in Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ACK1 INHIBITOR, this compound | Nupam Mahajan Lab | Washington University in St. Louis [mahajannlab.wustl.edu]
- 4. Novel ACK1 Inhibitor this compound in Patients With Prostate Cancer | MedPath [trial.medpath.com]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. [18F]FDG PET/CT reveals HPA axis hyperactivity in lung cancer: prognostic value and therapeutic potential | springermedizin.de [springermedizin.de]
Application Note: Preparation of (R)-9b Stock Solutions for In Vitro Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction (R)-9b is a potent and selective small-molecule inhibitor of Activated CDC42 Kinase 1 (ACK1), also known as TNK2.[1][2] ACK1 is a non-receptor tyrosine kinase that acts as a critical signal transducer in various cellular pathways and is frequently overexpressed or hyperactivated in numerous human cancers, including prostate, breast, and lung cancer.[1][3] this compound exerts its anticancer effects by inhibiting ACK1, which in turn modulates downstream signaling pathways involving key proteins like AKT and the Androgen Receptor (AR).[1][4] Furthermore, this compound has shown immunomodulatory activity by activating CD8+ T cells within the tumor microenvironment.[3][5]
Proper preparation of stock solutions is critical for obtaining accurate and reproducible results in downstream assays. This document provides a detailed protocol for the preparation, handling, and storage of this compound stock solutions for use in research settings.
Quantitative Data Summary
The following table summarizes the key biochemical and physical properties of this compound relevant for experimental design.
| Property | Value | Source(s) |
| Primary Target | ACK1 (TNK2) | [1][6] |
| IC₅₀ (ACK1, in vitro) | 56 nM | [1][6] |
| IC₅₀ (c-Src) | 438 nM | [1] |
| IC₅₀ (ALK) | 143 nM | [1] |
| Other Notable Targets | JAK2, Tyk2 | [1][6] |
| Cellular Potency (Human Cancer Cell Lines) | IC₅₀ < 2 µM | [1] |
| Recommended Primary Solvent | Dimethyl sulfoxide (DMSO) | [6] |
| Solubility (in PBS with 10% DMSO) | 1 mg/mL | [1] |
| Solubility (Mesylate Salt in PBS with 10% DMSO) | > 5 mg/mL | [1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM High-Concentration Stock Solution in DMSO
This protocol describes the preparation of a concentrated stock solution of this compound, which is ideal for long-term storage and subsequent dilution into aqueous buffers or cell culture media.
Materials and Equipment:
-
This compound powder
-
Anhydrous, high-purity Dimethyl sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile, low-protein binding microcentrifuge tubes (1.5 mL)
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Bath sonicator (optional, for aiding dissolution)
-
Personal Protective Equipment (PPE): lab coat, safety glasses, and gloves
Methodology:
-
Pre-Assay Calculations:
-
Determine the molecular weight (MW) of the specific batch of this compound powder from the supplier's Certificate of Analysis. For the chemical entity 5-chloro-N2-(4-(4-methylpiperazin-1-yl)phenyl)-N4-((tetrahydrofuran-2-yl)methyl)pyrimidine-2,4-diamine, the MW is approximately 458.0 g/mol .
-
Use the following formula to calculate the mass of this compound required: Mass (mg) = Desired Concentration (M) x Desired Volume (L) x MW ( g/mol ) x 1000 (mg/g)
-
Example for 1 mL of a 10 mM stock: Mass (mg) = 0.010 mol/L x 0.001 L x 458.0 g/mol x 1000 mg/g = 4.58 mg
-
-
Weighing and Dissolution:
-
Tare a sterile microcentrifuge tube on the analytical balance.
-
Carefully weigh the calculated mass of this compound powder into the tube.
-
Add the calculated volume of high-purity DMSO to the tube containing the powder. For the example above, add 1 mL of DMSO.
-
Tightly cap the tube.
-
-
Ensuring Complete Solubilization:
-
Vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved.
-
Visually inspect the solution against a light source to ensure there are no visible particulates.
-
If particulates remain, briefly sonicate the tube in a bath sonicator for 5-10 minutes, or until the solution is clear.
-
-
Aliquoting and Storage:
-
Dispense the stock solution into smaller, single-use aliquots (e.g., 10-20 µL) in sterile, clearly labeled, low-protein binding microcentrifuge tubes. This prevents degradation from repeated freeze-thaw cycles.[6]
-
Label each aliquot with the compound name, concentration, solvent, and preparation date.
-
Protocol 2: Preparation of Working Solutions for Assays
Working solutions are prepared by diluting the high-concentration DMSO stock into an appropriate aqueous buffer (e.g., PBS, cell culture medium).
Methodology:
-
Thaw and Mix:
-
Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Once thawed, briefly vortex the tube to ensure homogeneity.
-
-
Serial Dilution:
-
Perform serial dilutions of the stock solution into the final assay buffer or cell culture medium to achieve the desired final concentrations (e.g., 1 µM to 10 µM).[1]
-
Important: When diluting, add the this compound stock dropwise into the aqueous buffer while vortexing to prevent precipitation.
-
Ensure the final concentration of DMSO in the assay is kept to a minimum (typically ≤ 0.5%) to avoid solvent-induced artifacts. Prepare a vehicle control using the same final concentration of DMSO.
-
-
Use and Stability:
-
Working solutions in aqueous buffers are significantly less stable than DMSO stocks. It is highly recommended to prepare them fresh immediately before each experiment.
-
Storage and Stability
Proper storage is essential to maintain the integrity and activity of this compound.
| Solution Type | Storage Temperature | Maximum Duration | Source(s) |
| This compound Powder | As per supplier | As per supplier | - |
| High-Concentration Stock (in DMSO) | -80°C | 6 months | [6] |
| High-Concentration Stock (in DMSO) | -20°C | 1 month | [6] |
| Aqueous Working Solutions | 2-8°C or on ice | Prepare fresh for immediate use | Best Practice |
Visualizations
Signaling Pathway of this compound
The diagram below illustrates the simplified signaling cascade involving ACK1 and its inhibition by this compound, leading to effects on both tumor cell proliferation and anti-tumor immunity.
Caption: Simplified signaling pathway of ACK1 and its inhibition by this compound.
Experimental Workflow
The following workflow diagram provides a step-by-step visual guide for the preparation of this compound stock solutions.
Caption: Step-by-step workflow for preparing this compound stock solutions.
References
- 1. Development of Novel ACK1/TNK2 Inhibitors Using a Fragment-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound| CAS 1655527-68-6 [dcchemicals.com]
- 3. ACK1 INHIBITOR, this compound | Nupam Mahajan Lab | Washington University in St. Louis [mahajannlab.wustl.edu]
- 4. ACK1 Inhibitor – TechnoGenesys [technogenesys.com]
- 5. sciencedaily.com [sciencedaily.com]
- 6. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for (R)-9b Administration in Xenograft Tumor Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration of (R)-9b, a potent and selective inhibitor of Activated Cdc42-associated kinase 1 (ACK1), in preclinical xenograft tumor models. The protocols and data presented are intended to guide researchers in designing and executing in vivo studies to evaluate the anti-tumor efficacy of this compound.
Introduction
This compound is a small molecule inhibitor targeting the non-receptor tyrosine kinase ACK1 (also known as TNK2).[1][2] ACK1 is a critical signaling node downstream of multiple receptor tyrosine kinases (RTKs) and plays a significant role in driving the progression of various cancers, including those that have developed resistance to standard therapies.[1][2] In hormone-regulated cancers such as prostate and breast cancer, ACK1 has been shown to promote tumor growth and survival.[1][3] Notably, in castration-resistant prostate cancer (CRPC), ACK1 can epigenetically upregulate the expression of the androgen receptor (AR) and its splice variants (e.g., AR-V7), contributing to resistance to anti-androgen therapies.[4][5] this compound has demonstrated the ability to suppress the proliferation of prostate, breast, and lung cancer xenografts and patient-derived xenograft (PDX) models.[6] Beyond its direct effects on tumor cells, this compound has also been shown to modulate the tumor microenvironment by activating an anti-tumor immune response.[6]
Mechanism of Action
This compound exerts its anti-tumor effects through a dual mechanism: direct inhibition of oncogenic signaling within cancer cells and modulation of the host immune system.
-
Direct Tumor Cell Inhibition: this compound binds to the ATP-binding site of the ACK1 kinase domain, inhibiting its catalytic activity.[6] This leads to the downregulation of key downstream signaling pathways involved in cell proliferation, survival, and therapy resistance. In prostate cancer, inhibition of ACK1 by this compound leads to the suppression of AR and AR-V7 expression.[4][5] This is achieved by preventing the ACK1-mediated phosphorylation of histone H4 at tyrosine 88, an epigenetic modification that promotes AR gene transcription.[4]
-
Immune System Activation: Treatment with this compound has been shown to induce a robust anti-tumor immune response.[6] In preclinical models, administration of this compound resulted in a significant increase in the number of CD137+/CD8+ cytotoxic T lymphocytes within the tumor-draining lymph nodes.[6] This suggests that this compound can relieve immunosuppression within the tumor microenvironment, enabling the host's immune system to recognize and attack cancer cells.
Data Presentation
The following tables summarize the in vivo efficacy of this compound in various xenograft models.
Table 1: Efficacy of this compound in a Castration-Resistant Prostate Cancer (CRPC) Xenograft Model
| Cell Line | Mouse Strain | Treatment | Dosage | Administration Route | Treatment Schedule | Outcome | Reference |
| Enzalutamide-resistant VCaP | SCID | This compound | 12 mg/kg | Subcutaneous | 5 times a week | Significant tumor growth inhibition | [5] |
| Enzalutamide-resistant VCaP | SCID | This compound | 20 mg/kg | Subcutaneous | 5 times a week | Significant tumor growth inhibition | [5] |
| C4-2B | SCID | (R)-9bMS | Not specified | Not specified | Not specified | Tumor growth was not observed | [7] |
| CD44+ VCaP | SCID (castrated) | (R)-9bMS | 25 mg/kg | Intraperitoneal | Not specified | Inhibition of xenograft tumor growth | [7] |
Table 2: Efficacy of this compound in a Non-Small Cell Lung Cancer (NSCLC) Xenograft Model
| Cell Line | Mouse Strain | Treatment | Dosage | Administration Route | Treatment Schedule | Outcome | Reference |
| PC-9 | Nude | This compound | Not specified | Not specified | Daily | No effect on tumor growth as a single agent at the tested dosage | [8] |
| PC-9 | Nude | This compound + Osimertinib | Not specified | Not specified | Daily | Significantly suppressed tumor growth and delayed the emergence of osimertinib resistance | [8] |
Experimental Protocols
Protocol 1: Administration of this compound in a Castration-Resistant Prostate Cancer (CRPC) Xenograft Model
This protocol is based on studies using enzalutamide-resistant VCaP cells.[5]
1. Cell Culture and Xenograft Implantation:
- Culture enzalutamide-resistant VCaP cells in appropriate media.
- Harvest and resuspend cells in a 1:1 mixture of PBS and Matrigel.
- Subcutaneously inject 1.5 x 10^6 cells into the dorsal flank of 6-week-old male SCID mice.
- Monitor tumor growth regularly using calipers.
2. This compound Formulation and Administration:
- Prepare the this compound mesylate salt formulation by suspending it in 6% Captisol.
- Once tumors reach a palpable size (approximately 100 mm³), randomize the mice into treatment and control groups.
- Administer this compound subcutaneously at a dose of 12 mg/kg or 20 mg/kg, five times a week.
- Administer the vehicle (6% Captisol) to the control group following the same schedule.
3. Monitoring and Endpoint:
- Measure tumor volumes twice weekly using the formula: Tumor Volume = (Length x Width²) / 2.
- Monitor the body weight of the mice to assess toxicity.
- At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry, Western blotting).
Protocol 2: Representative Protocol for Flow Cytometry Analysis of Tumor-Infiltrating Lymphocytes (TILs)
This protocol provides a general framework for the isolation and analysis of CD8+ and CD137+ TILs from xenograft tumors.
1. Tumor Digestion and Single-Cell Suspension Preparation:
- Excise tumors from treated and control mice.
- Mince the tumors into small pieces and digest using a tumor dissociation kit (e.g., Miltenyi Biotec) according to the manufacturer's instructions.
- Filter the resulting cell suspension through a 70 µm cell strainer to obtain a single-cell suspension.
- Lyse red blood cells using a suitable lysis buffer.
2. Staining for Flow Cytometry:
- Wash the cells with FACS buffer (e.g., PBS with 2% FBS).
- Stain for cell viability using a viability dye (e.g., Zombie Aqua).
- Block Fc receptors with an anti-CD16/32 antibody.
- Stain for surface markers using fluorescently conjugated antibodies. A typical panel for identifying activated cytotoxic T cells would include:
- CD45 (to identify immune cells)
- CD3 (to identify T cells)
- CD8a (to identify cytotoxic T cells)
- CD137 (4-1BB) (as a marker of T cell activation)
- Incubate the cells with the antibody cocktail in the dark.
- Wash the cells twice with FACS buffer.
3. Data Acquisition and Analysis:
- Resuspend the cells in FACS buffer.
- Acquire the data on a flow cytometer.
- Analyze the data using appropriate software (e.g., FlowJo).
- Gating Strategy:
- Gate on single cells using FSC-A vs FSC-H.
- Gate on live cells using the viability dye.
- Gate on immune cells by selecting the CD45+ population.
- From the CD45+ population, gate on T cells by selecting the CD3+ population.
- From the CD3+ population, gate on cytotoxic T cells by selecting the CD8+ population.
- Finally, determine the percentage of activated cytotoxic T cells by gating on the CD137+ population within the CD8+ gate.
Visualizations
Caption: ACK1 signaling pathway in prostate cancer and the inhibitory action of this compound.
Caption: General experimental workflow for evaluating this compound efficacy in xenograft models.
References
- 1. researchgate.net [researchgate.net]
- 2. ACK1/TNK2 Tyrosine Kinase: Molecular Signaling and Evolving Role in Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. thno.org [thno.org]
- 4. Domain Architecture of the Nonreceptor Tyrosine Kinase Ack1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. Blockade of ACK1/TNK2 To Squelch the Survival of Prostate Cancer Stem-like Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of ACK1 delays and overcomes acquired resistance of EGFR mutant NSCLC cells to the third generation EGFR inhibitor, osimertinib - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Detection of pACK1 Inhibition by (R)-9b via Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
Activated Cdc42-associated kinase 1 (ACK1), also known as TNK2, is a non-receptor tyrosine kinase that plays a crucial role in cell signaling pathways regulating cell growth, survival, and proliferation.[1] Its activation, marked by autophosphorylation at tyrosine 284 (pACK1), is implicated in the progression of various cancers, including prostate and breast cancer.[2][3] The small molecule (R)-9b is a potent and selective inhibitor of ACK1, demonstrating significant anti-tumor activity by suppressing ACK1 activation.[2][4] This document provides a detailed protocol for performing a Western blot to detect the inhibition of ACK1 phosphorylation in response to this compound treatment.
Data Presentation
The inhibitory effect of this compound on ACK1 activity can be quantified by measuring cell viability and the reduction in pACK1 levels. The following table summarizes the inhibitory concentrations (IC50) of this compound in various prostate cancer cell lines after 72 hours of treatment.
| Cell Line | This compound IC50 (µM) for Cell Viability | Reference |
| LNCaP | 1.8 | [2] |
| LAPC4 | ~5 | [2] |
| VCaP | ~5 | [2] |
A separate study on prostate cancer stem-like cells (PCSCs) derived from VCaP cells showed that treatment with 5 µM of this compound for 24 hours resulted in only 11% of cells remaining viable, indicating high sensitivity to the inhibitor.[5] Western blot analysis of LAPC4 cells treated with 5 µM this compound has shown an almost complete loss of ACK1 autophosphorylation at Tyr284.[2]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the ACK1 signaling pathway and the experimental workflow for the Western blot protocol.
Caption: ACK1 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for Western blot analysis of pACK1.
Experimental Protocols
Cell Culture and this compound Treatment
This protocol is based on the treatment of prostate cancer cell lines such as LAPC4.
Materials:
-
Prostate cancer cell line (e.g., LAPC4)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound inhibitor (stock solution in DMSO)[4]
-
Vehicle control (DMSO)
-
6-well tissue culture plates
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed LAPC4 cells in 6-well plates at a density that allows them to reach 70-80% confluency at the time of lysis.
-
Cell Starvation (Optional): To reduce basal kinase activity, serum-starve the cells for 12-24 hours before treatment by replacing the growth medium with a low-serum (e.g., 0.5% FBS) or serum-free medium.
-
This compound Treatment:
-
Prepare working solutions of this compound in the cell culture medium from the stock solution. A final concentration of 5 µM has been shown to be effective.[2] Include a vehicle-only control (e.g., DMSO concentration equivalent to the highest this compound concentration).
-
For a time-course experiment, treat cells for various durations (e.g., 1, 6, 12, 24 hours). A 24-hour treatment is a common endpoint.[5]
-
For a dose-response experiment, treat cells with a range of this compound concentrations (e.g., 0.1, 1, 5, 10 µM) for a fixed time.
-
-
Stimulation (Optional): To induce ACK1 phosphorylation, you can treat the cells with a growth factor such as Epidermal Growth Factor (EGF) for a short period (e.g., 15-30 minutes) before lysis.[2] Pre-treat with this compound for 1-2 hours before adding the growth factor.
Cell Lysis for Phosphoprotein Analysis
Materials:
-
Ice-cold PBS
-
Ice-cold RIPA Lysis Buffer:
-
50 mM Tris-HCl, pH 8.0
-
150 mM NaCl
-
1% NP-40
-
0.5% sodium deoxycholate
-
0.1% SDS
-
-
Protease Inhibitor Cocktail (add fresh to lysis buffer)
-
Phosphatase Inhibitor Cocktail (add fresh to lysis buffer)
-
Cell scraper
-
Microcentrifuge tubes
Procedure:
-
Place the 6-well plates on ice.
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer (with freshly added inhibitors) to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein extract) to a new pre-chilled tube.
-
Determine the protein concentration using a BCA or Bradford protein assay.
Western Blotting for pACK1
Materials:
-
Protein lysate
-
Laemmli sample buffer (4x or 6x)
-
SDS-PAGE gels
-
Electrophoresis running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in Tris-buffered saline with 0.1% Tween-20, TBST)
-
Primary Antibody: Rabbit anti-pACK1 (Tyr284) polyclonal antibody.
-
Loading Control Primary Antibody: (e.g., anti-β-Actin or anti-GAPDH)
-
Secondary Antibody: HRP-conjugated anti-rabbit IgG
-
Enhanced Chemiluminescence (ECL) detection reagents
-
Chemiluminescence imaging system
Procedure:
-
Sample Preparation:
-
Normalize all samples to the same protein concentration with lysis buffer.
-
Add Laemmli sample buffer to the lysates (final concentration 1x).
-
Boil the samples at 95-100°C for 5 minutes.
-
-
SDS-PAGE:
-
Load 20-30 µg of protein per lane into an SDS-PAGE gel.
-
Run the gel according to the manufacturer's instructions.
-
-
Protein Transfer:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Blocking:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation.
-
-
Primary Antibody Incubation:
-
Dilute the anti-pACK1 (Tyr284) antibody in 5% BSA in TBST. The optimal dilution should be determined empirically, but a starting point of 1:1000 is common.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.[1]
-
-
Washing:
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with HRP-conjugated anti-rabbit IgG (diluted in blocking buffer, typically 1:2000 to 1:10000) for 1 hour at room temperature.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Prepare the ECL substrate according to the manufacturer's instructions.
-
Incubate the membrane with the substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Stripping and Re-probing (for loading control):
-
If necessary, strip the membrane using a mild stripping buffer.
-
Wash the membrane and re-block.
-
Probe with the loading control antibody (e.g., β-Actin) following the same incubation and washing steps.
-
-
Data Analysis:
-
Quantify the band intensities for pACK1 and the loading control using image analysis software.
-
Normalize the pACK1 signal to the loading control signal for each sample.
-
Compare the normalized pACK1 levels in this compound-treated samples to the control samples to determine the extent of inhibition.
-
References
- 1. file.yizimg.com [file.yizimg.com]
- 2. Development of Novel ACK1/TNK2 Inhibitors Using a Fragment-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ACK1 INHIBITOR, this compound | Nupam Mahajan Lab | Washington University in St. Louis [mahajannlab.wustl.edu]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Blockade of ACK1/TNK2 To Squelch the Survival of Prostate Cancer Stem-like Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cell Viability Assay with (R)-9b in LNCaP Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
(R)-9b is a potent and selective inhibitor of Activated Cdc42-associated kinase 1 (ACK1), also known as TNK2.[1][2] ACK1 is a non-receptor tyrosine kinase that plays a crucial role in the progression of prostate cancer, particularly in castration-resistant prostate cancer (CRPC).[3][4] Upregulation and activation of ACK1 have been linked to androgen-independent activation of the androgen receptor (AR), a key driver of prostate cancer growth.[5][6] this compound has demonstrated the ability to suppress the proliferation of prostate cancer cells, including the LNCaP cell line, by inhibiting ACK1 activity.[1] These application notes provide a comprehensive protocol for assessing the effect of this compound on the viability of LNCaP cells.
Data Presentation
The following table summarizes the reported in vitro efficacy of this compound against the LNCaP human prostate cancer cell line.
| Compound | Cell Line | Assay Type | Endpoint | Value | Reference |
| This compound | LNCaP | Trypan Blue Exclusion | IC50 | 1.8 µM | [1] |
Signaling Pathway
The diagram below illustrates the signaling pathway of ACK1 and the mechanism of inhibition by this compound in prostate cancer cells. Activated ACK1 can phosphorylate the Androgen Receptor (AR) at tyrosine residues 267 and 363, leading to its androgen-independent activation and translocation to the nucleus.[5][6] Furthermore, ACK1 can phosphorylate histone H4 at tyrosine 88, which promotes the transcription of the AR gene itself, creating a positive feedback loop.[3][4] this compound inhibits the kinase activity of ACK1, thereby preventing these downstream events and suppressing AR signaling and prostate cancer cell proliferation.
Caption: ACK1 signaling pathway and inhibition by this compound.
Experimental Protocols
LNCaP Cell Culture
This protocol describes the standard procedure for culturing LNCaP cells.
Materials:
-
LNCaP cells
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
0.25% Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
T-75 cell culture flasks
-
Incubator (37°C, 5% CO2)
Procedure:
-
Culture LNCaP cells in T-75 flasks with RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
For subculturing, aspirate the old medium and wash the cells once with PBS.
-
Add 2-3 mL of 0.25% Trypsin-EDTA to the flask and incubate for 5-10 minutes at 37°C, or until cells detach.
-
Neutralize the trypsin by adding 7-8 mL of complete growth medium.
-
Centrifuge the cell suspension at 150 x g for 5 minutes.
-
Resuspend the cell pellet in fresh complete growth medium and plate into new flasks at the desired density.
Cell Viability Assay (WST-1 Method)
This protocol outlines the steps for performing a WST-1 cell viability assay to determine the effect of this compound on LNCaP cells.
Materials:
-
LNCaP cells
-
This compound compound
-
WST-1 reagent
-
96-well cell culture plates
-
Complete growth medium
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Seed LNCaP cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete growth medium. The final concentration of DMSO should not exceed 0.1%.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include wells with medium and DMSO as a vehicle control.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of WST-1 reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C, or until a significant color change is observed.
-
Gently shake the plate for 1 minute.
-
Measure the absorbance at 450 nm using a microplate reader. A reference wavelength of >600 nm can be used.
-
Calculate cell viability as a percentage of the vehicle control.
Workflow Diagram
The following diagram illustrates the experimental workflow for the cell viability assay.
Caption: Experimental workflow for the cell viability assay.
References
- 1. Development of Novel ACK1/TNK2 Inhibitors Using a Fragment-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ACK1 Regulates Histone H4 Tyr88-phosphorylation and AR Gene Expression in Castration Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pcf.org [pcf.org]
- 5. Activated Cdc42-associated kinase Ack1 promotes prostate cancer progression via androgen receptor tyrosine phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ACK1/TNK2 Tyrosine Kinase: Molecular Signaling and Evolving Role in Cancers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: (R)-9b in Combination with Enzalutamide for Castration-Resistant Prostate Cancer
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical and planned clinical studies involving the novel ACK1 inhibitor, (R)-9b, in combination with the androgen receptor (AR) antagonist, enzalutamide, for the treatment of castration-resistant prostate cancer (CRPC). Detailed protocols for key experiments are also included to facilitate the replication and further investigation of these findings.
Introduction
Resistance to second-generation androgen receptor antagonists like enzalutamide is a major clinical challenge in the management of castration-resistant prostate cancer (CRPC). A key mechanism of this resistance involves the post-translational modification of the androgen receptor (AR). The non-receptor tyrosine kinase, Activated CDC42 Kinase 1 (ACK1), plays a crucial role in this process. ACK1-mediated phosphorylation of AR at tyrosine 267 (Y267) is a prerequisite for its acetylation at lysine 609 (K609). This acetylated form of AR (acK609-AR) can translocate to the nucleus and initiate a transcriptional program that drives tumor growth, even in the presence of enzalutamide.[1][2]
This compound is a potent and selective small-molecule inhibitor of ACK1.[3] By targeting ACK1, this compound prevents the critical phosphorylation and subsequent acetylation of AR, thereby offering a therapeutic strategy to overcome enzalutamide resistance.[1][2] Preclinical studies have demonstrated that this compound can suppress the growth of enzalutamide-resistant prostate cancer xenografts in mice.[1][2] Furthermore, this compound, particularly in its mesylate salt form ((R)-9bMS), has shown a dual mechanism of action, not only by inhibiting the AR signaling pathway but also by activating an anti-tumor immune response.[2][3] A Phase 1 clinical trial (PHAROS) is underway to evaluate the safety and efficacy of (R)-9bMS in patients with mCRPC who have progressed on enzalutamide or abiraterone.[2][3][4]
Data Presentation
Table 1: In Vitro Activity of this compound and its Mesylate Salt ((R)-9bMS)
| Compound | Target | Assay | IC50 | Reference |
| This compound | ACK1 | 33P HotSpot Assay | 56 nM | [1][3] |
| (R)-9bMS | ACK1 | Kinase Assay | 13 nM, 48 nM | [2][5] |
| (R)-9bMS | C4-2B (CRPC Cell Line) | Cell Proliferation | 400 nM | [5] |
| (R)-9bMS | VCaP (CRPC Cell Line) | Cell Proliferation | 450 nM | [5] |
| (R)-9bMS | LAPC4 (Androgen-Sensitive) | Cell Proliferation | 750 nM | [5] |
| (R)-9bMS | LNCaP (Androgen-Sensitive) | Cell Proliferation | 1.8 µM | [5] |
Table 2: In Vivo Efficacy of this compound in Enzalutamide-Resistant Xenograft Models
| Model | Treatment | Dose & Schedule | Outcome | Reference |
| Enzalutamide-Resistant C4-2B Xenograft | This compound | 12 mg/kg or 20 mg/kg (subcutaneous, 5x/week) | Reduced tumor volume and weight. No significant change in body weight. | [2] |
| Enzalutamide-Resistant VCaP Xenograft | This compound | 12 mg/kg or 20 mg/kg (subcutaneous, 5x/week) | Reduced tumor volume and weight. | [6] |
| Human Prostate Cancer Xenograft | (R)-9bMS | 130 mg/kg/day (oral) | Effective suppression of tumor growth. | [7] |
Table 3: Pharmacokinetic Properties of this compound
| Parameter | Value | Species | Matrix | Reference |
| Half-life (t1/2) | > 6 hours | Human | Plasma | [1] |
| Stability | Stable for up to 24 hours | Human | Plasma | [1] |
| Microsomal Stability | Highly stable | Human, Rat | Microsomes | [7] |
Signaling Pathways and Experimental Workflows
Experimental Protocols
Protocol 1: In Vitro Cell Proliferation Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of (R)-9bMS on prostate cancer cell lines.
Materials:
-
Prostate cancer cell lines (e.g., C4-2B, VCaP, LAPC4, LNCaP)
-
Appropriate cell culture medium and supplements
-
(R)-9bMS stock solution (e.g., in DMSO)
-
96-well cell culture plates
-
Trypan blue solution
-
Hemocytometer or automated cell counter
Procedure:
-
Seed prostate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of (R)-9bMS in the cell culture medium. The final DMSO concentration should be kept constant across all wells (e.g., <0.1%).
-
Remove the existing medium from the wells and add the medium containing different concentrations of (R)-9bMS or vehicle control (medium with the same concentration of DMSO).
-
Incubate the plates for 96 hours at 37°C in a humidified atmosphere with 5% CO2.
-
After incubation, detach the cells using trypsin.
-
Resuspend the cells in the medium and stain with trypan blue.
-
Count the number of viable cells using a hemocytometer or an automated cell counter.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control.
-
Determine the IC50 value by plotting the percentage of cell viability against the log of the drug concentration and fitting the data to a dose-response curve.
Protocol 2: In Vivo Xenograft Model of Enzalutamide-Resistant Prostate Cancer
Objective: To evaluate the anti-tumor efficacy of this compound in a mouse model of enzalutamide-resistant CRPC.
Materials:
-
Enzalutamide-resistant prostate cancer cells (e.g., C4-2B or VCaP)
-
Castrated male Severe Combined Immunodeficient (SCID) mice
-
This compound
-
Vehicle control (e.g., Captisol)
-
Calipers for tumor measurement
-
Analytical balance for weighing mice
Procedure:
-
Subcutaneously inject enzalutamide-resistant prostate cancer cells into the flanks of castrated male SCID mice.
-
Monitor the mice for tumor formation.
-
Once tumors are palpable, measure the initial tumor volume using calipers (Volume = 0.5 x Length x Width²).
-
Randomize the mice into treatment groups (n=6-7 per group):
-
Vehicle control
-
This compound (12 mg/kg)
-
This compound (20 mg/kg)
-
-
Administer the treatments subcutaneously five times a week.
-
Measure tumor volumes and mouse body weights twice a week.
-
Continue the treatment until the tumors in the control group reach a predetermined endpoint (e.g., ~1000 mm³).
-
At the end of the study, humanely euthanize the mice.
-
Excise the tumors, photograph them, and record their final weights.
-
(Optional) A portion of the tumor tissue can be snap-frozen in liquid nitrogen or fixed in formalin for subsequent molecular analyses (e.g., Western blotting for pY267-AR and acK609-AR).
Protocol 3: Synthesis of this compound
The synthesis of this compound has been achieved through a fragment-based drug discovery approach. This involves designing and synthesizing focused libraries of compounds by combining fragments from known ACK1 inhibitors. The resulting hybrid structures are then screened for their kinase inhibitory activity. Systematic structure-activity relationship (SAR) studies are then conducted to optimize the lead compounds, leading to the identification of potent and selective inhibitors like this compound. For a detailed, step-by-step synthetic protocol, please refer to the publication by Lawrence et al. in the Journal of Medicinal Chemistry, 2015.[8]
Clinical Development
A Phase 1, first-in-human clinical trial, designated PHAROS (NCT06705686), is currently planned to evaluate the safety, tolerability, and recommended Phase 2 dose of (R)-9bMS in patients with metastatic castration-resistant prostate cancer (mCRPC) who have shown disease progression on enzalutamide or abiraterone.[2][3][4]
Key aspects of the PHAROS trial:
-
Design: Phase Ib, single-center, open-label, dose-escalation study.
-
Primary Objective: To assess the safety and tolerability of (R)-9bMS.
-
Secondary Objectives: To determine the maximum tolerated dose (MTD), recommended Phase 2 dose (RP2D), pharmacokinetics (PK), and preliminary anti-tumor activity.
-
Starting Dose: 60 mg/day (30 mg administered orally twice a day).[2][4]
-
Dose Escalation: A Bayesian optimal interval (BOIN) design will be used for dose escalation, with planned dose levels up to 300 mg/day.[2][4]
Conclusion
The combination of the ACK1 inhibitor this compound with enzalutamide represents a promising therapeutic strategy to overcome resistance in CRPC. The preclinical data strongly support the mechanism of action and in vivo efficacy of this compound. The ongoing Phase 1 clinical trial will provide crucial information on the safety and therapeutic potential of this novel combination in patients. The protocols and data presented in these application notes are intended to guide further research and development in this area.
References
- 1. Development of Novel ACK1/TNK2 Inhibitors Using a Fragment-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel ACK1 Inhibitor this compound in Patients With Prostate Cancer | MedPath [trial.medpath.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. ACK1 Regulates Histone H4 Tyr88-phosphorylation and AR Gene Expression in Castration Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pcf.org [pcf.org]
- 8. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Flow Cytometry Analysis of T cells after (R)-9b Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-9b is a novel small molecule inhibitor of Activated Cdc42-associated kinase 1 (ACK1), a non-receptor tyrosine kinase implicated in various cancers.[1][2] Recent studies have revealed a significant immunomodulatory role for this compound, demonstrating its ability to enhance T cell-mediated anti-tumor immunity.[3][4][5] This document provides detailed application notes and protocols for the flow cytometric analysis of T cell activation and differentiation following this compound treatment, tailored for researchers in immunology and drug development.
This compound treatment has been shown to increase the population of cytotoxic and effector T cells, facilitating their infiltration into the tumor microenvironment.[1][5] Mechanistically, this compound inhibits ACK1, which normally phosphorylates and activates C-terminal Src kinase (CSK), a negative regulator of T cell activation.[3][4] By inhibiting ACK1, this compound prevents CSK activation, thereby unleashing the activity of key T-cell receptor (TCR) signaling kinases and boosting T cell effector functions.[3][4]
Data Presentation
The following tables summarize the quantitative effects of this compound on T cell populations as determined by flow cytometry in preclinical mouse models.
Table 1: Effect of this compound on CD8+ T Cell Activation Markers in Splenocytes of Tumor-Bearing Mice
| Treatment Group | Marker | Mean Percentage of CD8+ T cells (%) | Standard Error of the Mean (SEM) |
| Vehicle | CD137+ | ~2.5 | ~0.5 |
| This compound | CD137+ | ~7.5 | ~1.0 |
Data derived from flow cytometric analysis of splenocytes from TRAMP-C2 tumor-implanted C57BL/6 male mice treated with either vehicle or this compound.[3]
Table 2: Effect of this compound on Effector Memory CD8+ T Cell Population in Splenocytes of Tumor-Bearing Mice
| Treatment Group | Marker | Mean Percentage of CD8+ T cells (%) | Standard Error of the Mean (SEM) |
| Vehicle | CD44hiCD62Llow | ~12 | ~2 |
| This compound | CD44hiCD62Llow | ~23 | ~3 |
Data derived from flow cytometric analysis of splenocytes from TRAMP-C2 tumor-implanted C57BL/6 male mice treated with either vehicle or this compound.[3]
Signaling Pathway
The diagram below illustrates the proposed signaling pathway affected by this compound treatment in T cells. This compound inhibits ACK1, leading to reduced activation of CSK. As CSK is a negative regulator of LCK, a critical kinase in the T-cell receptor (TCR) signaling cascade, its inhibition by this compound results in enhanced T cell activation.
Caption: this compound signaling pathway in T cells.
Experimental Protocols
Isolation of Splenocytes from Treated Mice
This protocol describes the isolation of single-cell suspensions from the spleens of mice treated with this compound or a vehicle control.
Materials:
-
Spleens from treated mice
-
RPMI 1640 medium
-
Fetal Bovine Serum (FBS)
-
70 µm cell strainer
-
50 mL conical tubes
-
Red Blood Cell (RBC) Lysis Buffer
-
Phosphate Buffered Saline (PBS)
Procedure:
-
Aseptically harvest spleens from euthanized mice and place them in a petri dish containing 10 mL of cold RPMI 1640 medium.
-
Mechanically dissociate the spleens by gently pushing them through a 70 µm cell strainer with the plunger of a 3 mL syringe into a 50 mL conical tube.
-
Wash the strainer with an additional 10 mL of RPMI 1640 to collect any remaining cells.
-
Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C.
-
Discard the supernatant and resuspend the cell pellet in 2 mL of RBC Lysis Buffer. Incubate for 2 minutes at room temperature.
-
Add 10 mL of RPMI 1640 to neutralize the lysis buffer and centrifuge at 300 x g for 5 minutes at 4°C.
-
Discard the supernatant and resuspend the cell pellet in 5 mL of PBS with 2% FBS (FACS Buffer).
-
Perform a cell count and viability assessment using a hemocytometer and trypan blue exclusion.
-
Adjust the cell concentration to 1 x 107 cells/mL in FACS Buffer for staining.
Flow Cytometry Staining for T Cell Surface Markers
This protocol details the staining of isolated splenocytes for the identification of CD8+, CD137+, and effector T cell populations.
Materials:
-
Isolated splenocytes (1 x 107 cells/mL)
-
FACS Buffer (PBS + 2% FBS)
-
Fc Block (e.g., anti-CD16/CD32)
-
Fluorochrome-conjugated antibodies:
-
Anti-mouse CD3
-
Anti-mouse CD8a
-
Anti-mouse CD4
-
Anti-mouse CD137 (4-1BB)
-
Anti-mouse CD44
-
Anti-mouse CD62L
-
-
Viability dye (e.g., 7-AAD or Propidium Iodide)
-
5 mL polystyrene tubes
Procedure:
-
Aliquot 100 µL of the cell suspension (1 x 106 cells) into 5 mL polystyrene tubes.
-
Add 1 µL of Fc Block to each tube and incubate for 10 minutes at 4°C to prevent non-specific antibody binding.
-
Prepare a cocktail of the fluorochrome-conjugated antibodies at pre-titrated optimal concentrations in FACS Buffer.
-
Add the antibody cocktail to the cells and incubate for 30 minutes at 4°C in the dark.
-
Wash the cells by adding 2 mL of FACS Buffer and centrifuging at 300 x g for 5 minutes at 4°C.
-
Discard the supernatant and resuspend the cell pellet in 500 µL of FACS Buffer.
-
Add a viability dye according to the manufacturer's instructions just before analysis.
-
Acquire the samples on a flow cytometer.
Intracellular Cytokine Staining
This protocol is for the detection of intracellular cytokines such as IFN-γ and TNF-α in T cells after in vitro restimulation.
Materials:
-
Isolated splenocytes
-
Cell stimulation cocktail (e.g., PMA and Ionomycin)
-
Protein transport inhibitor (e.g., Brefeldin A or Monensin)
-
Surface staining antibodies (as in Protocol 2)
-
Fixation/Permeabilization Buffer
-
Permeabilization/Wash Buffer
-
Fluorochrome-conjugated anti-cytokine antibodies (e.g., anti-mouse IFN-γ, anti-mouse TNF-α)
Procedure:
-
Resuspend splenocytes at 1 x 106 cells/mL in complete RPMI medium.
-
Stimulate the cells with a cell stimulation cocktail in the presence of a protein transport inhibitor for 4-6 hours at 37°C.
-
Wash the cells with FACS Buffer and proceed with surface staining as described in Protocol 2 (Steps 1-5).
-
After surface staining, wash the cells and resuspend the pellet in 100 µL of Fixation/Permeabilization Buffer. Incubate for 20 minutes at 4°C in the dark.
-
Wash the cells twice with 1 mL of Permeabilization/Wash Buffer, centrifuging at 500 x g for 5 minutes.
-
Resuspend the fixed and permeabilized cells in 100 µL of Permeabilization/Wash Buffer containing the anti-cytokine antibodies.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with Permeabilization/Wash Buffer.
-
Resuspend the final cell pellet in 500 µL of FACS Buffer for flow cytometry analysis.
Experimental Workflow
The following diagram outlines the general workflow for the flow cytometry analysis of T cells after this compound treatment.
Caption: Experimental workflow for T cell analysis.
References
- 1. Analyzing the Tumor-Immune Microenvironment by Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Immune microenvironment infiltration landscape and immune-related subtypes in prostate cancer [frontiersin.org]
- 3. Inhibiting ACK1-mediated phosphorylation of C-terminal Src kinase counteracts prostate cancer immune checkpoint blockade resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ACK1-CSK and ACK1-AR SIGNALING | Nupam Mahajan Lab | Washington University in St. Louis [mahajannlab.wustl.edu]
- 5. research.pasteur.fr [research.pasteur.fr]
Application Notes and Protocols for (R)-9b in Patient-Derived Organoid Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Patient-derived organoids (PDOs) are three-dimensional, self-organizing structures grown in vitro from primary patient tissues that faithfully recapitulate the genetic and phenotypic heterogeneity of the original tumor. This makes them a powerful preclinical model for personalized medicine and drug discovery. (R)-9b is a potent and selective small molecule inhibitor of Activated Cdc42-associated kinase 1 (ACK1), also known as TNK2. ACK1 is a non-receptor tyrosine kinase that integrates signals from various receptor tyrosine kinases and plays a crucial role in cell survival, proliferation, and resistance to therapy in several cancers, including prostate and breast cancer.[1][2] The mesylate salt of this compound, known as (R)-9bMS, has shown promising pre-clinical activity, including in models of castration-resistant prostate cancer (CRPC).[3][4] Notably, (R)-9bMS has been shown to reinvigorate the immune response of peripheral blood mononuclear cells (PBMCs) from CRPC patients against CRPC organoids, suggesting a dual mechanism of action involving both direct tumor cell inhibition and immune modulation.[3][4]
These application notes provide a comprehensive guide for utilizing this compound in patient-derived organoid cultures, from the establishment of PDOs to the assessment of drug efficacy.
Data Presentation
The following tables summarize representative quantitative data for the activity of this compound in relevant cancer models. While extensive data in a wide range of PDOs is still emerging, the provided information serves as a valuable reference for experimental design.
Table 1: In Vitro Inhibitory Activity of (R)-9bMS
| Cancer Type | Model System | Parameter | Value | Reference |
| Castration-Resistant Prostate Cancer (CRPC) | Enzalutamide-resistant CRPC cells | IC50 | 13 nM | [3][4] |
Table 2: Representative Dose-Response Data for an ACK1 Inhibitor in a PDO Model (Hypothetical)
| Concentration (nM) | Percent Inhibition (%) |
| 0.1 | 5.2 |
| 1 | 15.8 |
| 10 | 48.9 |
| 100 | 85.3 |
| 1000 | 98.1 |
Note: This table is a hypothetical representation to illustrate a typical dose-response relationship. Actual results will vary depending on the specific PDO line and experimental conditions.
Signaling Pathway
The diagram below illustrates the central role of ACK1 in integrating signals from various receptor tyrosine kinases (RTKs) and its downstream effects on cell survival and proliferation. This compound acts by directly inhibiting the kinase activity of ACK1, thereby blocking these oncogenic signals.
Caption: ACK1 signaling pathway and its inhibition by this compound.
Experimental Protocols
The following protocols provide a detailed methodology for the use of this compound in patient-derived organoid cultures.
Protocol 1: Establishment and Maintenance of Patient-Derived Organoids (PDOs)
This protocol is a general guideline and may require optimization based on the tissue of origin.
Materials:
-
Fresh tumor tissue from surgical resection or biopsy
-
Tissue Collection Medium (e.g., DMEM/F12 with antibiotics)
-
Digestion Buffer (e.g., Collagenase/Dispase solution)
-
Basement Membrane Matrix (e.g., Matrigel®)
-
Organoid Culture Medium (specific to tissue type, often containing growth factors like EGF, Noggin, R-spondin, and inhibitors like a ROCK inhibitor)
-
Phosphate-Buffered Saline (PBS)
-
Cell culture plates (24-well or 48-well)
-
Sterile surgical instruments
Procedure:
-
Tissue Collection and Transport: Collect fresh tumor tissue in a sterile container with ice-cold Tissue Collection Medium and transport it to the laboratory immediately.
-
Tissue Processing:
-
Wash the tissue multiple times with ice-cold PBS to remove any contaminants.
-
Mechanically mince the tissue into small fragments (~1-2 mm³) using sterile scalpels or scissors in a petri dish on ice.
-
-
Enzymatic Digestion:
-
Transfer the minced tissue to a tube containing Digestion Buffer.
-
Incubate at 37°C with gentle agitation for 30-60 minutes, or until the tissue is dissociated into small cell clusters or single cells. Monitor the digestion process visually.
-
Neutralize the digestion by adding an excess of cold culture medium.
-
-
Cell Pellet Collection:
-
Filter the cell suspension through a 70-100 µm cell strainer to remove undigested tissue fragments.
-
Centrifuge the filtered suspension at 300 x g for 5 minutes at 4°C to pellet the cells.
-
Carefully aspirate the supernatant.
-
-
Organoid Seeding:
-
Resuspend the cell pellet in an appropriate volume of ice-cold Basement Membrane Matrix.
-
Dispense 25-50 µL droplets of the cell-matrix suspension into the center of the wells of a pre-warmed cell culture plate.
-
Invert the plate and incubate at 37°C for 15-30 minutes to allow the matrix to polymerize.
-
-
Organoid Culture:
-
Carefully add pre-warmed Organoid Culture Medium to each well.
-
Culture the organoids at 37°C in a humidified incubator with 5% CO₂.
-
Replace the culture medium every 2-3 days.
-
-
Organoid Passaging:
-
When organoids become large and dense, they need to be passaged.
-
Mechanically disrupt the matrix and organoids using a pipette tip.
-
Collect the organoid fragments and incubate them in a dissociation solution (e.g., TrypLE™) for a few minutes at 37°C to break them into smaller fragments.
-
Wash and re-plate the fragments in fresh Basement Membrane Matrix as described in step 5.
-
Protocol 2: Drug Treatment and Viability Assessment of PDOs with this compound
Materials:
-
Established PDO cultures
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
Organoid Culture Medium
-
96-well clear-bottom, black-walled plates
-
Cell viability reagent (e.g., CellTiter-Glo® 3D)
-
Luminometer
Procedure:
-
Organoid Plating for Drug Screening:
-
Harvest and dissociate mature PDOs into small fragments as described in the passaging protocol.
-
Count the organoid fragments and adjust the concentration.
-
Seed the organoid fragments in a 96-well plate with Basement Membrane Matrix (5-10 µL per well).
-
After polymerization, add 100 µL of Organoid Culture Medium to each well and culture for 24-48 hours to allow organoids to reform.
-
-
Preparation of this compound Dilutions:
-
Prepare a serial dilution of this compound in Organoid Culture Medium to achieve the desired final concentrations. It is recommended to perform a wide range of concentrations in the initial screen (e.g., 0.1 nM to 10 µM).
-
Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
-
Drug Treatment:
-
Carefully remove the existing medium from the wells.
-
Add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate at 37°C for the desired treatment duration (e.g., 72 hours).
-
-
Cell Viability Assay:
-
Equilibrate the plate and the cell viability reagent to room temperature.
-
Add the cell viability reagent to each well according to the manufacturer's instructions (e.g., 100 µL).
-
Mix the contents by orbital shaking for 5 minutes to induce cell lysis.
-
Incubate at room temperature for 30 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the luminescence readings of the treated wells to the vehicle control wells to determine the percentage of cell viability.
-
Plot the percentage of viability against the log of the this compound concentration to generate a dose-response curve.
-
Calculate the IC50 value, which is the concentration of this compound that causes 50% inhibition of cell viability.
-
Experimental Workflow and Logic
The following diagrams illustrate the overall experimental workflow for using this compound in PDO cultures and the logical framework for a typical study.
Caption: A typical experimental workflow for testing this compound in PDOs.
Caption: Logical flow of a study investigating this compound in PDOs.
References
- 1. ACK1 INHIBITOR, this compound | Nupam Mahajan Lab | Washington University in St. Louis [mahajannlab.wustl.edu]
- 2. Effect of Ack1 Tyrosine Kinase Inhibitor on Ligand-Independent Androgen Receptor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. Novel ACK1 Inhibitor this compound in Patients With Prostate Cancer | MedPath [trial.medpath.com]
Troubleshooting & Optimization
(R)-9b solubility issues in PBS and DMSO
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for working with the ACK1 inhibitor, (R)-9b. The following information addresses common solubility issues encountered in PBS and DMSO and provides guidance for successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective inhibitor of Activated Cdc42 kinase 1 (ACK1), also known as TNK2, with an IC50 of 56 nM.[1][2] ACK1 is a non-receptor tyrosine kinase that is implicated in various cancers, including prostate, breast, and lung cancer, by integrating signals from multiple receptor tyrosine kinases.[3] this compound also shows inhibitory effects on JAK family kinases, specifically JAK2 and Tyk2.[2] Its anti-cancer properties are being investigated, and it has been shown to suppress tumor growth by activating T cells.[3][4] A mesylate salt derivative, (R)-9bMS, has been developed with improved aqueous solubility for in vivo studies.[5]
Q2: I am having trouble dissolving this compound in PBS. What is its expected solubility?
This compound is a hydrophobic compound and has limited solubility in aqueous buffers like PBS alone. Published data indicates a solubility of 1 mg/mL for this compound in PBS containing 10% DMSO.[1] For the more soluble mesylate salt, (R)-9bMS, the solubility is greater than 5 mg/mL in PBS with 10% DMSO.[1][5] If you are observing precipitation, it is likely that the concentration of this compound is too high for the amount of co-solvent (DMSO) in your PBS solution.
Q3: What is the recommended solvent for preparing stock solutions of this compound?
Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound.[2][6] Commercial suppliers often provide this compound as a pre-dissolved solution in DMSO, for example, at a concentration of 10 mM.[2] It is crucial to use anhydrous DMSO to prevent the degradation of the compound and to ensure maximum solubility.
Q4: Are there any concerns with using DMSO in my cell-based assays?
Yes, while DMSO is an excellent solvent for many poorly soluble compounds, it can exhibit toxicity and other off-target effects in cell-based assays, especially at higher concentrations.[7] It is generally recommended to keep the final concentration of DMSO in your cell culture medium below 0.5% to minimize these effects.[6] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any solvent effects.
Troubleshooting Guides
Issue 1: Precipitation of this compound upon dilution of DMSO stock into aqueous buffer (e.g., PBS).
This is a common issue when working with hydrophobic compounds. The abrupt change in solvent polarity when a concentrated DMSO stock is diluted into an aqueous buffer can cause the compound to crash out of solution.
Troubleshooting Steps:
-
Reduce Final Concentration: The most straightforward solution is to work with a lower final concentration of this compound in your aqueous buffer.
-
Increase Co-solvent Percentage: If your experimental system allows, increasing the final percentage of DMSO in the PBS solution can help maintain solubility. However, be mindful of the potential for solvent toxicity in cellular assays.[6]
-
Stepwise Dilution: Instead of a single large dilution, try a serial dilution approach. First, dilute the DMSO stock into an intermediate solvent that is miscible with both DMSO and water, before the final dilution into the aqueous buffer.
-
Vortexing/Sonication: Immediately after diluting the DMSO stock into the aqueous buffer, vortex the solution vigorously to ensure rapid and uniform dispersion.[6] Brief sonication in a water bath can also be beneficial.[6]
-
Use of Surfactants or Solubilizers: For in vitro assays where the formulation is critical, consider the use of non-ionic detergents like Tween-80 or Pluronic F-68.[6] These should be used above their critical micelle concentration.
Issue 2: Inconsistent results in biological assays.
Poor solubility and precipitation of this compound can lead to variability in experimental results.
Troubleshooting Steps:
-
Visual Inspection: Before adding your this compound solution to your assay, visually inspect it for any signs of precipitation. A clear solution is essential for accurate results.
-
Prepare Fresh Dilutions: this compound in aqueous solutions may not be stable for extended periods. Prepare fresh dilutions from your DMSO stock for each experiment.
-
Optimize Stock Solution Handling: Store DMSO stock solutions of this compound at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[2] When thawing, allow the vial to come to room temperature before opening to prevent condensation from introducing water into the DMSO stock.
Quantitative Solubility Data
| Compound | Solvent | Solubility |
| This compound | PBS with 10% DMSO | 1 mg/mL |
| This compound (mesylate salt) | PBS with 10% DMSO | >5 mg/mL |
Experimental Protocols
Protocol for Preparing a Working Solution of this compound in an Aqueous Buffer
This protocol outlines the steps for preparing a working solution of this compound from a high-concentration DMSO stock for use in in-vitro assays.
Materials:
-
This compound solid or as a concentrated stock solution in DMSO.
-
Anhydrous DMSO.
-
Sterile aqueous buffer (e.g., PBS, cell culture medium).
-
Sterile, low-binding microcentrifuge tubes.
-
Vortex mixer.
Procedure:
-
Preparation of High-Concentration Stock Solution (if starting from solid): a. Weigh the desired amount of this compound powder into a sterile, low-binding microcentrifuge tube. b. Add the appropriate volume of 100% anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM). c. Vortex the tube vigorously for 1-2 minutes until the compound is completely dissolved. A brief sonication in a water bath may aid dissolution.[6] d. Visually inspect the solution to ensure there are no visible particulates.
-
Storage of Stock Solution: a. Aliquot the stock solution into smaller volumes in sterile, low-binding tubes to minimize freeze-thaw cycles. b. Store the aliquots at -20°C or -80°C for long-term storage.[2]
-
Preparation of Working Dilutions: a. Thaw a single aliquot of the stock solution at room temperature. b. To prepare the final working solution, add a small volume of the DMSO stock to the pre-warmed aqueous assay buffer. The final concentration of DMSO should ideally be kept at ≤ 0.5%.[6] c. Immediately after adding the this compound stock to the buffer, vortex the solution thoroughly to ensure rapid and uniform dispersion.[6]
Visualizations
Caption: Workflow for Solubilizing this compound.
Caption: Simplified Signaling Pathway of this compound.
References
- 1. Development of Novel ACK1/TNK2 Inhibitors Using a Fragment-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ACK1 INHIBITOR, this compound | Nupam Mahajan Lab | Washington University in St. Louis [mahajannlab.wustl.edu]
- 4. sciencedaily.com [sciencedaily.com]
- 5. ACK1 Regulates Histone H4 Tyr88-phosphorylation and AR Gene Expression in Castration Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Heterogeneous Off-Target Effects of Ultra-Low Dose Dimethyl Sulfoxide (DMSO) on Targetable Signaling Events in Lung Cancer In Vitro Models - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing (R)-9b Concentration for IC50 Determination
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the concentration of (R)-9b for accurate IC50 determination in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective small molecule inhibitor of Activated Cdc42-associated kinase 1 (ACK1), also known as TNK2.[1][2] It has demonstrated anti-cancer activity by suppressing the expression of androgen receptor (AR) and its splice variant AR-V7, which are crucial for the growth of certain cancers like castration-resistant prostate cancer (CRPC).[3][4] Additionally, this compound has been shown to activate the host's immune system to mount an anti-tumor response.[4][5]
Q2: What is the reported IC50 value for this compound?
The in vitro IC50 of this compound for ACK1 kinase inhibition is approximately 56 nM.[1][6] However, the effective concentration for inhibiting cell growth (cellular IC50) can vary depending on the cell line. For example, in various prostate cancer cell lines, the IC50 has been reported to range from 400 nM to 1.8 µM.[3]
Q3: Which cell lines are suitable for determining the IC50 of this compound?
AR-positive prostate cancer cell lines such as VCaP, LNCaP, C4-2B, and LAPC4 have been shown to be sensitive to this compound.[3] The choice of cell line should be guided by the specific research question and the expression levels of ACK1 and AR.
Q4: How should I prepare the this compound stock solution?
It is recommended to dissolve this compound in a suitable solvent like DMSO to prepare a high-concentration stock solution (e.g., 10 mM). This stock solution can then be stored at -20°C or -80°C for long-term stability.[1] For cell-based assays, further dilutions should be made in the appropriate cell culture medium, ensuring the final DMSO concentration does not exceed a level that affects cell viability (typically ≤ 0.5%).
Troubleshooting Guide
This guide addresses common issues encountered during the optimization of this compound concentration for IC50 determination.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | - Inconsistent cell seeding- Pipetting errors during drug dilution or addition- Edge effects in the microplate | - Ensure a homogenous single-cell suspension before seeding.- Use calibrated pipettes and practice consistent pipetting technique.- Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity.[7] |
| No dose-response curve observed | - Concentration range is too high or too low- this compound is inactive or degraded- Incorrect assay endpoint or incubation time | - Perform a broad-range pilot experiment (e.g., 1 nM to 100 µM) to identify the effective concentration range.- Verify the integrity and purity of the this compound compound.- Optimize the incubation time based on the cell doubling time and the mechanism of action of this compound. |
| Steep or shallow dose-response curve | - Inappropriate dilution series- Compound solubility issues at high concentrations | - Use a narrower, logarithmic dilution series (e.g., half-log or quarter-log) around the estimated IC50.- Visually inspect the highest concentrations for any signs of precipitation. If solubility is an issue, consider using a different solvent or formulation. |
| High background signal or low signal-to-noise ratio | - Cell contamination (e.g., mycoplasma)- Assay reagents are not optimal- Inappropriate plate type | - Regularly test cell cultures for mycoplasma contamination.[8]- Optimize reagent concentrations and incubation times.- For fluorescence assays, use black-walled plates to reduce background. For luminescence, use white-walled plates to maximize signal.[9] |
| IC50 value significantly different from published data | - Different cell line or passage number- Variations in experimental conditions (e.g., cell density, serum concentration, incubation time)- Different data analysis method | - Ensure the cell line is correct and use cells with a low passage number.[8]- Standardize all experimental parameters and report them in detail.- Use a consistent non-linear regression model to fit the dose-response curve and calculate the IC50.[10] |
Experimental Protocol: IC50 Determination of this compound using a Cell Viability Assay
This protocol provides a general framework for determining the IC50 of this compound. It should be optimized for the specific cell line and assay used.
Materials:
-
This compound compound
-
DMSO (cell culture grade)
-
Selected cancer cell line (e.g., VCaP)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Sterile 96-well cell culture plates (clear bottom, black or white walls as appropriate)
-
Cell viability reagent (e.g., MTT, resazurin, or a commercial ATP-based assay kit)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette and sterile tips
-
CO2 incubator (37°C, 5% CO2)
-
Plate reader capable of measuring absorbance, fluorescence, or luminescence
Procedure:
-
Cell Seeding:
-
Harvest cells during their logarithmic growth phase.
-
Perform a cell count and determine cell viability (e.g., using trypan blue exclusion).
-
Dilute the cells in complete culture medium to the desired seeding density (to be optimized for each cell line, typically 5,000-10,000 cells/well).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 24 hours to allow cells to attach.
-
-
Preparation of this compound Dilutions:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform a serial dilution of the this compound stock solution in complete culture medium to create a range of concentrations. A common starting range is a 10-point, 3-fold serial dilution starting from 10 µM.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-cell control (medium only).
-
-
Cell Treatment:
-
Carefully remove the medium from the wells.
-
Add 100 µL of the prepared this compound dilutions or control solutions to the respective wells.
-
Incubate the plate for the desired treatment duration (e.g., 72 hours). This should be optimized based on the cell doubling time.
-
-
Cell Viability Assay:
-
Follow the manufacturer's protocol for the chosen cell viability reagent. For an MTT assay:
-
Add 20 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
-
-
Data Analysis:
-
Subtract the average absorbance of the no-cell control from all other values.
-
Normalize the data by expressing the viability of treated cells as a percentage of the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Use a non-linear regression model (e.g., log(inhibitor) vs. response -- Variable slope (four parameters)) in a suitable software (e.g., GraphPad Prism) to fit the data and determine the IC50 value.
-
Visualizations
Caption: Experimental workflow for IC50 determination of this compound.
Caption: Simplified signaling pathway of ACK1 and its inhibition by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ACK1 INHIBITOR, this compound | Nupam Mahajan Lab | Washington University in St. Louis [mahajannlab.wustl.edu]
- 3. ACK1 Regulates Histone H4 Tyr88-phosphorylation and AR Gene Expression in Castration Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. sciencedaily.com [sciencedaily.com]
- 6. Development of Novel ACK1/TNK2 Inhibitors Using a Fragment-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. focus.gbo.com [focus.gbo.com]
- 8. youtube.com [youtube.com]
- 9. selectscience.net [selectscience.net]
- 10. clyte.tech [clyte.tech]
Technical Support Center: Preventing (R)-9b Precipitation in Cell Culture Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address and prevent the precipitation of (R)-9b in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in cell culture media a concern?
This compound is a potent and selective inhibitor of Activated CDC42 Kinase 1 (ACK1), also known as TNK2.[1][2][3][4] It is a small molecule being investigated for its potential in cancer therapy, particularly in hormone-regulated cancers like prostate and breast cancer.[3][4][5] For in vitro cell-based assays, it is crucial that this compound remains fully dissolved in the cell culture medium to ensure accurate and reproducible experimental results. Precipitation of the compound can lead to an unknown and lower effective concentration, cellular stress, and misleading data.[6][7]
Q2: What are the common signs of this compound precipitation in my cell culture?
Precipitation of this compound can manifest in several ways:
-
Visible Particles: You might observe fine particles, crystals, or a film on the surface of the culture vessel.[6]
-
Cloudiness or Turbidity: The cell culture medium may appear hazy or cloudy upon addition of the compound.[6][8]
-
Microscopic Examination: Under a microscope, you may see crystalline structures or amorphous aggregates that are distinct from the cells.[8]
It is important to distinguish compound precipitation from microbial contamination, which may also cause turbidity but is often accompanied by a rapid pH change and the presence of motile microorganisms.[6]
Q3: What are the primary causes of compound precipitation in cell culture?
Several factors can contribute to a compound precipitating in cell culture media:
-
Poor Aqueous Solubility: Many small molecule inhibitors are hydrophobic and have limited solubility in aqueous solutions like cell culture media.[6]
-
High Compound Concentration: Exceeding the maximum solubility of this compound in the specific cell culture medium will lead to precipitation.[6]
-
Solvent-Related Issues: A common method for preparing stock solutions of hydrophobic compounds is using dimethyl sulfoxide (DMSO). When a concentrated DMSO stock is diluted into the aqueous culture medium, the sharp decrease in solvent polarity can cause the compound to precipitate out of solution.[6]
-
Media Composition: Different cell culture media (e.g., DMEM, RPMI-1640) have varying compositions of salts, amino acids, and proteins that can interact with this compound and affect its solubility.[6][9][10] For instance, high concentrations of calcium and phosphate ions can sometimes form insoluble complexes with compounds.[6]
-
pH and Temperature: The pH of the cell culture medium can influence the ionization state of a compound, thereby affecting its solubility.[6][11] Temperature fluctuations, such as moving media from cold storage to a 37°C incubator, can also impact solubility.[6][12]
Troubleshooting Guide
Scenario 1: Precipitate Forms Immediately Upon Adding this compound to the Medium
If you observe precipitation as soon as you add the this compound stock solution to your cell culture medium, consider the following troubleshooting steps:
Troubleshooting Workflow for Immediate Precipitation
Caption: Troubleshooting workflow for immediate precipitation of this compound.
Detailed Steps:
-
Check Your Stock Solution: Ensure that your this compound stock solution in DMSO is completely dissolved and free of any visible precipitates. If necessary, gently warm the solution and vortex to ensure homogeneity.[13]
-
Optimize the Dilution Method:
-
Pre-warm the media: Always pre-warm your cell culture medium to 37°C before adding the this compound stock solution.[6]
-
Stepwise Dilution: Instead of adding the concentrated stock directly to the final volume of media, perform one or more intermediate dilution steps in pre-warmed media. This gradual decrease in DMSO concentration can help maintain solubility.[14]
-
Increase Mixing Efficiency: Add the this compound stock solution dropwise to the medium while gently vortexing or swirling to ensure rapid and thorough mixing.[6]
-
-
Manage Final DMSO Concentration: The final concentration of DMSO in your cell culture should be kept as low as possible, ideally below 0.5%, as higher concentrations can be cytotoxic and may also contribute to precipitation.[14] If your protocol requires a high final concentration of this compound, you may need to prepare a more concentrated stock solution in DMSO.
Scenario 2: Precipitate Forms Over Time in the Incubator
If the medium is clear initially but a precipitate forms after some time in the incubator, the issue might be related to compound stability or interactions with the changing culture environment.
Troubleshooting Workflow for Delayed Precipitation
Caption: Troubleshooting workflow for delayed precipitation of this compound.
Detailed Steps:
-
Monitor Media pH: As cells metabolize, they can alter the pH of the medium, which can in turn affect the solubility of this compound.[6] Consider using a medium buffered with HEPES to maintain a more stable pH. Also, ensure your incubator's CO2 levels are correctly calibrated.
-
Evaluate Media Components: To determine if specific components in your complex cell culture medium are causing the precipitation, test the solubility of this compound in a simpler buffered solution like PBS.[6] If the compound remains soluble in PBS but not in the medium, this suggests an interaction with media components.
-
Consider Compound Stability: While this compound has been shown to be stable in human plasma, its stability in cell culture media at 37°C over extended periods should be considered.[1] Degradation of the compound could lead to the formation of less soluble byproducts.
Quantitative Data Summary
While specific solubility data for this compound in various cell culture media is not extensively published, the following table summarizes known solubility information and provides general guidelines for maximum tolerated DMSO concentrations for common cell lines.
| Solvent/Medium | Solubility of this compound | Reference |
| PBS with 10% DMSO | 1 mg/mL | [1] |
| PBS with 10% DMSO (Mesylate Salt) | >5 mg/mL | [1] |
| Cell Line | Maximum Tolerated DMSO Concentration (General Guideline) |
| HEK293 | ≤ 0.5% |
| HeLa | ≤ 0.5% |
| A549 | ≤ 0.2% |
| MCF-7 | ≤ 0.1% |
| PC-3 | ≤ 0.1% |
Note: The maximum tolerated DMSO concentration can vary depending on the specific cell line and experimental duration. It is always recommended to perform a vehicle control with the same final DMSO concentration to assess its effect on your cells.[14]
Experimental Protocols
Protocol 1: Preparation of this compound Working Solution
This protocol describes a method for preparing a working solution of this compound for cell treatment while minimizing the risk of precipitation.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile cell culture medium
-
Sterile microcentrifuge tubes
Methodology:
-
Prepare a 10 mM Stock Solution in DMSO:
-
Accurately weigh the required amount of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex thoroughly until the powder is completely dissolved. Visually inspect the solution to ensure there are no undissolved particles.
-
-
Prepare an Intermediate Dilution (Recommended):
-
Pre-warm your cell culture medium to 37°C.
-
To minimize a drastic change in solvent polarity, prepare an intermediate dilution of the this compound stock solution in the pre-warmed medium. For example, dilute the 10 mM stock 1:10 in the medium to create a 1 mM intermediate solution. Add the DMSO stock dropwise while gently vortexing the medium.
-
-
Prepare the Final Working Solution:
-
Add the appropriate volume of the intermediate or stock solution to your pre-warmed cell culture medium to achieve the desired final concentration of this compound.
-
Ensure the final DMSO concentration remains within the acceptable limits for your specific cell line (e.g., ≤ 0.1%).[14]
-
Protocol 2: Kinetic Solubility Assay in Cell Culture Medium
This protocol allows for the assessment of the kinetic solubility of this compound in your specific cell culture medium.
Materials:
-
10 mM stock solution of this compound in DMSO
-
Cell culture medium of interest
-
Clear-bottom 96-well plate
-
Plate reader capable of measuring absorbance or nephelometry
Methodology:
-
Prepare a Dilution Series of this compound in DMSO:
-
In a separate 96-well plate, perform a serial dilution of your 10 mM stock solution in 100% DMSO to create a range of concentrations (e.g., from 10 mM down to 0.1 mM).[6]
-
-
Add Cell Culture Medium to the Assay Plate:
-
To the clear-bottom 96-well plate, add 198 µL of your cell culture medium to each well.[6]
-
-
Add the this compound Dilutions to the Assay Plate:
-
Using a multichannel pipette, transfer 2 µL of each this compound dilution from the DMSO plate to the corresponding wells of the assay plate containing the medium. This will result in a final DMSO concentration of 1%.[6]
-
-
Include Controls:
-
Positive Control (Precipitate): A high concentration of a known poorly soluble compound.
-
Negative Control (No Precipitate): Medium with 1% DMSO only.[6]
-
Blank: Medium only.
-
-
Incubate the Plate:
-
Cover the plate and incubate at 37°C for a specified time (e.g., 1-2 hours), mimicking your experimental conditions.[6]
-
-
Measure for Precipitation:
-
Determine the Kinetic Solubility:
-
The highest concentration of this compound that does not show a significant increase in absorbance/scattering compared to the negative control is considered the kinetic solubility under these conditions.
-
Signaling Pathway Context
This compound is an inhibitor of ACK1, a non-receptor tyrosine kinase that integrates signals from various receptor tyrosine kinases (RTKs) and plays a role in cell survival and proliferation. The diagram below illustrates a simplified signaling pathway where ACK1 is involved, providing context for the application of this compound.
Caption: Simplified signaling pathway involving ACK1 and its inhibition by this compound.
References
- 1. Development of Novel ACK1/TNK2 Inhibitors Using a Fragment-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound| CAS 1655527-68-6 [dcchemicals.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. ACK1 INHIBITOR, this compound | Nupam Mahajan Lab | Washington University in St. Louis [mahajannlab.wustl.edu]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. benchchem.com [benchchem.com]
- 7. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
- 9. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. files.core.ac.uk [files.core.ac.uk]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. selleckchem.com [selleckchem.com]
- 14. benchchem.com [benchchem.com]
Troubleshooting inconsistent results with (R)-9b
Welcome to the technical support center for (R)-9b, a potent inhibitor of Activated CDC42 kinase 1 (ACK1). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound and to troubleshoot common issues that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small molecule inhibitor of ACK1 (also known as TNK2), a non-receptor tyrosine kinase.[1][2] Its primary mechanism of action is the inhibition of ACK1's kinase activity, which can lead to the suppression of androgen receptor (AR) signaling and the activation of an anti-tumor immune response.[3]
Q2: What is the difference between this compound and (R)-9bMS?
(R)-9bMS is the mesylate salt form of this compound.[4] The mesylate salt form generally exhibits improved solubility in aqueous solutions, which can be advantageous for in vivo studies.[2] For most experimental purposes, (R)-9bMS is the recommended form due to its enhanced solubility and use in clinical trial preparations.[4][5]
Q3: What are the known off-target effects of this compound?
While this compound is a potent ACK1 inhibitor, it has been shown to have inhibitory effects on other kinases, most notably the Janus kinase (JAK) family members, JAK2 and Tyk2.[1] Researchers should be aware of these off-target activities and consider appropriate control experiments to distinguish between ACK1-mediated and off-target effects.
Q4: How should I store and handle this compound?
Stock solutions of this compound are typically prepared in DMSO. For long-term storage, it is recommended to store the stock solution at -80°C (stable for up to 6 months). For short-term storage, -20°C is suitable for up to one month.[1] Avoid repeated freeze-thaw cycles.
Troubleshooting Guides
Inconsistent IC50 Values
Problem: I am observing significant variability in the IC50 values of this compound in my cell-based assays.
Possible Causes and Solutions:
-
Compound Solubility: Poor solubility of this compound in your assay medium can lead to inconsistent effective concentrations.
-
Recommendation: Ensure complete dissolution of your stock solution in DMSO. When diluting into aqueous media, avoid precipitation. Consider using the more soluble mesylate salt, (R)-9bMS.[2] The final DMSO concentration in your cell culture should be kept low (typically <0.1%) and consistent across all wells.
-
-
Cell Line Variability: Different cell lines can exhibit varying sensitivity to this compound due to differences in ACK1 expression and activation status, as well as the activity of drug efflux pumps.
-
Recommendation: Characterize the ACK1 expression and phosphorylation status in your cell line of choice. If you suspect drug efflux, you can co-incubate with known efflux pump inhibitors as a control experiment.
-
-
Assay Conditions: Factors such as cell density, incubation time, and the specific viability assay used can all influence the apparent IC50 value.
-
Recommendation: Optimize these parameters for your specific cell line and experimental setup. Ensure consistency in all assay steps.
-
-
Batch-to-Batch Variability: Although less common with highly pure synthetic compounds, batch-to-batch variation can occur.
-
Recommendation: If you suspect this, it is advisable to obtain a new lot of the compound and compare its performance to the previous one. Always refer to the certificate of analysis for the specific batch you are using.
-
Distinguishing On-Target vs. Off-Target Effects
Problem: I am unsure if the observed phenotype in my experiment is due to ACK1 inhibition or the off-target effects on JAK kinases.
Possible Causes and Solutions:
-
Phenotype Overlap: The signaling pathways downstream of ACK1 and JAK kinases can sometimes overlap, leading to similar cellular responses.
-
Recommendation:
-
Use a structurally unrelated ACK1 inhibitor: If a different ACK1 inhibitor with a distinct off-target profile produces the same phenotype, it is more likely an on-target effect.
-
Rescue experiment: In an ACK1 knockdown or knockout background, the effect of this compound should be diminished or absent.
-
Investigate JAK/STAT signaling: Directly measure the phosphorylation of key STAT proteins (e.g., STAT3, STAT5) to determine if the JAK/STAT pathway is being inhibited at the concentrations of this compound you are using.
-
-
Data Presentation
| Parameter | Value | Reference(s) |
| This compound IC50 (ACK1, in vitro) | 56 nM | [2] |
| This compound IC50 (LNCaP cells) | < 2 µM | [2] |
| This compound IC50 (VCaP cells) | < 2 µM | [2] |
| This compound Off-Target IC50 (JAK2) | Potent Inhibition | [1] |
| This compound Off-Target IC50 (Tyk2) | Potent Inhibition | [1] |
| This compound Solubility in PBS + 10% DMSO | ~1 mg/mL | [2] |
| (R)-9bMS Solubility in PBS + 10% DMSO | >5 mg/mL | [2] |
| This compound Plasma Stability (human) | t1/2 > 6 hours | [2] |
Experimental Protocols
Cell Viability Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on cancer cell proliferation.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound or (R)-9bMS in DMSO. Perform serial dilutions in culture medium to obtain 2X the final desired concentrations.
-
Treatment: Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration).
-
Incubation: Incubate the plate for 72-96 hours at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment: Use a suitable cell viability reagent (e.g., MTS, MTT, or a resazurin-based assay) according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance or fluorescence using a plate reader. Normalize the data to the vehicle control and plot the results as percent viability versus log concentration of this compound. Calculate the IC50 value using non-linear regression analysis.
Western Blot for ACK1 Phosphorylation
Objective: To assess the inhibitory effect of this compound on ACK1 autophosphorylation.
Methodology:
-
Cell Culture and Treatment: Plate cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of this compound for a specified time (e.g., 2-4 hours). Include a vehicle control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-ACK1 (e.g., pY284) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ACK1 and a loading control (e.g., GAPDH or β-actin).
T-cell Activation Assay
Objective: To evaluate the effect of this compound on T-cell activation.
Methodology:
-
Isolation of Peripheral Blood Mononuclear Cells (PBMCs): Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
T-cell Stimulation:
-
Coat a 96-well plate with an anti-CD3 antibody (e.g., OKT3) overnight at 4°C.
-
Wash the plate to remove unbound antibody.
-
Add PBMCs to the wells in complete RPMI medium.
-
Add soluble anti-CD28 antibody to co-stimulate the T-cells.
-
-
Treatment with this compound: Add serial dilutions of this compound or vehicle control to the wells.
-
Incubation: Incubate the plate for 48-72 hours.
-
Assessment of Activation:
-
Proliferation: Measure T-cell proliferation using a BrdU or CFSE-based assay.
-
Cytokine Production: Collect the supernatant and measure the levels of key cytokines such as IFN-γ and IL-2 using ELISA or a multiplex bead array.
-
Activation Marker Expression: Stain the cells with fluorescently labeled antibodies against T-cell activation markers (e.g., CD25, CD69) and analyze by flow cytometry.
-
Mandatory Visualizations
Caption: Simplified signaling pathway of ACK1 and the inhibitory effect of this compound.
Caption: General experimental workflow for evaluating this compound's effects.
Caption: Troubleshooting flowchart for inconsistent results with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Development of Novel ACK1/TNK2 Inhibitors Using a Fragment-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ACK1 INHIBITOR, this compound | Nupam Mahajan Lab | Washington University in St. Louis [mahajannlab.wustl.edu]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. pcf.org [pcf.org]
Technical Support Center: Off-Target Effects of (R)-9b on JAK2 and Tyk2
This technical support center is designed for researchers, scientists, and drug development professionals investigating the off-target effects of the ACK1 inhibitor, (R)-9b, on the Janus kinases JAK2 and Tyk2. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and relevant pathway diagrams to support your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known off-target effects on JAK2 and Tyk2?
A1: this compound is a potent small molecule inhibitor of Activated CDC42-associated kinase 1 (ACK1), a non-receptor tyrosine kinase implicated in various cancers.[1] While designed for ACK1 inhibition, in vitro kinase profiling has revealed that this compound also potently inhibits JAK2 and Tyk2, members of the Janus kinase family.[2] This off-target activity is significant and should be considered when interpreting experimental results.
Q2: What are the reported IC50 values for this compound against ACK1, JAK2, and Tyk2?
A2: The half-maximal inhibitory concentrations (IC50) for this compound have been determined using a ³³P HotSpot kinase assay. The reported values are:
-
ACK1: 56 nM
-
JAK2: 6 nM
-
Tyk2: 5 nM[2]
These values indicate that this compound is more potent against JAK2 and Tyk2 than its primary target, ACK1, in this biochemical assay.
Q3: Why is it important to characterize the off-target effects of this compound on JAK2 and Tyk2?
A3: JAK2 and Tyk2 are crucial components of the JAK-STAT signaling pathway, which regulates numerous cellular processes, including immune responses, inflammation, and hematopoiesis.[3][4] Unintended inhibition of these kinases by this compound could lead to confounding experimental results and potential physiological side effects. Therefore, understanding and quantifying these off-target effects is critical for accurate interpretation of data and for the preclinical development of this compound.
Q4: How can I experimentally validate the off-target effects of this compound on JAK2 and Tyk2 in my cellular model?
A4: You can perform a cellular assay to measure the phosphorylation status of JAK2, Tyk2, or their downstream substrate STAT proteins in response to cytokine stimulation. A decrease in phosphorylation upon treatment with this compound would confirm its inhibitory activity in a cellular context. Detailed protocols for such assays are provided in the "Experimental Protocols" section of this guide.
Q5: Where can I find more information about the discovery and characterization of this compound?
A5: The primary publication detailing the discovery, synthesis, and initial characterization of this compound is titled "Development of Novel ACK1/TNK2 Inhibitors Using a Fragment-Based Approach". This paper provides valuable context for your research.
Data Presentation
The following table summarizes the in vitro inhibitory activity of this compound against its primary target ACK1 and the off-target kinases JAK2 and Tyk2.
| Kinase | IC50 (nM) | Percent Inhibition at 1 µM |
| ACK1 | 56 | 99.8% |
| JAK2 | 6 | 98.6% |
| Tyk2 | 5 | 98.9% |
Data sourced from a ³³P HotSpot kinase profiling service.[2]
Mandatory Visualizations
Here are diagrams illustrating key pathways and workflows relevant to studying the off-target effects of this compound.
Caption: The JAK-STAT signaling pathway and points of inhibition by this compound.
Caption: Workflow for a radiometric in vitro kinase assay.
Caption: A logical troubleshooting workflow for kinase assays.
Experimental Protocols
In Vitro Kinase Inhibition Assay (Radiometric ³³P Filter Binding Assay)
This protocol is adapted from standard radiometric kinase assays and is suitable for determining the IC50 of this compound against JAK2 and Tyk2.
Materials:
-
Recombinant human JAK2 or Tyk2 enzyme
-
Kinase-specific peptide substrate
-
[γ-³³P]ATP
-
Kinase reaction buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA)
-
This compound stock solution (in DMSO)
-
Phosphoric acid (1%)
-
P81 phosphocellulose filter paper
-
Scintillation counter and fluid
Procedure:
-
Prepare this compound Dilutions: Perform a serial dilution of the this compound stock solution in the kinase reaction buffer to achieve a range of desired concentrations.
-
Reaction Setup: In a microcentrifuge tube or 96-well plate, combine the recombinant kinase, its specific substrate, and the diluted this compound or vehicle (DMSO) control.
-
Initiate Reaction: Start the kinase reaction by adding [γ-³³P]ATP. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubation: Incubate the reaction mixture at 30°C for a predetermined time (e.g., 20-30 minutes), ensuring the reaction is in the linear range.
-
Stop Reaction: Terminate the reaction by spotting a portion of the reaction mixture onto a P81 phosphocellulose filter paper.
-
Washing: Wash the filter papers multiple times with 1% phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
Detection: Place the washed filter papers into scintillation vials with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase activity remaining at each this compound concentration relative to the vehicle control. Plot the percent inhibition against the log of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cellular Assay for JAK2/Tyk2 Phosphorylation (Western Blot)
This protocol allows for the assessment of this compound's inhibitory effect on JAK2 and Tyk2 activity within a cellular context.
Materials:
-
Cell line responsive to a specific cytokine that activates JAK2 or Tyk2 (e.g., HeLa cells for IFN-α stimulation of Tyk2, or a hematopoietic cell line for EPO stimulation of JAK2)
-
Cell culture medium and supplements
-
This compound stock solution (in DMSO)
-
Cytokine for stimulation (e.g., IFN-α, EPO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-JAK2 (Tyr1007/1008), anti-JAK2, anti-phospho-Tyk2 (Tyr1054/1055), anti-Tyk2, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Treatment: Plate the cells and allow them to adhere or reach the desired confluency. Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for a specified time (e.g., 1-2 hours).
-
Cytokine Stimulation: Stimulate the cells with the appropriate cytokine for a short period (e.g., 15-30 minutes) to induce JAK phosphorylation.
-
Cell Lysis: Wash the cells with cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Western Blotting:
-
Normalize the protein amounts for each sample and prepare them for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-JAK2) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities for the phosphorylated and total JAK/Tyk2 proteins. Normalize the phospho-protein signal to the total protein signal to determine the effect of this compound on phosphorylation.
Troubleshooting Guide
Issue 1: High background in the in vitro kinase assay.
-
Possible Cause: Contamination of reagents with ATPases or other kinases.
-
Solution: Use fresh, high-quality reagents. Prepare ATP solutions fresh for each experiment.
-
Possible Cause: Insufficient washing of the filter paper.
-
Solution: Ensure thorough and consistent washing of the filter papers with phosphoric acid to remove all unbound [γ-³³P]ATP.
Issue 2: Low signal or no kinase activity in the in vitro assay.
-
Possible Cause: Inactive enzyme.
-
Solution: Verify the activity of the recombinant kinase with a positive control. Ensure proper storage and handling of the enzyme.
-
Possible Cause: Suboptimal assay conditions.
-
Solution: Optimize the concentrations of the kinase, substrate, and ATP, as well as the incubation time and temperature.
Issue 3: Inconsistent results in the cellular phosphorylation assay.
-
Possible Cause: Variable cell confluency or health.
-
Solution: Ensure consistent cell seeding density and monitor cell health. Only use cells within a specific passage number range.
-
Possible Cause: Inconsistent timing of inhibitor treatment or cytokine stimulation.
-
Solution: Use a timer to ensure precise and consistent incubation times for all samples.
-
Possible Cause: Inefficient cell lysis or protein degradation.
-
Solution: Use a lysis buffer containing a cocktail of protease and phosphatase inhibitors. Keep samples on ice during processing.
Issue 4: Difficulty in dissolving this compound in aqueous buffers.
-
Possible Cause: Poor aqueous solubility of the compound.
-
Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO. For the final assay, ensure the final DMSO concentration is low (typically ≤1%) and consistent across all samples, including controls, to avoid solvent-induced artifacts.[5]
References
- 1. ACK1 INHIBITOR, this compound | Nupam Mahajan Lab | Washington University in St. Louis [mahajannlab.wustl.edu]
- 2. Development of Novel ACK1/TNK2 Inhibitors Using a Fragment-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Improving the Bioavailability of (R)-9b for Animal Studies
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on improving the oral bioavailability of the ACK1 inhibitor, (R)-9b, for animal studies. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to address common challenges encountered during preclinical development.
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common issues related to the poor oral bioavailability of this compound and its analogs.
| Observed Problem | Potential Cause | Recommended Action |
| Low or no detectable plasma concentration after oral administration. | Poor aqueous solubility of this compound free base. | 1. Salt Formation: Utilize the mesylate salt of this compound ((R)-9bMS), which has demonstrated significantly improved solubility.[1] 2. Formulation Strategy: Prepare a suspension or solution using appropriate vehicles. For preclinical studies, a common starting point is a suspension in a vehicle such as 0.5% methylcellulose or a solution in a solvent system like 10% DMSO in PBS. |
| High variability in plasma concentrations between animals. | Inconsistent dosing, food effects, or formulation instability. | 1. Standardize Dosing Procedure: Ensure accurate and consistent oral gavage technique. 2. Fasting: Fast animals overnight prior to dosing to minimize food-drug interactions. 3. Formulation Homogeneity: Ensure the dosing formulation is a homogenous suspension or a clear solution immediately before administration. |
| Plasma concentrations are initially detectable but decline rapidly. | High first-pass metabolism in the liver or gut wall. | 1. In Vitro Metabolism Studies: Assess the metabolic stability of this compound in liver microsomes or hepatocytes from the animal species being used. 2. Co-administration with Inhibitors: In exploratory studies, consider co-administration with a broad-spectrum cytochrome P450 inhibitor to assess the impact of first-pass metabolism. |
| Adequate plasma exposure is achieved, but the desired in vivo efficacy is not observed. | Poor tissue penetration to the target site or rapid clearance. | 1. Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Correlate plasma concentrations with target engagement in the tumor tissue.[2] 2. Tissue Distribution Studies: Determine the concentration of this compound in the target tissue (e.g., tumor) at various time points after dosing. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern?
A1: this compound is a potent and selective inhibitor of Activated Cdc42-associated kinase 1 (ACK1), a non-receptor tyrosine kinase implicated in various cancers.[1] Like many small molecule kinase inhibitors, this compound is a lipophilic compound with low aqueous solubility in its free base form, which can limit its absorption from the gastrointestinal tract and result in low oral bioavailability.
Q2: Is there a preferred form of this compound for in vivo studies?
A2: Yes, the mesylate salt of this compound ((R)-9bMS) is the preferred form for in vivo and clinical studies.[3] The mesylate salt exhibits significantly higher aqueous solubility compared to the free base, which is a critical factor for achieving adequate oral absorption.[1] Preclinical toxicity studies and a planned Phase 1 clinical trial are utilizing (R)-9bMS.[3]
Q3: What are some suitable oral formulations for (R)-9bMS in animal studies?
A3: For preclinical animal studies, (R)-9bMS can be formulated as a suspension in an aqueous vehicle containing a suspending agent like 0.5% methylcellulose or carboxymethylcellulose. For solution-based formulations, a co-solvent system such as 10% DMSO in PBS can be used, taking into account the potential for solvent toxicity at higher doses. The choice of formulation will depend on the required dose and the specific animal model.
Q4: How does food intake affect the bioavailability of this compound?
A4: While specific food effect studies for this compound are not publicly available, it is a common practice to fast animals before oral administration of investigational drugs. Food can alter gastrointestinal pH, gastric emptying time, and bile secretion, all of which can unpredictably affect the dissolution and absorption of a drug. Therefore, fasting is recommended to ensure consistency and reduce variability in pharmacokinetic studies.
Q5: What is the primary signaling pathway inhibited by this compound?
A5: this compound is a potent inhibitor of the ACK1 signaling pathway. ACK1 is activated by various receptor tyrosine kinases (RTKs) and plays a crucial role in cell survival, proliferation, and migration. By inhibiting ACK1, this compound can block downstream signaling to key effectors like AKT and the Androgen Receptor (AR), making it a promising therapeutic agent for cancers such as prostate cancer.[4][5]
Data Presentation
While specific quantitative pharmacokinetic data for (R)-9bMS from peer-reviewed publications is not available at this time, the following table illustrates how such data would be presented for different oral formulations in a rat model. The values presented below are hypothetical and for illustrative purposes only.
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Oral Bioavailability (F%) |
| This compound free base in 0.5% MC | 10 | 150 | 2.0 | 600 | 15 |
| (R)-9bMS in 0.5% MC | 10 | 450 | 1.5 | 2400 | 60 |
| (R)-9bMS in 20% Solutol HS 15 | 10 | 600 | 1.0 | 3200 | 80 |
Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve; F%: Oral bioavailability.
Experimental Protocols
Protocol 1: Oral Bioavailability Study of (R)-9bMS in Rats
Objective: To determine the oral bioavailability of (R)-9bMS in rats.
Materials:
-
(R)-9bMS
-
Formulation vehicle (e.g., 0.5% methylcellulose in sterile water)
-
Male Sprague-Dawley rats (8-10 weeks old)
-
Oral gavage needles
-
Blood collection supplies (e.g., EDTA-coated tubes, syringes)
-
Centrifuge
-
LC-MS/MS system for bioanalysis
Methodology:
-
Animal Acclimatization: Acclimatize rats to the housing conditions for at least one week before the experiment.
-
Fasting: Fast the rats overnight (approximately 12-16 hours) before dosing, with free access to water.
-
Dosing Groups:
-
Intravenous (IV) Group (n=3): Administer (R)-9bMS formulated in a suitable IV vehicle (e.g., saline with a co-solvent) via the tail vein at a dose of 1 mg/kg.
-
Oral (PO) Group (n=3): Administer (R)-9bMS suspended in 0.5% methylcellulose via oral gavage at a dose of 10 mg/kg.
-
-
Blood Sampling: Collect blood samples (approximately 0.2 mL) from the tail vein or another appropriate site at the following time points:
-
IV Group: 0 (pre-dose), 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
PO Group: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
-
Plasma Preparation: Immediately after collection, centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) for both the IV and PO groups using appropriate software.
-
Bioavailability Calculation: Calculate the absolute oral bioavailability (F%) using the following formula: F% = (AUC_PO / Dose_PO) / (AUC_IV / Dose_IV) * 100
Mandatory Visualizations
ACK1 Signaling Pathway
References
- 1. Development of Novel ACK1/TNK2 Inhibitors Using a Fragment-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. ACK1/TNK2 Tyrosine Kinase: Molecular Signaling and Evolving Role in Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ACK1 Tyrosine Kinase: Targeted Inhibition to Block Cancer Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing toxicity of (R)-9b in long-term experiments
Welcome to the Technical Support Center for (R)-9b. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in long-term experiments while minimizing potential toxicity. Here, you will find troubleshooting guides and Frequently Asked Questions (FAQs) to help you achieve reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective small molecule inhibitor of Activated Cdc42-associated kinase 1 (ACK1), also known as TNK2.[1] Its primary mechanism of action is to bind to the ATP-binding site of the ACK1 kinase domain, thereby inhibiting its downstream signaling pathways that are involved in cell proliferation, survival, and differentiation.[2] In the context of prostate cancer, this compound has been shown to suppress the expression of the androgen receptor (AR) and its splice variants, in addition to activating an anti-tumor immune response.[3][4]
Q2: What is (R)-9bMS and how does it differ from this compound?
(R)-9bMS is the mesylate salt of this compound. This salt form was developed to improve the physicochemical properties of the compound, notably its solubility, making it more suitable for in vivo and clinical studies.[5] Preclinical toxicity studies and the ongoing Phase I clinical trial (PHAROS, NCT06705686) are utilizing (R)-9bMS.[3][6]
Q3: What are the known off-target effects of this compound?
This compound exhibits selectivity for ACK1 but is also known to have inhibitory effects on the JAK family of kinases, specifically JAK2 and Tyk2.[7] This is an important consideration for long-term experiments, as inhibition of these kinases could lead to unintended biological consequences.
Q4: How should I prepare and store this compound stock solutions?
For in vitro experiments, this compound can be dissolved in DMSO to prepare a stock solution.[7] It is recommended to aliquot the stock solution and store it at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months) to avoid repeated freeze-thaw cycles.[7] When preparing working solutions, ensure the final DMSO concentration in the cell culture medium is low (typically <0.1%) and non-toxic to your cells.
Troubleshooting Guide: Minimizing Toxicity in Long-Term Experiments
Issue 1: High levels of cytotoxicity observed in cell culture.
High cytotoxicity can result from on-target effects in highly sensitive cell lines, off-target effects, or suboptimal experimental conditions.
Possible Causes and Solutions:
-
Concentration is too high:
-
Solution: Perform a dose-response experiment to determine the IC50 value for your specific cell line. A wide range of concentrations (e.g., 0.1 nM to 10 µM) should be tested for a fixed duration (e.g., 24, 48, or 72 hours). For long-term experiments, it is advisable to use a concentration at or slightly above the IC50 to achieve target inhibition while minimizing toxicity.
-
-
Prolonged treatment duration:
-
Solution: Optimize the treatment time. For continuous exposure experiments, consider intermittent dosing schedules (e.g., treatment for a set number of days followed by a drug-free period) to allow cells to recover.
-
-
Off-target effects:
-
Solution: If you suspect off-target effects, especially related to JAK kinase inhibition, consider using control cell lines that are not dependent on ACK1 signaling. If this compound is not toxic to the control line at the same concentration, the observed cytotoxicity is more likely an on-target effect. For more in-depth analysis, a kinase panel screen could identify other potential off-target interactions.
-
-
Solvent toxicity:
-
Solution: Always include a vehicle control group treated with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound. Ensure the final solvent concentration is kept to a minimum.
-
Issue 2: Inconsistent or non-reproducible results in long-term studies.
Variability in experimental outcomes can stem from several factors related to compound handling and experimental setup.
Possible Causes and Solutions:
-
Compound instability:
-
Solution: this compound has been shown to be stable in human plasma for up to 24 hours.[5] However, its stability in cell culture media over extended periods should be considered. It is recommended to refresh the media with freshly diluted this compound at regular intervals (e.g., every 48-72 hours) for long-term experiments.
-
-
Cell culture variability:
-
Solution: Standardize your cell culture conditions. Use cells within a consistent passage number range, ensure a consistent confluency at the time of treatment, and use the same media composition throughout the experiments.
-
-
Assay variability:
-
Solution: For all assays, include appropriate controls. For cell viability assays, this includes positive (a known cytotoxic agent) and negative (vehicle) controls. This will help in normalizing the data and ensuring the assay is performing as expected.
-
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and its mesylate salt, (R)-9bMS.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) | Assay Type |
| ACK1 | 56 | 33P HotSpot Assay |
| JAK2 | Inhibitory effects noted | Not specified |
| Tyk2 | Inhibitory effects noted | Not specified |
Data sourced from MedchemExpress.[7]
Table 2: Preclinical Toxicity Data for (R)-9bMS
| Species | Study Duration | Route of Administration | Key Finding | Value |
| Rat | 28-day | Oral | Severely Toxic Dose at 10% (STD10) | 60 mg/kg/day |
| Dog | 28-day | Oral | Highest Non-Severely Toxic Dose (HNSTD) | 33.3 mg/kg/day |
Data sourced from ClinicalTrials.gov (NCT06705686).[3][6]
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol determines the effect of this compound on cell proliferation and viability.
Materials:
-
Selected cancer cell lines
-
Complete culture medium
-
96-well plates
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the existing medium from the wells and add 100 µL of the diluted compound or vehicle control. Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix gently to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
Protocol 2: Annexin V/Propidium Iodide (PI) Staining for Apoptosis
This protocol quantifies the percentage of cells undergoing apoptosis.[8][9]
Materials:
-
Cells treated with this compound
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC (or other fluorophore) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Preparation: Induce apoptosis by treating cells with this compound for the desired time. Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.
Protocol 3: Measurement of Reactive Oxygen Species (ROS)
This protocol assesses the induction of oxidative stress.[10]
Materials:
-
Cells treated with this compound
-
PBS
-
2',7'–dichlorofluorescin diacetate (DCFH-DA)
-
Fluorometric plate reader or fluorescence microscope
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 96-well black plate and treat with this compound for the desired duration.
-
Loading with DCFH-DA: Remove the treatment medium and wash the cells with PBS. Add 100 µL of 10 µM DCFH-DA in PBS to each well and incubate for 30 minutes at 37°C.
-
Measurement: Wash the cells with PBS to remove excess probe. Add 100 µL of PBS to each well and measure the fluorescence intensity (excitation ~485 nm, emission ~535 nm) using a fluorometric plate reader.
Visualizations
Caption: Simplified signaling pathway of ACK1 and the inhibitory action of this compound.
Caption: General experimental workflow for in vitro toxicity assessment of this compound.
Caption: Troubleshooting logic for addressing high cytotoxicity of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. ACK1 INHIBITOR, this compound | Nupam Mahajan Lab | Washington University in St. Louis [mahajannlab.wustl.edu]
- 3. Novel ACK1 Inhibitor this compound in Patients With Prostate Cancer | MedPath [trial.medpath.com]
- 4. ACK1 Inhibitor – TechnoGenesys [technogenesys.com]
- 5. Development of Novel ACK1/TNK2 Inhibitors Using a Fragment-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. docs.abcam.com [docs.abcam.com]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Measurement of Oxidative Stress Markers In Vitro Using Commercially Available Kits - Measuring Oxidants and Oxidative Stress in Biological Systems - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validation & Comparative
Enantiomeric Showdown: (R)-9b versus (S)-9b in ACK1 Inhibition
A comparative analysis of the enantiomers (R)-9b and (S)-9b reveals subtle but significant differences in their ability to inhibit Activated Cdc42-associated kinase 1 (ACK1), a non-receptor tyrosine kinase implicated in various cancers. This guide provides a head-to-head comparison of their inhibitory activities, supported by experimental data, detailed protocols, and pathway visualizations to inform researchers in oncology and drug development.
Quantitative Inhibitory Activity
The inhibitory potency of this compound and (S)-9b against ACK1 was determined using a radioactive phosphate incorporation assay (³³P HotSpot assay). The results, summarized in the table below, indicate that while both enantiomers are potent inhibitors of ACK1, the (R)-enantiomer exhibits marginally greater activity.
| Compound | IC₅₀ (nM) | Assay Type |
| This compound | 56 | ³³P HotSpot Assay |
| (S)-9b | 82 | ³³P HotSpot Assay |
Data sourced from a study on the development of novel ACK1/TNK2 inhibitors[1][2].
In addition to in vitro kinase assays, both enantiomers were shown to inhibit ACK1 autophosphorylation within prostate cancer cells and suppress cell proliferation[1]. Notably, in the highly metastatic castration-resistant prostate cancer (CRPC) cell line VCaP, this compound demonstrated superior efficacy with an IC₅₀ of 2 µM, compared to 4 µM for (S)-9b[1].
ACK1 Signaling Pathway
ACK1 is a crucial node in cellular signaling, integrating inputs from various receptor tyrosine kinases (RTKs) to regulate cell survival, proliferation, and growth[3][4]. Its activation has been linked to the progression of several cancers, including prostate, breast, and lung cancer[3]. The diagram below illustrates a simplified overview of the ACK1 signaling cascade.
Figure 1. Simplified ACK1 signaling pathway.
Experimental Methodologies
The determination of the half-maximal inhibitory concentration (IC₅₀) values for this compound and (S)-9b was conducted using a well-established in vitro kinase assay.
³³P HotSpot Kinase Assay
This assay quantifies the transfer of a radiolabeled phosphate group from ATP to a substrate peptide by the kinase of interest.
Protocol:
-
Reaction Mixture Preparation: A reaction mixture is prepared containing the ACK1 enzyme, a specific substrate peptide, and the test compound (this compound or (S)-9b) at varying concentrations in a kinase buffer.
-
Initiation: The kinase reaction is initiated by the addition of a solution containing MgCl₂ and γ-³³P-ATP.
-
Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature, typically at 30°C.
-
Termination: The reaction is stopped by the addition of phosphoric acid.
-
Substrate Capture: A portion of the reaction mixture is transferred to a filtermat, which binds the phosphorylated substrate.
-
Washing: The filtermat is washed multiple times with phosphoric acid to remove unincorporated γ-³³P-ATP.
-
Scintillation Counting: The amount of radioactivity incorporated into the substrate on the filtermat is quantified using a scintillation counter.
-
Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to a control reaction without the inhibitor. The IC₅₀ value is then determined by fitting the data to a dose-response curve.
The general workflow for evaluating the inhibitors is depicted in the following diagram.
Figure 2. General experimental workflow for inhibitor evaluation.
References
- 1. Development of Novel ACK1/TNK2 Inhibitors Using a Fragment-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. ACK1 INHIBITOR, this compound | Nupam Mahajan Lab | Washington University in St. Louis [mahajannlab.wustl.edu]
- 4. ACK1/TNK2 Tyrosine Kinase: Molecular Signaling and Evolving Role in Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. Novel ACK1 Inhibitor this compound in Patients With Prostate Cancer | MedPath [trial.medpath.com]
A Comparative Guide to (R)-9b and Other ACK1 Inhibitors for Researchers
This guide provides a comprehensive comparison of (R)-9b with other prominent inhibitors of Activated Cdc42-associated kinase 1 (ACK1), a non-receptor tyrosine kinase implicated in various cancers, including prostate, breast, and lung cancer.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of inhibitor performance based on available experimental data.
Performance Comparison of ACK1 Inhibitors
The efficacy of small molecule inhibitors is a critical factor in targeted therapy. This section presents a comparative analysis of this compound against other known ACK1 inhibitors, focusing on their in vitro and cellular inhibitory activities.
Biochemical and Cellular Inhibition Data
The half-maximal inhibitory concentration (IC50) is a key measure of an inhibitor's potency. The table below summarizes the reported IC50 values for this compound and other selected ACK1 inhibitors. It is important to note that these values have been determined in various assays and cellular contexts, which may influence direct comparability.
| Inhibitor | ACK1 IC50 (in vitro) | Cellular Assay IC50 | Assay Type / Cell Line | Reference |
| This compound | 56 nM | 1.8 µM (LNCaP) | 33P HotSpot Assay / Cell Growth | [1] |
| 2 µM (VCaP) | Cell Growth | [1] | ||
| ~7 µM (LAPC4) | Cell Growth | [1] | ||
| AIM-100 | 21 nM | 7 µM (LNCaP) | Kinase Assay / Cell Growth | [1][3] |
| 4 µM (VCaP) | Cell Growth | [1] | ||
| ~7 µM (LAPC4) | Cell Growth | [1] | ||
| Dasatinib | <5 nM (autophosphorylation) | Not specified for direct ACK1 inhibition | Cellular Autophosphorylation | |
| Bosutinib | 2.7 nM | Not specified for direct ACK1 inhibition | Not specified | |
| Compound 2a (Amgen) | 2 nM | 20 nM (autophosphorylation) | In vitro kinase assay / Cellular Autophosphorylation | [1] |
| Compound 4 (OSI/Astellas) | 110 nM (AlphaScreen) | 35 nM (ELISA) | AlphaScreen / ELISA | [1] |
| Vemurafenib (PLX-4032) | 19 nM | Not specified | In vitro kinase assay | [3] |
Note: The IC50 values for this compound were determined using a 33P HotSpot assay.[1] In cellular growth assays, this compound demonstrated superior or comparable efficacy to AIM-100 in various prostate cancer cell lines.[1] For instance, in LNCaP cells, this compound and its enantiomer (S)-9b were significantly more potent at inhibiting cell growth (IC50 = 1.8 µM) than AIM-100 (IC50 = 7 µM).[1] In the highly metastatic VCaP cells, this compound was also more effective (IC50 = 2 µM) compared to AIM-100 (IC50 = 4 µM).[1]
Selectivity Profile of this compound
A critical aspect of a targeted inhibitor is its selectivity for the intended target over other kinases, which minimizes off-target effects. This compound has been profiled against a panel of kinases to assess its selectivity.
| Kinase | IC50 (nM) | Fold Selectivity vs. ACK1 (56 nM) |
| ACK1 | 56 | 1 |
| JAK2 | 6 | ~0.1 |
| Tyk2 | 5 | ~0.09 |
| c-Src | 438 | ~7.8 |
| ALK | 143 | ~2.5 |
| LCK | 136 | ~2.4 |
| ROS/ROS1 | 124 | ~2.2 |
| CHK1 | 154 | ~2.75 |
| FGFR1 | 160 | ~2.85 |
| ABL1 | 206 | ~3.7 |
While this compound is a potent ACK1 inhibitor, it also exhibits inhibitory activity against JAK family kinases, specifically JAK2 and Tyk2.[4] However, it shows good selectivity against other kinases such as c-Src, ALK, and LCK.[1]
ACK1 Signaling Pathway
ACK1 is a central node in cellular signaling, integrating inputs from various receptor tyrosine kinases (RTKs) and modulating downstream pathways involved in cell survival, proliferation, and migration.[5] Understanding this pathway is crucial for contextualizing the mechanism of action of ACK1 inhibitors.
Caption: Simplified ACK1 signaling pathway.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
In Vitro Kinase Inhibition Assay (33P HotSpot Assay)
This radiometric assay is a standard method for determining the in vitro potency of kinase inhibitors.
Objective: To measure the half-maximal inhibitory concentration (IC50) of a compound against ACK1 kinase.
Materials:
-
Recombinant human ACK1 enzyme
-
Peptide substrate (e.g., poly(Glu, Tyr) 4:1)
-
[γ-33P]ATP
-
Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
Test compounds (e.g., this compound) dissolved in DMSO
-
P81 phosphocellulose paper
-
Phosphoric acid wash buffer
-
Scintillation counter and vials
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a reaction plate, add the ACK1 enzyme, peptide substrate, and kinase reaction buffer.
-
Add the diluted test compound or DMSO (vehicle control) to the respective wells.
-
Initiate the kinase reaction by adding [γ-33P]ATP.
-
Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper extensively with phosphoric acid wash buffer to remove unincorporated [γ-33P]ATP.
-
Dry the P81 paper and place it in a scintillation vial with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Caption: Experimental workflow for the 33P HotSpot kinase assay.
Cellular ACK1 Autophosphorylation Assay
This western blot-based assay measures the ability of a compound to inhibit ACK1 autophosphorylation in a cellular context, which is an indicator of its target engagement and cellular activity.
Objective: To assess the inhibition of ACK1 autophosphorylation at Tyr284 in cells treated with a test compound.
Materials:
-
Cancer cell line expressing ACK1 (e.g., LAPC4 prostate cancer cells)
-
Cell culture medium and supplements
-
Test compounds (e.g., this compound) dissolved in DMSO
-
Growth factor (e.g., EGF) to stimulate ACK1 activity
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-ACK1 (Tyr284) and anti-total ACK1
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Starve the cells in serum-free medium for a few hours.
-
Pre-treat the cells with various concentrations of the test compound or DMSO (vehicle control) for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with a growth factor (e.g., EGF at 100 ng/mL) for a short period (e.g., 15 minutes) to induce ACK1 autophosphorylation.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the cell lysates by centrifugation.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the anti-phospho-ACK1 (Tyr284) primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an anti-total ACK1 antibody to confirm equal protein loading.
-
Quantify the band intensities to determine the extent of inhibition of ACK1 autophosphorylation.
Caption: Workflow for cellular ACK1 autophosphorylation assay.
References
- 1. Development of Novel ACK1/TNK2 Inhibitors Using a Fragment-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ACK1 INHIBITOR, this compound | Nupam Mahajan Lab | Washington University in St. Louis [mahajannlab.wustl.edu]
- 3. ACK1 Tyrosine Kinase: Targeted Inhibition to Block Cancer Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Kinase Signaling Pathways | Cell Signaling Technology [cellsignal.com]
(R)-9b: A Novel Challenger to Standard Prostate Cancer Therapies
For Immediate Release
A comprehensive analysis of preclinical data suggests that (R)-9b, a novel ACK1 inhibitor, demonstrates significant efficacy in prostate cancer models, including those resistant to current standard-of-care drugs. This comparison guide provides a detailed overview of this compound's performance against leading prostate cancer treatments—Enzalutamide, Abiraterone, and Docetaxel—supported by available experimental data. This report is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's therapeutic potential.
Executive Summary
This compound exhibits a unique dual mechanism of action by not only inhibiting the ACK1 tyrosine kinase, a key driver in prostate cancer progression and treatment resistance, but also by activating an anti-tumor immune response.[1] Preclinical studies indicate that this compound is effective in suppressing the growth of prostate cancer cells, including those that have developed resistance to Enzalutamide.[2][3] While direct comparative efficacy studies with standard drugs are emerging, the existing data positions this compound as a promising candidate for further investigation, particularly in challenging treatment-resistant prostate cancer settings.
Mechanism of Action: A Comparative Overview
The therapeutic landscape of prostate cancer is dominated by drugs targeting the androgen receptor (AR) signaling pathway and microtubule dynamics. This compound introduces a novel approach by targeting the ACK1 (Activated Cdc42-associated kinase 1) signaling pathway.
This compound: This small molecule is a potent inhibitor of ACK1 tyrosine kinase.[4] ACK1 is a non-receptor tyrosine kinase that plays a crucial role in prostate cancer by promoting androgen receptor (AR) signaling, even in the presence of AR antagonists like Enzalutamide.[2][5] By inhibiting ACK1, this compound can suppress the expression of both full-length AR and its splice variants (like AR-V7), which are often implicated in drug resistance.[1] Furthermore, this compound has been shown to activate CD8+ T cells, suggesting a dual role in directly inhibiting tumor growth and stimulating an anti-cancer immune response.[6]
Enzalutamide: An androgen receptor inhibitor, Enzalutamide acts by competitively binding to the ligand-binding domain of the AR. This action prevents AR nuclear translocation, DNA binding, and the recruitment of co-activator proteins, ultimately inhibiting AR-mediated gene transcription and prostate cancer cell proliferation.[7]
Abiraterone Acetate: This agent is an irreversible inhibitor of CYP17A1, an enzyme critical for androgen biosynthesis in the testes, adrenal glands, and within the tumor microenvironment.[8] By blocking androgen production, Abiraterone effectively reduces the levels of testosterone and other androgens that fuel prostate cancer growth.
Docetaxel: A member of the taxane family, Docetaxel is a microtubule-stabilizing agent.[9][10] It binds to the β-tubulin subunit of microtubules, preventing their depolymerization.[9][10] This disruption of microtubule dynamics leads to cell cycle arrest at the G2/M phase and induces apoptosis in cancer cells.[11]
Preclinical Efficacy: A Head-to-Head Comparison
Direct, head-to-head preclinical studies comparing the efficacy of this compound with all three standard drugs are limited. However, available data allows for an initial assessment of its potential.
In Vitro Efficacy
| Drug | Target | Cell Line(s) | IC50 Value(s) | Source(s) |
| This compound | ACK1 | - | 56 nM (for ACK1 kinase) | [4] |
| Cell Proliferation | VCaP (CRPC) | ~2 µM | [12] | |
| Enzalutamide | Androgen Receptor | LNCaP | 21.4 nM (Competition Binding) | [13] |
| C4-2B | 18.84 µM | [14] | ||
| MDVR (Enzalutamide-resistant) | 41.64 µM | [14] | ||
| Abiraterone | CYP17A1 | LNCaP | 11.5 µM | [15] |
| C4-2B | 10.35 µM | [14] | ||
| Docetaxel | β-tubulin | - | - | - |
Note: IC50 values can vary significantly based on the cell line and experimental conditions. The data presented is for comparative purposes.
In Vivo Efficacy in Xenograft Models
This compound has demonstrated significant tumor growth inhibition in mouse xenograft models of prostate cancer, particularly in castration-resistant and Enzalutamide-resistant settings.[2][3] One study reported that oral administration of (R)-9bMS at 130 mg/kg/day was highly effective in suppressing prostate tumor growth in mice bearing human prostate cancer cell xenografts.[5] Another study showed that this compound treatment in mice with implanted human prostate tumors led to significantly smaller tumors compared to control groups.[16] While direct comparative studies are needed, these findings highlight the potential of this compound in overcoming resistance to current therapies.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental approaches discussed, the following diagrams have been generated using Graphviz.
Signaling Pathways
Caption: ACK1 and AR Signaling Pathways in Prostate Cancer.
Caption: Mechanism of Action of Docetaxel.
Experimental Workflow
Caption: Preclinical Efficacy Experimental Workflow.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are summaries of methodologies typically employed in preclinical prostate cancer drug evaluation.
Cell Viability Assays (MTT/MTS)
Objective: To determine the concentration of a drug that inhibits the growth of a cancer cell line by 50% (IC50).
Methodology:
-
Cell Seeding: Prostate cancer cells (e.g., LNCaP, VCaP, PC-3) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a range of concentrations of the test compound (this compound, Enzalutamide, Abiraterone, or Docetaxel) for a specified period (e.g., 72 hours).
-
Reagent Addition: MTT or MTS reagent is added to each well and incubated for a period that allows for the conversion of the tetrazolium salt into a colored formazan product by metabolically active cells.
-
Solubilization (for MTT): A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm for MTT).
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated controls, and the IC50 value is determined by plotting a dose-response curve.
In Vivo Xenograft Studies
Objective: To evaluate the anti-tumor efficacy of a drug in a living organism.
Methodology:
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used.
-
Tumor Implantation: Human prostate cancer cells are injected subcutaneously or orthotopically into the mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Randomization and Treatment: Mice are randomized into treatment and control groups. The treatment groups receive the test drug (this compound, Enzalutamide, Abiraterone, or Docetaxel) via a specified route (e.g., oral gavage, subcutaneous injection) and schedule. The control group receives a vehicle.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size or after a specified duration.
-
Data Analysis: Tumor growth inhibition (TGI) is calculated by comparing the average tumor volume in the treated groups to the control group. Body weight and other health parameters are also monitored to assess toxicity.
Future Directions
The preclinical data for this compound is promising, particularly its activity in Enzalutamide-resistant models and its unique immune-modulatory effects. A Phase I clinical trial of (R)-9bMS is anticipated to begin in early 2025.[6] To fully understand its clinical potential, further research is warranted, including:
-
Direct Comparative In Vivo Studies: Head-to-head preclinical studies comparing this compound with Enzalutamide, Abiraterone, and Docetaxel in various prostate cancer models (both sensitive and resistant) are crucial to establish its relative efficacy.
-
Combination Therapy Studies: Investigating the synergistic effects of this compound with standard-of-care drugs could reveal more effective treatment regimens.
-
Biomarker Discovery: Identifying biomarkers that predict response to this compound will be essential for patient stratification in future clinical trials.
Conclusion
This compound represents a novel and promising therapeutic agent for prostate cancer. Its distinct mechanism of action, targeting the ACK1 kinase and activating the immune system, offers a potential new strategy to overcome resistance to current therapies. While further research and direct comparative studies are necessary, the initial preclinical data suggests that this compound has the potential to become a valuable addition to the prostate cancer treatment arsenal. This guide provides a foundational comparison to aid researchers and drug development professionals in their ongoing efforts to combat this disease.
References
- 1. Novel ACK1 Inhibitor this compound in Patients With Prostate Cancer | MedPath [trial.medpath.com]
- 2. pcf.org [pcf.org]
- 3. frontlinegenomics.com [frontlinegenomics.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pcf.org [pcf.org]
- 6. ACK1 INHIBITOR, this compound | Nupam Mahajan Lab | Washington University in St. Louis [mahajannlab.wustl.edu]
- 7. Mechanisms of Androgen Receptor Agonist- and Antagonist-Mediated Cellular Senescence in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Androgen receptor antagonism and impact on inhibitors of androgen synthesis in prostate cancer therapy - Njar - Translational Cancer Research [tcr.amegroups.org]
- 9. go.drugbank.com [go.drugbank.com]
- 10. cancer-research-network.com [cancer-research-network.com]
- 11. Docetaxel: a tubulin-stabilizing agent approved for the management of several solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Development of Novel ACK1/TNK2 Inhibitors Using a Fragment-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. escholarship.org [escholarship.org]
- 15. mdpi.com [mdpi.com]
- 16. sciencedaily.com [sciencedaily.com]
(R)-9b is a potent and selective inhibitor of Activated CDC42 Kinase 1 (ACK1), a non-receptor tyrosine kinase implicated in various cancers. This guide provides a comparative analysis of the cross-reactivity of this compound with other tyrosine kinases, supported by experimental data, to aid researchers and drug development professionals in evaluating its selectivity profile.
Introduction
This compound has emerged as a promising therapeutic candidate due to its potent inhibition of ACK1, a key signaling node downstream of multiple receptor tyrosine kinases (RTKs) such as MERTK, AXL, EGFR, PDGFR, Insulin Receptor, and HER2.[1] Understanding the selectivity of this compound is paramount for predicting its therapeutic window and potential off-target effects. This guide summarizes the cross-reactivity profile of this compound against a panel of related tyrosine kinases, providing quantitative data and detailed experimental methodologies.
Cross-Reactivity Profile of this compound
The inhibitory activity of this compound against a panel of tyrosine kinases was determined using a radiometric [³³P]-ATP filter binding assay, also known as the HotSpot™ assay. The results, summarized in the table below, demonstrate that while this compound is a potent ACK1 inhibitor with an IC50 of 56 nM, it also exhibits inhibitory activity against other kinases, most notably the JAK family kinases JAK2 and Tyk2.[2][3]
| Kinase Target | This compound IC50 (nM) |
| ACK1 | 56 |
| JAK2 | 6 |
| Tyk2 | 5 |
| ROS/ROS1 | 124 |
| LCK | 136 |
| ALK | 143 |
| CHK1 | 154 |
| FGFR1 | 160 |
| ABL1 | 206 |
| c-Src | 438 |
Table 1: In vitro inhibitory activity of this compound against a panel of tyrosine kinases. Data represents the half-maximal inhibitory concentration (IC50) determined by a radiometric kinase assay.
Experimental Protocols
In Vitro Kinase Inhibition Assay (HotSpot™ Assay)
The cross-reactivity of this compound was determined using a radiometric kinase assay that measures the incorporation of [γ-³³P]-ATP into a generic peptide substrate.
Materials:
-
Recombinant human kinases
-
Peptide substrate (e.g., poly(Glu, Tyr) 4:1)
-
[γ-³³P]-ATP
-
Kinase reaction buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij35, 2 mM DTT)
-
This compound compound dilutions
-
P81 phosphocellulose paper
-
0.75% Phosphoric acid
-
Scintillation counter
Protocol:
-
Prepare a reaction mixture containing the specific kinase, peptide substrate, and kinase reaction buffer.
-
Add serial dilutions of this compound or vehicle (DMSO) to the reaction mixture.
-
Initiate the kinase reaction by adding [γ-³³P]-ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 120 minutes).
-
Stop the reaction by spotting the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper extensively with 0.75% phosphoric acid to remove unincorporated [γ-³³P]-ATP.
-
Air-dry the P81 paper and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 values by fitting the data to a sigmoidal dose-response curve.
Signaling Pathways and Experimental Workflow
To visualize the biological context of this compound's activity and the experimental procedure, the following diagrams are provided.
Caption: ACK1 Signaling Pathway and the inhibitory action of this compound.
Caption: Experimental workflow for the in vitro radiometric kinase assay.
Conclusion
The data presented in this guide demonstrate that this compound is a potent inhibitor of ACK1 with a notable cross-reactivity profile, particularly against the JAK family kinases. This information is critical for the design of future studies and the interpretation of in vivo results. The provided experimental protocol offers a foundation for researchers to independently verify these findings or assess the selectivity of other compounds. The signaling pathway and workflow diagrams provide a clear visual representation of the biological context and experimental procedures. This comprehensive comparison guide serves as a valuable resource for researchers in the field of kinase inhibitor development.
References
A Head-to-Head Comparison: (R)-9b Versus AIM-100 in Prostate Cancer Cell Lines
For researchers in oncology and drug development, the selection of promising therapeutic compounds for prostate cancer is a critical decision. This guide provides an objective comparison of two investigational agents, the ACK1 inhibitor (R)-9b and the compound AIM-100, based on their performance in preclinical prostate cancer cell line studies.
Overview of this compound and AIM-100
This compound is a potent and selective small molecule inhibitor of Activated Cdc42-associated kinase 1 (ACK1), also known as TNK2.[1][2] ACK1 is a non-receptor tyrosine kinase that plays a crucial role in prostate cancer progression, particularly in the development of resistance to standard androgen deprivation therapies.[3][4] By inhibiting ACK1, this compound has been shown to suppress the expression of the androgen receptor (AR) and its splice variants, such as AR-V7, which are key drivers of castration-resistant prostate cancer (CRPC).[3][4][5] Furthermore, this compound exhibits a dual mechanism of action, not only targeting the tumor cells directly but also activating an anti-tumor immune response by modulating T-cell activity.[5][6][7] A mesylate salt form, (R)-9bMS, is under development for clinical trials.[3][4]
AIM-100 has been evaluated alongside this compound in prostate cancer cell lines. While detailed information on its specific molecular target and mechanism of action is limited in the public domain, available data allows for a direct comparison of its anti-proliferative effects against this compound.[1]
It is worth noting that another investigational agent, ALT-100 , a monoclonal antibody targeting extracellular nicotinamide phosphoribosyltransferase (eNAMPT), is also in development for prostate cancer.[8] Its mechanism, which involves the inhibition of NF-κB signaling, is distinct from that of this compound.[8] This guide, however, focuses on the direct comparative data available for this compound and AIM-100.
Quantitative Performance Data
The following tables summarize the key quantitative data from comparative studies of this compound and AIM-100 in prostate cancer cell lines.
Table 1: In Vitro Kinase Inhibition
| Compound | Target | IC₅₀ (nM) | Assay Type |
| This compound | ACK1 | 56 | ³³P HotSpot Assay |
| This compound | ACK1 | 13 | Not Specified |
Data sourced from multiple studies, which may account for variations in IC₅₀ values.[1][2][3][4]
Table 2: Anti-proliferative Activity in Prostate Cancer Cell Lines
| Compound | Cell Line | IC₅₀ (µM) | Assay Type | Duration |
| This compound | LNCaP | 1.8 | Trypan Blue Exclusion | 72h |
| AIM-100 | LNCaP | 7 | Trypan Blue Exclusion | 72h |
| This compound | LAPC4 | Comparable to AIM-100 | Trypan Blue Exclusion | 72h |
| AIM-100 | LAPC4 | Comparable to this compound | Trypan Blue Exclusion | 72h |
Data from a study that directly compared the two compounds.[1]
Mechanism of Action and Signaling Pathways
The distinct mechanisms of this compound and related pathways are visualized below.
This compound Signaling Pathway
This compound exerts its anti-cancer effects by inhibiting the ACK1 kinase. This leads to downstream suppression of the androgen receptor pathway, a critical driver of prostate cancer growth.
Caption: this compound inhibits ACK1, blocking androgen receptor (AR) expression.
eNAMPT/NF-κB Pathway (Mechanism of ALT-100)
For comparative context, the pathway targeted by the eNAMPT-neutralizing antibody ALT-100 is shown. This pathway is also highly relevant in prostate cancer, promoting inflammation, survival, and metastasis.
Caption: ALT-100 neutralizes eNAMPT, inhibiting NF-κB signaling.
Experimental Protocols
Detailed protocols for the key experiments cited are provided below to support reproducibility and further investigation.
Cell Viability (Trypan Blue Exclusion Assay)
This method was used to determine the IC₅₀ values for this compound and AIM-100.
-
Cell Culture: LNCaP and LAPC4 prostate cancer cells are cultured in appropriate media (e.g., RPMI-1640 supplemented with 10% FBS) and maintained in a humidified incubator at 37°C with 5% CO₂.
-
Seeding: Cells are seeded into 6-well plates at a density that allows for logarithmic growth over the 72-hour treatment period.
-
Treatment: After allowing cells to adhere overnight, the media is replaced with fresh media containing various concentrations of this compound, AIM-100, or a vehicle control (e.g., DMSO). A typical concentration range might be 1, 2.5, 5, 7.5, and 10 µM.[1]
-
Incubation: Cells are incubated with the compounds for 72 hours.[1]
-
Cell Counting:
-
Adherent cells are washed with PBS and detached using trypsin-EDTA.
-
The cell suspension is neutralized with complete media and centrifuged.
-
The cell pellet is resuspended in a known volume of media.
-
An aliquot of the cell suspension is mixed with an equal volume of 0.4% trypan blue stain.
-
The number of viable (unstained) and non-viable (blue) cells is counted using a hemocytometer.
-
-
Data Analysis: The percentage of viable cells relative to the vehicle control is calculated for each concentration. The IC₅₀ value is determined by plotting the percentage of viable cells against the log of the compound concentration and fitting the data to a dose-response curve.
Western Blotting for Protein Expression
This protocol is used to assess the effect of compounds on target protein levels, such as the suppression of AR and AR-V7 by this compound or the inhibition of NF-κB p65 phosphorylation by ALT-100.
-
Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA or Bradford assay.
-
SDS-PAGE: Equal amounts of protein (e.g., 20-30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: The membrane is blocked for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with a primary antibody specific to the protein of interest (e.g., anti-ACK1, anti-AR, anti-p-NF-κB p65). A loading control antibody (e.g., anti-β-actin, anti-GAPDH) is used to ensure equal protein loading.
-
Secondary Antibody Incubation: The membrane is washed and then incubated for 1 hour at room temperature with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: The intensity of the protein bands is quantified using densitometry software.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for the in vitro comparison of two therapeutic compounds.
Caption: Workflow for in vitro comparison of this compound and AIM-100.
Summary and Conclusion
Based on available data, this compound demonstrates superior anti-proliferative activity compared to AIM-100 in the LNCaP human prostate cancer cell line, with a nearly four-fold lower IC₅₀ value.[1] Their effects in the LAPC4 cell line were reported to be comparable.[1]
The mechanism of action for this compound is well-defined, targeting the ACK1 kinase to suppress the androgen receptor signaling axis, a clinically relevant pathway in castration-resistant prostate cancer.[3][5] Additionally, its immune-modulatory properties present a novel "dual-action" therapeutic strategy.[5][7]
While direct comparative data remains limited, the existing evidence suggests that this compound is a highly potent agent with a compelling, multi-faceted mechanism of action for the treatment of prostate cancer. Further studies are warranted to fully elucidate the therapeutic potential of both compounds.
References
- 1. Development of Novel ACK1/TNK2 Inhibitors Using a Fragment-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. Novel ACK1 Inhibitor this compound in Patients With Prostate Cancer | MedPath [trial.medpath.com]
- 5. ACK1 Inhibitor – TechnoGenesys [technogenesys.com]
- 6. ACK1 INHIBITOR, this compound | Nupam Mahajan Lab | Washington University in St. Louis [mahajannlab.wustl.edu]
- 7. sciencedaily.com [sciencedaily.com]
- 8. mdpi.com [mdpi.com]
Head-to-Head Comparison of (R)-9b and Other Kinase Inhibitors: A Guide for Researchers
In the landscape of targeted cancer therapy, the non-receptor tyrosine kinase ACK1 (Activated Cdc42-associated kinase 1, also known as TNK2) has emerged as a critical transducer of survival signals in hormone-refractory cancers. This guide provides a detailed head-to-head comparison of (R)-9b, a novel and potent ACK1 inhibitor, with other preclinical and clinically relevant kinase inhibitors known to target ACK1: AIM-100, Dasatinib, and Bosutinib. This objective comparison, supported by available experimental data, is intended for researchers, scientists, and drug development professionals.
Executive Summary
This compound is a potent ACK1 inhibitor with an IC50 of 56 nM.[1] It has demonstrated promising preclinical activity in suppressing the growth of prostate cancer, including castration-resistant and enzalutamide-resistant models.[2][3][4] A mesylate salt form, (R)-9bMS, has been developed to improve solubility and is poised to enter Phase I clinical trials in early 2025.[3][4][5] While exhibiting selectivity for ACK1, this compound also shows inhibitory activity against JAK family kinases JAK2 and Tyk2.[1][6] This guide compares this compound to AIM-100, a selective preclinical ACK1 inhibitor, and to the FDA-approved multi-kinase inhibitors Dasatinib and Bosutinib, which also target ACK1 alongside their primary targets, BCR-ABL and Src family kinases.
Data Presentation
Table 1: In Vitro Kinase Inhibitory Activity
| Inhibitor | Target Kinase | IC50 / Kd (nM) | Assay Type | Reference |
| This compound | ACK1 | 56 | 33P HotSpot assay | [6] |
| JAK2 | 6 | 33P HotSpot assay | [6] | |
| Tyk2 | 5 | 33P HotSpot assay | [6] | |
| c-Src | 438 | 33P HotSpot assay | [6] | |
| ALK | 143 | 33P HotSpot assay | [6] | |
| AIM-100 | ACK1 | 22-24 | Not Specified | [7] |
| Dasatinib | ACK1 | 6 (Kd) | Not Specified | |
| c-Src | <1 | Not Specified | [8] | |
| c-Abl | <1 | Not Specified | [8] | |
| Bosutinib | ACK1 | 2.7 | Not Specified | |
| Src | Not Specified | Not Specified | ||
| Abl | Not Specified | Not Specified |
Table 2: Kinase Selectivity Profile (% Inhibition at 1 µM)
| Kinase | This compound |
| ACK1 | 99.8% |
| JAK2 | 98.6% |
| Tyk2 | 98.9% |
| ABL1 | 82.8% |
| ALK | 86.0% |
| CHK1 | 84.8% |
| FGFR1 | 86.4% |
| LCK | 87.7% |
| ROS/ROS1 | 84.2% |
| Data for this compound from a 34-kinase panel screen.[6] A comprehensive, directly comparable selectivity panel for all four inhibitors is not publicly available. Dasatinib and Bosutinib are known to be multi-kinase inhibitors with broad target profiles.[9][10] |
Table 3: In Vivo Efficacy in Prostate Cancer Xenograft Models
| Inhibitor | Animal Model | Cell Line | Dosing Regimen | Key Outcomes | Reference |
| (R)-9bMS | SCID Mice | VCaP (CD44+PSA-/lo) | 25 mg/kg, twice a week for 4 weeks | Significant suppression of xenograft tumor growth | [11] |
| (R)-9bMS | Mice | Human prostate cancer cell xenografts | 130 mg/kg, 5 days/week for 5 weeks (oral and subcutaneous) | Effective suppression of tumor growth; well-tolerated | [2] |
| Dasatinib | SCID Mice | C4-2B | Not Specified | Significantly lowered serum PSA; increased bone mineral density | [12] |
| Bosutinib | BALB/c nu/nu Mice | PC-3 | 150 mg/kg daily (oral gavage) | Significantly smaller tumor volume; 50% decrease in skeletal lesion area | [13] |
Experimental Protocols
In Vitro Kinase Inhibition Assay (33P HotSpot Assay)
This assay quantifies the transfer of a radiolabeled phosphate from ATP to a substrate by the kinase.
-
Reaction Setup : The kinase, substrate, and test inhibitor are incubated in a reaction buffer.
-
Initiation : The reaction is initiated by the addition of 33P-ATP.
-
Incubation : The reaction mixture is incubated at a controlled temperature to allow for phosphorylation.
-
Termination and Separation : The reaction is stopped, and the phosphorylated substrate is separated from the remaining 33P-ATP, typically using a filter-based method.
-
Quantification : The amount of radioactivity incorporated into the substrate is measured using a scintillation counter.
-
Data Analysis : The percentage of kinase activity inhibition is calculated relative to a vehicle control, and IC50 values are determined by fitting the data to a dose-response curve.
Cell Viability Assay
Cell viability in the presence of the inhibitors can be assessed using various methods, such as the MTS or MTT assay.
-
Cell Seeding : Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment : Cells are treated with serial dilutions of the kinase inhibitors for a specified period (e.g., 72 hours).
-
Reagent Addition : A reagent (e.g., MTS) is added to each well, which is converted into a colored formazan product by metabolically active cells.
-
Incubation : The plates are incubated to allow for color development.
-
Measurement : The absorbance of the formazan product is measured using a plate reader.
-
Data Analysis : Cell viability is calculated as a percentage of the vehicle-treated control, and GI50 (concentration for 50% growth inhibition) values are determined.
In Vivo Tumor Xenograft Studies
These studies evaluate the anti-tumor efficacy of the inhibitors in an animal model.
-
Cell Implantation : Human cancer cells are subcutaneously or orthotopically implanted into immunocompromised mice.
-
Tumor Growth : Tumors are allowed to grow to a palpable size.
-
Treatment Administration : Mice are randomized into treatment and control groups. The inhibitors are administered via a specified route (e.g., oral gavage, intraperitoneal injection) and schedule.
-
Tumor Measurement : Tumor volume is measured periodically using calipers.
-
Endpoint Analysis : At the end of the study, tumors are excised and weighed. Further analysis, such as western blotting or immunohistochemistry, may be performed on tumor tissues.
-
Data Analysis : Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group.
Mandatory Visualization
Caption: ACK1 signaling pathway and points of inhibition.
Caption: General experimental workflow for kinase inhibitor evaluation.
Caption: Logic for the head-to-head comparison of kinase inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pcf.org [pcf.org]
- 3. Novel ACK1 Inhibitor this compound in Patients With Prostate Cancer | MedPath [trial.medpath.com]
- 4. ACK1 INHIBITOR, this compound | Nupam Mahajan Lab | Washington University in St. Louis [mahajannlab.wustl.edu]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. Development of Novel ACK1/TNK2 Inhibitors Using a Fragment-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. Conformation-selective analogs of dasatinib reveal insight into kinase inhibitor binding and selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Global target profile of the kinase inhibitor bosutinib in primary chronic myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Blockade of ACK1/TNK2 To Squelch the Survival of Prostate Cancer Stem-like Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Dasatinib inhibits the growth of prostate cancer in bone and provides additional protection from osteolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
Independent Validation of (R)-9b's Immune Activation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the preclinical data supporting the immune activation properties of (R)-9b, a novel ACK1 inhibitor. Its performance is compared with established STING (Stimulator of Interferon Genes) agonists, ADU-S100 and diABZI, to offer a comprehensive overview for researchers in immuno-oncology and drug development.
Executive Summary:
This compound is a first-in-class small molecule inhibitor of Activated CDC42 kinase 1 (ACK1) that has demonstrated a novel mechanism of T-cell activation. Preclinical studies, primarily from the developing laboratory, show that by inhibiting ACK1, this compound relieves the inhibitory function of C-terminal Src Kinase (CSK) on Lymphocyte-specific protein tyrosine kinase (Lck), a key step in T-cell receptor signaling. This leads to the activation of cytotoxic T-lymphocytes and anti-tumor immune responses. A Phase I clinical trial for this compound (NCT06705686) is underway for metastatic castration-resistant prostate cancer.[1][2]
It is important to note that, to date, independent validation of this compound's immune activation by research groups unaffiliated with the original developers has not been published in peer-reviewed literature. This guide, therefore, summarizes the existing data and places it in the context of two well-characterized STING agonists, the cyclic dinucleotide ADU-S100 and the non-cyclic dinucleotide small molecule diABZI, for which a broader base of preclinical data from multiple research groups is available.
Comparative Analysis of Immune Activation
The following tables summarize the key characteristics and preclinical efficacy of this compound, ADU-S100, and diABZI.
Table 1: Mechanism of Action and Key Molecular Targets
| Feature | This compound | ADU-S100 | diABZI |
| Drug Class | ACK1 Inhibitor | Cyclic Dinucleotide STING Agonist | Non-Cyclic Dinucleotide STING Agonist |
| Primary Target | Activated CDC42 kinase 1 (ACK1) | STING (Stimulator of Interferon Genes) | STING (Stimulator of Interferon Genes) |
| Mechanism of Action | Inhibits ACK1, leading to reduced phosphorylation of C-terminal Src Kinase (CSK), which in turn relieves CSK-mediated inhibition of Lck, promoting T-cell activation.[3][4] | Directly binds to and activates STING, leading to the production of type I interferons and other pro-inflammatory cytokines.[5][6][7] | Directly binds to and activates STING, inducing a conformational change that triggers downstream signaling for type I interferon production.[8][9] |
| Key Downstream Effectors | Lck, ZAP70, NF-κB | TBK1, IRF3, NF-κB | TBK1, IRF3, NF-κB |
| Primary Immune Cells Activated | CD8+ and CD4+ T-cells | Dendritic cells, macrophages, T-cells, NK cells | Dendritic cells, macrophages, T-cells, NK cells |
Table 2: Preclinical In Vivo Efficacy in Syngeneic Mouse Tumor Models
| Parameter | This compound | ADU-S100 | diABZI |
| Tumor Model | TRAMP-C2 (prostate) | CT26 (colon), B16-F10 (melanoma) | CT26 (colon), 4T1 (breast) |
| Administration Route | Oral | Intratumoral | Intravenous, Intraperitoneal |
| Reported Efficacy | Significant decrease in tumor growth.[2][10] Increased number of CD137+/CD8+ cytotoxic T-cells and effector CD44hiCD62Llow CD8+ T-cells in lymph nodes.[2] | Significant tumor regression in injected and non-injected (abscopal) tumors.[11] Increased infiltration of CD8+ T-cells in the tumor microenvironment.[5][11] | Significant tumor growth inhibition and complete tumor regression in some models.[12] Induction of immunological memory. |
| Immune Correlates of Efficacy | Increased CD8+ T-cell activation and infiltration. | Upregulation of IFN-β, TNF-α, and other pro-inflammatory cytokines.[11] Increased CD8+ T-cell priming and function. | Systemic T-cell and B-cell activation. Increased IFN-β production. |
Signaling Pathways and Experimental Workflows
Signaling Pathway Diagrams
Experimental Workflow Diagram
Logical Relationship Diagram
Detailed Experimental Protocols
The following are summarized protocols for key experiments cited in the validation of this compound and representative STING agonists.
In Vivo Syngeneic Tumor Model Studies
-
Cell Lines and Animal Models:
-
For this compound: TRAMP-C2 prostate cancer cells were subcutaneously injected into C57BL/6 mice.[4]
-
For STING agonists (representative): CT26 colon carcinoma or B16-F10 melanoma cells are commonly injected into BALB/c or C57BL/6 mice, respectively.
-
-
Treatment Administration:
-
Efficacy Assessment:
-
Tumor volume is measured regularly using digital calipers.
-
At the study endpoint, tumors, spleens, and lymph nodes are harvested for further analysis.
-
Immune Cell Profiling by Flow Cytometry
-
Sample Preparation:
-
Single-cell suspensions are prepared from tumors, spleens, and lymph nodes by mechanical dissociation and/or enzymatic digestion.
-
Red blood cells are lysed using a suitable buffer.
-
-
Antibody Staining:
-
Cells are stained with a cocktail of fluorescently-labeled antibodies against cell surface markers to identify different immune cell populations (e.g., CD3, CD4, CD8, CD44, CD62L, CD137 for T-cells; CD11c for dendritic cells; F4/80 for macrophages).
-
For intracellular cytokine staining, cells are stimulated in vitro (e.g., with PMA/Ionomycin or specific antigens) in the presence of a protein transport inhibitor (e.g., Brefeldin A) before fixation, permeabilization, and staining for cytokines like IFN-γ and TNF-α.
-
-
Data Acquisition and Analysis:
In Vitro T-Cell Killing Assay
-
Target Cell Labeling:
-
Tumor cells (e.g., TRAMP-C2) are labeled with a fluorescent dye such as Carboxyfluorescein succinimidyl ester (CFSE).[4]
-
-
Co-culture:
-
Splenocytes isolated from treated or control mice are co-cultured with the CFSE-labeled tumor cells at various effector-to-target ratios.
-
-
Assessment of Cell Death:
-
After a defined incubation period, a viability dye (e.g., 7-AAD) is added.
-
The percentage of target cells that have undergone cell death (CFSE-positive and 7-AAD-positive) is quantified by flow cytometry.[4]
-
Cytokine and Chemokine Analysis
-
Sample Collection:
-
Blood is collected from mice to obtain serum or plasma.
-
Supernatants from in vitro cell cultures can also be collected.
-
-
Measurement:
-
The concentrations of cytokines and chemokines (e.g., IFN-β, TNF-α, IL-6, CXCL10) are measured using Enzyme-Linked Immunosorbent Assay (ELISA) or multiplex bead-based assays (e.g., Luminex).[17]
-
Conclusion
This compound presents a promising and novel approach to cancer immunotherapy by activating T-cells through the inhibition of ACK1. The preclinical data from the developing group demonstrates significant anti-tumor efficacy and a distinct mechanism of action compared to the established STING agonists. However, the lack of independent validation studies is a notable gap in the current body of evidence.
In contrast, STING agonists like ADU-S100 and diABZI have been investigated by numerous independent research groups, providing a more robust, albeit still preclinical, validation of their immune-stimulatory effects. While ADU-S100 has faced challenges in clinical trials, the development of new STING agonists, including systemically available small molecules like diABZI, continues to be an active area of research.[5][18]
For researchers and drug developers, this compound represents an intriguing new target and therapeutic modality. Future independent validation studies will be crucial to solidify its potential as a new immunotherapeutic agent. This guide serves as a summary of the current, publicly available data to aid in the comparative assessment of these different immune activation strategies.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. ACK1 INHIBITOR, this compound | Nupam Mahajan Lab | Washington University in St. Louis [mahajannlab.wustl.edu]
- 3. Inhibiting ACK1-mediated phosphorylation of C-terminal Src kinase counteracts prostate cancer immune checkpoint blockade resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibiting ACK1-mediated phosphorylation of C-terminal Src kinase counteracts prostate cancer immune checkpoint blockade resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. targetedonc.com [targetedonc.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Frontiers | Cyto-IL-15 synergizes with the STING agonist ADU-S100 to eliminate prostate tumors and confer durable immunity in mouse models [frontiersin.org]
- 8. A diamidobenzimidazole STING agonist protects against SARS-CoV-2 infection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. invivogen.com [invivogen.com]
- 10. Drug triggers immune cells to attack prostate cancer | EurekAlert! [eurekalert.org]
- 11. oncotarget.com [oncotarget.com]
- 12. biorxiv.org [biorxiv.org]
- 13. sciencedaily.com [sciencedaily.com]
- 14. New Methods for Assessing T-Cell Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Multiparametric flow cytometry to characterize vaccine-induced polyfunctional T cell responses and T cell/NK cell exhaustion and memory phenotypes in mouse immuno-oncology models [frontiersin.org]
- 16. aacrjournals.org [aacrjournals.org]
- 17. researchgate.net [researchgate.net]
- 18. Development of Small-Molecule STING Activators for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
The ACK1 Inhibitor (R)-9b Demonstrates Efficacy in Overcoming Enzalutamide Resistance in Prostate Cancer In Vitro
For Immediate Release
St. Louis, MO – November 19, 2025 – Preclinical in vitro studies indicate that the novel ACK1 tyrosine kinase inhibitor, (R)-9b, can effectively overcome resistance to the second-generation anti-androgen therapy, enzalutamide, in prostate cancer cell lines. Experimental data demonstrate that this compound and its derivatives potently inhibit the growth of castration-resistant prostate cancer (CRPC) cells, including those that have developed resistance to enzalutamide. This suggests a promising new therapeutic avenue for patients with advanced prostate cancer.
Enzalutamide is a standard-of-care treatment for metastatic castration-resistant prostate cancer (mCRPC). However, a significant number of patients develop resistance, often driven by mechanisms that reactivate the androgen receptor (AR) signaling pathway. The small molecule this compound targets ACK1 (Activated Cdc42-associated kinase 1), a non-receptor tyrosine kinase that plays a crucial role in regulating AR stability and activity. By inhibiting ACK1, this compound has been shown to downregulate AR and its splice variant AR-V7, which is a key driver of enzalutamide resistance.
Comparative Efficacy of this compound and Enzalutamide in Prostate Cancer Cell Lines
Recent studies provide compelling evidence for the superior potency of this compound derivatives in CRPC cell lines compared to enzalutamide, particularly in models of enzalutamide resistance. The half-maximal inhibitory concentration (IC50) values, a measure of drug potency, highlight this difference.
| Cell Line | Drug | IC50 (µM) | Cell Line Characteristics |
| C4-2B | Enzalutamide | 18.84 | Castration-Resistant |
| MDVR | Enzalutamide | 41.64 | Enzalutamide-Resistant C4-2B |
| C4-2B | (R)-9bMS | 0.40 | Castration-Resistant |
| VCaP | (R)-9bMS | 0.45 | Castration-Resistant, AR-V7 positive |
| LAPC4 | (R)-9bMS | 0.75 | Androgen-Sensitive |
| LNCaP | (R)-9bMS | 1.80 | Androgen-Sensitive |
*Note: (R)-9bMS is a mesylate salt form of this compound developed for clinical investigation.
These data demonstrate that while enzalutamide loses potency in resistant cells (as seen by the increased IC50 in MDVR cells compared to parental C4-2B cells), (R)-9bMS maintains high potency in the low nanomolar to micromolar range across various prostate cancer cell lines, including a castration-resistant line.
Mechanism of Action: The ACK1/AR Signaling Axis
The development of enzalutamide resistance is frequently linked to the overexpression or reactivation of the androgen receptor. ACK1 has been identified as a key kinase that can phosphorylate the androgen receptor at tyrosine 267, leading to its stabilization and androgen-independent activation. This process allows prostate cancer cells to continue to proliferate despite the presence of enzalutamide. The inhibitor this compound directly targets ACK1, preventing this phosphorylation event and leading to the downregulation of AR and its splice variants.
Experimental Protocols
The following are representative protocols for key in vitro experiments used to evaluate the efficacy of this compound in overcoming enzalutamide resistance.
Generation of Enzalutamide-Resistant Cell Lines
Enzalutamide-resistant prostate cancer cell lines can be generated by continuous exposure of parental cell lines (e.g., LNCaP, C4-2B) to increasing concentrations of enzalutamide over several months.
-
Culture parental prostate cancer cells in their recommended growth medium.
-
Introduce enzalutamide at a low concentration (e.g., 0.2 µM).
-
Monitor cell growth and passage the cells as they reach confluence.
-
Gradually increase the concentration of enzalutamide in the culture medium as the cells adapt and resume proliferation.
-
Continue this process until the cells can be maintained in a high concentration of enzalutamide (e.g., 10-20 µM).
-
The resulting cell line is considered enzalutamide-resistant and can be used for subsequent experiments.
Cell Viability Assay (MTT Assay)
This assay is used to determine the effect of this compound and enzalutamide on the metabolic activity of prostate cancer cells, which is an indicator of cell viability.
-
Seed enzalutamide-sensitive and -resistant prostate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound or enzalutamide for 72 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values.
Western Blot Analysis
Western blotting is employed to assess the protein levels of ACK1, AR, and AR-V7 in response to treatment with this compound.
-
Lyse treated and untreated prostate cancer cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against ACK1, AR, AR-V7, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Conclusion
The ACK1 inhibitor this compound and its derivatives have demonstrated significant potential in preclinical in vitro models to overcome enzalutamide resistance in prostate cancer. By targeting a key mechanism of resistance, the ACK1-mediated activation of the androgen receptor, this compound offers a promising new strategy for the treatment of advanced, therapy-resistant prostate cancer. Further clinical investigation of this compound is warranted. A Phase 1 clinical trial of (R)-9bMS is anticipated to begin in early 2025.
Safety Operating Guide
Essential Safety and Logistical Information for Handling (R)-9b
(R)-9b is a potent ACK1 tyrosine kinase inhibitor with anticancer activity and should be handled with care in a laboratory setting.[1][2][3] This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational procedures for researchers, scientists, and drug development professionals.
As a potent pharmaceutical compound intended for research, this compound requires stringent handling procedures to minimize exposure and ensure a safe laboratory environment.[4][5] While a specific Safety Data Sheet (SDS) is not publicly available, the following guidelines are based on best practices for handling high-potency active pharmaceutical ingredients (HPAPIs), particularly those used in cancer research.[5][6]
Personal Protective Equipment (PPE)
The use of appropriate PPE is mandatory to create a barrier against potential exposure. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specifications and Recommendations |
| Eye Protection | Safety Goggles with Side-Shields | Must be worn at all times in the designated handling area to protect from splashes or aerosols. |
| Hand Protection | Double Nitrile Gloves (Chemotherapy-rated) | Two pairs of gloves should be worn, with the outer glove covering the cuff of the lab coat. Change gloves immediately if contaminated. |
| Body Protection | Impervious Laboratory Coat or Gown | A dedicated, disposable or properly laundered lab coat that is resistant to chemical permeation should be used. Cuffs should be elasticated to ensure a snug fit. |
| Respiratory Protection | N95 or Higher-Rated Respirator | Recommended when handling the compound as a powder outside of a certified chemical fume hood or biological safety cabinet to prevent inhalation of aerosolized particles.[7] |
Note: All disposable PPE should not be reused. Reusable PPE must be decontaminated and cleaned after each use.[8]
Experimental Protocols: Safe Handling and Disposal
The following step-by-step protocol outlines the essential procedures for safely handling this compound in a laboratory setting.
Engineering Controls
All work with solid this compound and the preparation of stock solutions must be conducted in a certified chemical fume hood, a ventilated balance enclosure, or a glove box to minimize inhalation exposure.[5][9]
Step-by-Step Handling Protocol
-
Preparation and Area Designation:
-
Designate a specific area for handling this compound.
-
Ensure all necessary PPE and spill cleanup materials are readily available.
-
Cover the work surface with absorbent, disposable bench paper.
-
-
Donning PPE:
-
Before entering the designated area, put on all required PPE in the following order: inner gloves, lab coat, respirator (if needed), eye protection, and outer gloves over the lab coat cuffs.
-
-
Weighing and Solution Preparation:
-
Perform all weighing of the powdered compound within a containment system (e.g., ventilated balance enclosure).
-
When preparing solutions, add the solvent to the solid to minimize the generation of dust.
-
Clearly label all containers with the compound name, concentration, date, and responsible individual's initials.
-
-
Decontamination and Cleaning:
-
After handling is complete, wipe down all surfaces and equipment in the containment area with an appropriate decontamination solution (e.g., a high-pH solution or a validated commercial product).
-
Dispose of the bench paper and any contaminated materials as hazardous waste.
-
-
Doffing PPE:
-
Remove PPE in a manner that avoids cross-contamination. A common procedure is to remove outer gloves first, followed by the lab coat (turning it inside out), eye protection, and finally inner gloves.
-
Disposal Plan
All waste materials contaminated with this compound, including disposable PPE, bench paper, and empty vials, must be disposed of as hazardous chemical waste in accordance with institutional and local regulations. Do not mix with general laboratory waste.
Visualized Workflow for Safe Handling
The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.
Caption: Logical workflow for the safe handling of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ACK1 INHIBITOR, this compound | Nupam Mahajan Lab | Washington University in St. Louis [mahajannlab.wustl.edu]
- 4. tks | publisher, event organiser, media agency | Potent compound safety in the laboratory - tks | publisher, event organiser, media agency [teknoscienze.com]
- 5. pharmtech.com [pharmtech.com]
- 6. The rise of HPAPIs: Putting safety first [cleanroomtechnology.com]
- 7. benchchem.com [benchchem.com]
- 8. pogo.ca [pogo.ca]
- 9. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
